Product packaging for Yellow 10(Cat. No.:CAS No. 1342-69-4)

Yellow 10

Cat. No.: B1170507
CAS No.: 1342-69-4
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Description

Yellow 10, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2S2. The purity is usually 95%.
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Properties

CAS No.

1342-69-4

Molecular Formula

C12H12N2S2

Synonyms

Hansa yellow R

Origin of Product

United States

Foundational & Exploratory

The Chemical Landscape of D&C Yellow No. 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, properties, and synthesis of the synthetic colorant D&C Yellow No. 10, also known by its international names Quinoline Yellow WS, C.I. 47005, and Food Yellow 13. This document is intended to serve as a comprehensive resource, offering detailed data and experimental protocols relevant to its application in research and development.

Chemical Identity and Structure

D&C Yellow No. 10 is not a single compound but rather a mixture of the sodium salts of the mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione. The principal component of this mixture is the disulfonated form.[1][2] The core chemical structure is derived from quinoline and indan-1,3-dione.

The IUPAC name for the principal component is Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of D&C Yellow No. 10 is presented in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to analytical characterization.

PropertyValueReferences
Chemical Formula (Principal Component) C18H9NNa2O8S2[4]
Molecular Weight (Principal Component) 477.38 g/mol [4]
CAS Number 8004-92-0[2][3]
Appearance Bright yellow or greenish-yellow powder or granules.[3][5]
Melting Point Decomposes at 150 °C.[3]
Solubility Highly soluble in water; sparingly soluble in ethanol.[5]
Maximum Absorption Wavelength (λmax) 411 - 416 nm in aqueous solution.[2][4]
Color Index Name Acid Yellow 3[4]

Synthesis Pathway

The synthesis of D&C Yellow No. 10 is a two-step process. The first step involves the creation of the water-insoluble precursor, Quinoline Yellow SS (Spirit Soluble), followed by sulfonation to yield the water-soluble D&C Yellow No. 10.

Synthesis of 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS)

The initial step is the condensation reaction between quinaldine and phthalic anhydride. This reaction is typically carried out at high temperatures.

Sulfonation to Quinoline Yellow WS (D&C Yellow No. 10)

The resulting 2-(2-quinolyl)indan-1,3-dione is then sulfonated using fuming sulfuric acid (oleum). This process introduces sulfonic acid groups (-SO3H) onto the aromatic rings, rendering the molecule water-soluble. The extent of sulfonation determines the final composition of the dye, which is a mixture of mono-, di-, and trisulfonated products. The sodium salts are then formed by neutralization.

Synthesis_of_DC_Yellow_10 quinaldine Quinaldine intermediate 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS) quinaldine->intermediate Condensation (High Temperature) phthalic_anhydride Phthalic Anhydride phthalic_anhydride->intermediate final_product D&C Yellow No. 10 (Quinoline Yellow WS) intermediate->final_product Sulfonation oleum Fuming Sulfuric Acid (Oleum) oleum->final_product neutralization Neutralization (e.g., with NaOH) final_product->neutralization Salt Formation

Synthesis Pathway of D&C Yellow No. 10.

Experimental Protocols

Synthesis of 2-(2-quinolyl)indan-1,3-dione

Materials:

  • Quinaldine

  • Phthalic anhydride

  • Zinc chloride (catalyst, optional)

  • Dilute hydrochloric acid

  • Dilute sodium hydroxide solution

Procedure:

  • A mixture of quinaldine and phthalic anhydride (and optionally zinc chloride) is heated to approximately 180-220°C for several hours.

  • The resulting solid product is cooled and crushed.

  • The crushed solid is then treated with a dilute solution of hydrochloric acid, followed by a dilute solution of sodium hydroxide to remove unreacted starting materials and byproducts.

  • The purified product is washed with water and dried.

Sulfonation of 2-(2-quinolyl)indan-1,3-dione

Materials:

  • 2-(2-quinolyl)indan-1,3-dione

  • Fuming sulfuric acid (oleum)

  • Brine solution (concentrated NaCl solution)

Procedure:

  • The 2-(2-quinolyl)indan-1,3-dione is carefully added to fuming sulfuric acid with stirring, maintaining a controlled temperature.

  • The reaction mixture is heated for a specified period to achieve the desired degree of sulfonation.

  • The reaction mixture is then "drowned" by pouring it into a cold brine solution.

  • The sodium salts of the sulfonated products precipitate out of the solution.

  • The precipitate is collected by filtration and washed to remove excess acid and inorganic salts.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different sulfonated components of D&C Yellow No. 10.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

  • Prepare a standard solution of D&C Yellow No. 10 of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the dye in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution of the components at the maximum absorption wavelength (around 412 nm).

  • Identify the peaks corresponding to the mono-, di-, and trisulfonated components based on their retention times.

  • Quantify the relative amounts of each component by integrating the peak areas.

Signaling Pathways and Biological Interactions

Currently, there is no established direct involvement of D&C Yellow No. 10 in specific cellular signaling pathways. Its primary biological interaction is as a color additive in drugs and cosmetics. Toxicological studies focus on its potential for irritation and sensitization rather than specific molecular targets.

Conclusion

D&C Yellow No. 10 is a complex synthetic colorant with well-defined chemical and physical properties. Its synthesis is a multi-step process involving condensation and sulfonation. The provided experimental protocols offer a basis for its preparation and analysis in a laboratory setting. A thorough understanding of its chemical nature is essential for its appropriate and safe use in regulated products.

References

An In-depth Technical Guide to the Synthesis and Characterization of Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of two commercially significant compounds commonly referred to as "Yellow 10": Quinoline Yellow (C.I. 47005) and Pigment this compound . This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, data analysis, and visualizations to facilitate a deeper understanding of these materials.

Quinoline Yellow (C.I. 47005; D&C Yellow No. 10)

Quinoline Yellow is a water-soluble synthetic dye widely used in cosmetics, pharmaceuticals, and food products.[1][2] Chemically, it is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione.[3][4] The disulfonated form is typically the principal component.[5]

Synthesis of Quinoline Yellow

The synthesis of Quinoline Yellow is a two-step process involving the initial formation of the unsulfonated precursor, 2-(2-quinolyl)indan-1,3-dione, followed by sulfonation.[6]

Step 1: Synthesis of 2-(2-quinolyl)indan-1,3-dione

This step involves the condensation reaction of quinaldine (2-methylquinoline) and phthalic anhydride.[4]

Synthesis_Quinoline_Yellow_Step1 Quinaldine Quinaldine Intermediate 2-(2-quinolyl)indan-1,3-dione Quinaldine->Intermediate + PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Intermediate Condensation (e.g., with ZnCl2 catalyst)

Condensation of Quinaldine and Phthalic Anhydride

Experimental Protocol:

Step 2: Sulfonation of 2-(2-quinolyl)indan-1,3-dione

The synthesized 2-(2-quinolyl)indan-1,3-dione is then sulfonated using a strong sulfonating agent, such as oleum (fuming sulfuric acid), to introduce sulfonic acid groups onto the quinoline and/or indandione rings.[6] The degree of sulfonation (mono-, di-, or tri-sulfonated) can be controlled by reaction conditions.[3]

Sulfonation_Quinoline_Yellow Precursor 2-(2-quinolyl)indan-1,3-dione QuinolineYellow Quinoline Yellow (Mixture of sulfonated products) Precursor->QuinolineYellow + SulfonatingAgent Sulfonating Agent (e.g., Oleum) SulfonatingAgent->QuinolineYellow Sulfonation

Sulfonation to form Quinoline Yellow

Experimental Protocol:

A general procedure for sulfonation involves reacting 2-(2-quinolyl)indan-1,3-dione with oleum. The reaction mixture is then typically quenched in a brine solution to precipitate the sodium salts of the sulfonated products.[5]

Purification:

Commercial Quinoline Yellow is often purified to remove inorganic salts and unsulfonated starting material. A common purification method involves the formation of water-insoluble organic amine salts, which can be isolated, washed, and then converted back to the highly pure sodium salt of Quinoline Yellow.

Characterization of Quinoline Yellow

A variety of analytical techniques are employed to characterize Quinoline Yellow and its various sulfonated forms.

1.2.1. Physicochemical Properties

PropertyValueReference
AppearanceBright greenish-yellow powder or granules[2][5]
SolubilitySoluble in water, sparingly soluble in ethanol[2]
Melting Point>228 °C

1.2.2. Spectroscopic Analysis

UV-Visible Spectroscopy:

The UV-Vis spectrum of an aqueous solution of Quinoline Yellow exhibits a characteristic absorption maximum (λmax) in the visible region.

Experimental Protocol:

A dilute solution of Quinoline Yellow in a suitable solvent (e.g., water, ethanol, methanol, or DMSO) is prepared. The absorbance spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.[7]

Solventλmax (nm)Reference
Water~415[5]
Various SolventsA red shift is observed with increasing solvent polarity[7]

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying the different sulfonated components of Quinoline Yellow.[3][8]

Experimental Protocol:

A reversed-phase HPLC method is typically used. A C18 column is common, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.[5][8] A gradient elution is often employed to achieve separation of the mono-, di-, and tri-sulfonated species.[5] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at the λmax of Quinoline Yellow.[5]

HPLC_Workflow Sample Quinoline Yellow Sample HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Detector UV-Vis/PDA Detector HPLC->Detector Data Chromatogram (Separated Components) Detector->Data

HPLC Analysis Workflow for Quinoline Yellow

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry, particularly with electrospray ionization (ESI-MS), is used to determine the molecular weights of the different sulfonated species in Quinoline Yellow and to study their fragmentation patterns.[10]

Pigment this compound (C.I. 12710)

Pigment this compound is a monoazo pigment that is insoluble in water. It is known for its good lightfastness and is used in printing inks, coatings, and plastics.[11]

Synthesis of Pigment this compound

The synthesis of Pigment this compound is achieved through an azo coupling reaction, which involves two main steps: diazotization of an aromatic amine and the subsequent coupling with a coupling component.[12]

Step 1: Diazotization of 2,5-Dichloroaniline

In this step, 2,5-dichloroaniline is converted to its corresponding diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).[13][14][15]

Diazotization_PY10 Aniline 2,5-Dichloroaniline Diazonium 2,5-Dichlorobenzenediazonium Salt Aniline->Diazonium + Nitrite Sodium Nitrite + Acid Nitrite->Diazonium Diazotization (0-5 °C)

Diazotization of 2,5-Dichloroaniline

Experimental Protocol:

A general procedure involves dissolving 2,5-dichloroaniline in an acidic medium, cooling the solution to 0-5 °C, and then slowly adding an aqueous solution of sodium nitrite.[16] The reaction is kept cold to prevent the decomposition of the unstable diazonium salt.[13]

Step 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a coupling component, in this case, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the final Pigment this compound.

Azo_Coupling_PY10 Diazonium 2,5-Dichlorobenzenediazonium Salt PigmentYellow10 Pigment this compound Diazonium->PigmentYellow10 + CouplingComponent 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one CouplingComponent->PigmentYellow10 Azo Coupling

Azo Coupling to form Pigment this compound

Experimental Protocol:

The coupling component is typically dissolved or suspended in a suitable medium, and the cold diazonium salt solution is added slowly while maintaining the appropriate pH and temperature.[17] The resulting pigment precipitates out of the solution and can be collected by filtration, washed, and dried.

Characterization of Pigment this compound

2.2.1. Physicochemical Properties

PropertyValueReference
AppearanceYellow powder[18]
Molecular FormulaC₁₆H₁₂Cl₂N₄O₄[18]
Molecular Weight395.20 g/mol [18]
Melting Point258 °C[19]
Density1.6 g/cm³[18]
Oil Absorption25-35 g/100g [18]
pH Value (10% slurry)6.0-7.5[19]
SolubilityInsoluble in water; slightly soluble in ethanol and acetone when heated[19]

2.2.2. Spectroscopic Analysis

Detailed spectroscopic data such as NMR and mass spectra for Pigment this compound are not widely available in the public domain. Characterization typically relies on its physical properties, coloristic data, and fastness properties. Techniques such as FT-IR and X-ray diffraction can be used to confirm the identity and crystalline structure of the pigment.

This guide provides a foundational understanding of the synthesis and characterization of Quinoline Yellow and Pigment this compound. For further in-depth research and development, it is recommended to consult specialized literature and patents for more specific and optimized experimental procedures.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Yellow 10 (Quinoline Yellow WS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Yellow 10, scientifically known as Quinoline Yellow WS (Water Soluble). This document delves into its chemical identity, physicochemical characteristics, and significant biological interactions, presenting data in a structured format for ease of reference and comparison. Detailed experimental protocols for key analytical methods are also provided to support research and development activities.

Chemical Identity and Nomenclature

Quinoline Yellow WS is a synthetic organic dye belonging to the quinophthalone class. It is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione. The principal component is the disulfonated form.

IdentifierValue
Common Name This compound, Quinoline Yellow WS
C.I. Name Acid Yellow 3, Food Yellow 13
C.I. Number 47005
E Number E104
CAS Number 8004-92-0
Chemical Formula (Principal Component) C₁₈H₉NNa₂O₈S₂
Molecular Weight (Principal Component) 477.38 g/mol [1][2]

Physicochemical Properties

Quinoline Yellow WS is a bright, greenish-yellow powder or granule.[3] Its physicochemical properties are summarized in the tables below.

Table 2.1: General Physical and Chemical Properties
PropertyValue
Appearance Bright yellow to greenish-yellow powder or granules[1][3]
Melting Point 150 °C (decomposes)[1][4]
Stability Stable in a wide pH range (pH 1-9) and has high heat stability (up to 250°C)[2]
Table 2.2: Solubility Profile
SolventSolubilityTemperature
Water 225 g/L[5]20 °C
Ethanol Slightly soluble / <0.1% (100%), 4% (25%)[2][3]-
Glycerol Soluble-
Propylene Glycol Soluble-
Acetone Insoluble-
Ethyl Acetate Insoluble-
Table 2.3: Spectroscopic Properties (in Water)
ParameterValue
Maximum Absorption Wavelength (λmax) 411 - 416 nm[1][2]
Molar Absorptivity (ε) 22,700 L·mol⁻¹·cm⁻¹ at 413 nm[6]

Experimental Protocols

This section outlines the methodologies for determining key physical and chemical properties of Quinoline Yellow WS.

Determination of Melting Point

The melting point of Quinoline Yellow WS, which is characterized by decomposition, can be determined using the capillary method with a melting point apparatus.

Protocol:

  • Sample Preparation: Ensure the Quinoline Yellow WS sample is completely dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 20°C below the expected melting point (around 130°C).

  • Observation: Decrease the heating rate to 1-2°C per minute and observe the sample through the magnifying lens.

  • Data Recording: Record the temperature at which the substance begins to melt and the temperature at which it completely liquefies or decomposes. This range represents the melting point.[7][8][9][10]

UV-Visible Spectrophotometry for Determination of λmax and Absorbance

This protocol details the procedure for analyzing an aqueous solution of Quinoline Yellow WS to determine its maximum absorption wavelength (λmax) and absorbance.

Protocol:

  • Solution Preparation: Prepare a stock solution of Quinoline Yellow WS of a known concentration (e.g., 10 mg/L) in deionized water. Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis is required.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 800 nm.[11] Use deionized water as the blank to zero the instrument.

  • Measurement: Fill a quartz cuvette with the Quinoline Yellow WS solution and place it in the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum. The wavelength at which the highest absorbance is recorded is the λmax.[11]

  • Quantitative Analysis: For concentration determination, measure the absorbance at the predetermined λmax for all standard solutions and the unknown sample. Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Synthesis and Biological Interactions

Synthesis Workflow

The industrial synthesis of Quinoline Yellow WS is a two-step process involving condensation followed by sulfonation.

Synthesis_Workflow cluster_synthesis Synthesis of Quinoline Yellow WS quinaldine Quinaldine condensation Condensation quinaldine->condensation phthalic_anhydride Phthalic Anhydride phthalic_anhydride->condensation quinoline_yellow_ss Quinoline Yellow SS (Spirit Soluble) condensation->quinoline_yellow_ss sulfonation Sulfonation (with Oleum) quinoline_yellow_ss->sulfonation quinoline_yellow_ws Quinoline Yellow WS (Water Soluble) sulfonation->quinoline_yellow_ws

Caption: Synthesis of Quinoline Yellow WS.

The process begins with the condensation of quinaldine and phthalic anhydride to produce the water-insoluble Quinoline Yellow SS.[12] Subsequent sulfonation with oleum (fuming sulfuric acid) introduces sulfonic acid groups, rendering the dye water-soluble to yield Quinoline Yellow WS.[13]

Biological Interactions: Genotoxicity and Protein Interaction

Recent studies have indicated that Quinoline Yellow can exhibit genotoxic effects and interact with cellular macromolecules.

In vitro studies using human liver cancer cells (HepG2) have shown that Quinoline Yellow can induce DNA damage.[14] This triggers a cellular response involving the modulation of genes related to DNA repair and cell cycle control.[15]

DNA_Damage_Pathway cluster_pathway Proposed Genotoxic Mechanism of Quinoline Yellow WS QY Quinoline Yellow WS DNA_Damage DNA Damage QY->DNA_Damage ATR_ATM_Signaling ATR/ATM Signaling Pathway Activation DNA_Damage->ATR_ATM_Signaling NER Nucleotide Excision Repair (ERCC1, XPA) ATR_ATM_Signaling->NER Upregulation BER Base Excision Repair (FEN1, MBD4) ATR_ATM_Signaling->BER Upregulation MMR Mismatch Repair (MLH1, MSH3) ATR_ATM_Signaling->MMR Upregulation DSBR Double-Strand Break Repair (BLM) ATR_ATM_Signaling->DSBR Upregulation Apoptosis Apoptosis (BAX) ATR_ATM_Signaling->Apoptosis Induction

References

An In-depth Technical Guide to D&C Yellow No. 10 (Quinoline Yellow WS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Yellow No. 10, known scientifically as Quinoline Yellow WS (Water Soluble), is a synthetic colorant used in pharmaceuticals and cosmetics.[1][2] It is a mixture of the sodium salts of the mono- and disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.[3] The principal components are the sodium salts of 2-(2,3-dihydro-1,3-dioxo-1H-indene-2-yl)-6-quinolinesulfonic acid and 2-(2,3-dihydro-1,3-dioxo-1H-indene-2-yl)-8-quinolinesulfonic acid, with smaller amounts of the disodium salts of the disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.[3] This guide provides a comprehensive overview of its chemical properties, analytical methodologies, toxicological profile, and molecular interactions.

Chemical and Physical Properties

D&C Yellow No. 10 is a yellow powder or granules, soluble in water and sparingly soluble in ethanol.[4] A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 8004-92-0[1]
Molecular Formula C18H9NNa2O8S2 (principal component)[4]
Molecular Weight 477.38 g/mol (principal component)[4]
Appearance Yellow powder or granules[4]
Solubility Soluble in water, sparingly soluble in ethanol[4]
Maximum Absorption Wavelength (λmax) Approximately 411-416 nm in aqueous solution[1]

Analytical Methodologies

The accurate quantification of D&C Yellow No. 10 and its impurities in various matrices is crucial for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) is the most common and robust method employed.

Experimental Protocol: Determination of D&C Yellow No. 10 in Cosmetics by HPLC

This protocol is a representative method for the quantification of D&C Yellow No. 10.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a photodiode array (PDA) detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate buffer.

  • D&C Yellow No. 10 reference standard.

  • High-purity water.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution using a mixture of ammonium acetate buffer and an organic solvent like acetonitrile or methanol is typically used.[5][6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Monitoring at the maximum absorption wavelength of Quinoline Yellow (around 411 nm).

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 40 °C.[5]

4. Sample Preparation:

  • Accurately weigh a portion of the cosmetic or drug sample.

  • Dissolve the sample in a suitable solvent, which may involve an initial extraction step for complex matrices. For water-soluble samples, direct dissolution in the mobile phase or water is often sufficient.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

5. Quantification:

  • Prepare a series of standard solutions of D&C Yellow No. 10 of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of D&C Yellow No. 10 in the sample by comparing its peak area to the calibration curve.

Toxicological Profile

The safety of D&C Yellow No. 10 has been evaluated by various regulatory bodies. It is generally considered to have low acute toxicity. However, some studies have investigated its potential for genotoxicity and other cellular effects.

Experimental Protocol: Genotoxicity Assessment using the Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

1. Cell Culture and Treatment:

  • Human peripheral blood lymphocytes are a common in vitro model.[7][8]

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Expose the cells to various concentrations of D&C Yellow No. 10 for a defined period (e.g., 24 hours).[8] Include appropriate positive and negative controls.

2. Sample Preparation and Lysis:

  • Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

3. Electrophoresis:

  • Place the slides in an electrophoresis chamber filled with an alkaline buffer (pH > 13).[8]

  • Apply an electric field. DNA with strand breaks will migrate from the nucleoid, forming a "comet tail." The extent of migration is proportional to the amount of DNA damage.

4. Visualization and Analysis:

  • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualize the comets using a fluorescence microscope.

  • Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail using specialized image analysis software.

Molecular Interactions and Signaling Pathways

Recent research has indicated that Quinoline Yellow dyes may not be biologically inert and can interact with cellular signaling components.

Aryl Hydrocarbon Receptor (AhR) Agonism

Studies have shown that Quinoline Yellow dyes can act as transient agonists of the Aryl Hydrocarbon Receptor (AhR).[9] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.

Logical Relationship of AhR Activation by D&C Yellow No. 10

AhR_Activation cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DYC D&C Yellow No. 10 AhR_complex AhR Complex (with Hsp90, etc.) DYC->AhR_complex Binds to Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes with DRE DRE (DNA Response Element) ARNT->DRE Binds to Gene_Transcription Target Gene Transcription DRE->Gene_Transcription Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) activation by D&C Yellow No. 10.

Experimental Workflow for Investigating Protein Interaction

A study investigating the interaction of Quinoline Yellow with the protein α-lactalbumin provides a framework for assessing molecular interplay.[10]

Protein_Interaction_Workflow start Start: Hypothesis (QY interacts with Protein) spectroscopy Spectroscopic Analysis (Turbidity, Light Scattering) start->spectroscopy binding Binding Analysis (Fluorescence Quenching) start->binding structure Structural Analysis (Circular Dichroism) spectroscopy->structure binding->structure morphology Morphological Analysis (Microscopy) structure->morphology conclusion Conclusion: Elucidation of Interaction Mechanism morphology->conclusion

Caption: Experimental workflow for protein interaction studies.

References

Spectroscopic Profile of D&C Yellow No. 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for D&C Yellow No. 10, also known as Quinoline Yellow WS, C.I. Food Yellow 13, or C.I. Acid Yellow 3 (CAS No. 8004-92-0).[1][2][3][4][5] The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and illustrating analytical workflows.

D&C Yellow No. 10 is a synthetic dye manufactured by the sulfonation of 2-(2-quinolyl)-1,3-indandione.[4] It is a mixture consisting primarily of the sodium salts of the mono- and disulfonic acids of the parent compound.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of D&C Yellow No. 10, leveraging its strong absorption of light in the visible spectrum. The chromophore system, arising from the conjugated quinoline and indanedione rings, gives the compound its characteristic yellow color.

UV-Vis Absorption Data

The maximum absorbance (λmax) of D&C Yellow No. 10 is consistently reported in the blue region of the visible spectrum, which is complementary to its yellow appearance. The precise λmax can vary slightly depending on the solvent and pH.

ParameterValueSolvent/ConditionsReference
λmax~414 nmAqueous SolutionJECFA Monograph
λmax412 nmWater (c = 10.2 mg/L)[4]
λmax413 nmPBS (Phosphate-Buffered Saline)[1]
Molar Absorptivity (ε)22,700 M⁻¹cm⁻¹PBS at 413 nm[1]
Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the determination of the concentration of D&C Yellow No. 10 in a solution using UV-Vis spectrophotometry.

  • Instrumentation : A calibrated UV-Visible spectrophotometer capable of scanning within the 200-800 nm range.

  • Materials :

    • D&C Yellow No. 10 reference standard.

    • Solvent (e.g., deionized water, phosphate-buffered saline).

    • Volumetric flasks and pipettes (Class A).

    • Quartz or polystyrene cuvettes with a 1 cm path length.

  • Preparation of Stock and Standard Solutions :

    • Accurately weigh a known amount of D&C Yellow No. 10 powder and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

    • Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.

  • Measurement :

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Fill a cuvette with the solvent to serve as a blank. Place it in the spectrophotometer and zero the absorbance.

    • Measure the absorbance of each standard solution at the predetermined λmax (~412-414 nm).

    • Measure the absorbance of the unknown sample solution.

  • Data Analysis :

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Use the absorbance of the unknown sample and the calibration curve equation to determine its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of D&C Yellow No. 10. While complete, assigned spectra are not widely available in public databases, the structural components allow for the prediction of characteristic chemical shifts. Published literature confirms that both ¹H and ¹³C NMR spectra have been used to characterize this dye and its components.[6]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the multiple aromatic protons on the quinoline and indanedione rings. The exact chemical shifts will be influenced by the position and number of sulfonate groups.

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (Quinoline & Indanedione Rings)7.0 - 9.0Multiplets (m)The specific shifts and coupling patterns depend on the substitution pattern of the sulfonate groups. Protons on the quinoline ring are expected to appear at the lower field (more deshielded) end of this range.
Methine Proton (Indanedione CH)4.0 - 5.0Singlet (s)This proton is attached to the carbon between the two carbonyl groups. Its exact shift would be sensitive to the solvent and tautomeric form.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the aromatic carbons and the carbonyl carbons of the indanedione moiety.

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
Carbonyl Carbons (C=O)180 - 200Two signals expected for the non-equivalent carbonyls in the indanedione group.
Aromatic & Heteroaromatic Carbons110 - 160Multiple signals corresponding to the carbons of the quinoline and benzene rings. Carbons bearing sulfonate groups will be shifted.
Methine Carbon (Indanedione CH)50 - 60The carbon atom situated between the two carbonyl groups.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation :

    • Dissolve 5-25 mg of the D&C Yellow No. 10 sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) due to the dye's water solubility).[7][8]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[9]

    • Add an internal standard if quantitative analysis is required (e.g., DSS for aqueous solutions).[10]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H spectrum and identify peak multiplicities.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the D&C Yellow No. 10 molecule. The spectrum will be characterized by absorptions corresponding to aromatic rings, carbonyl groups, and sulfonate groups.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
1720 - 1680C=O StretchKetone (Indanedione)
1600 - 1450C=C StretchAromatic Ring
1200 - 1150 & 1050 - 1000S=O StretchSulfonate (SO₃⁻)
900 - 675C-H Bend (out-of-plane)Aromatic Ring Substitution
Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is suitable for analyzing solid powder samples directly with minimal preparation.

  • Instrumentation : An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Measurement :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the D&C Yellow No. 10 powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis :

    • Identify the characteristic absorption bands and compare them to known correlation charts or reference spectra to confirm the presence of functional groups.

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the spectroscopic analysis of D&C Yellow No. 10.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Yellow 10 cluster_uv UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy start Sample: D&C Yellow No. 10 Powder uv_prep Prepare Aqueous Solution (Known Concentration) start->uv_prep nmr_prep Dissolve in D₂O (+ Internal Standard) start->nmr_prep ir_prep Place Powder on ATR Crystal start->ir_prep uv_acq Acquire Absorbance Spectrum (200-800 nm) uv_prep->uv_acq uv_data Identify λmax (~412 nm) uv_acq->uv_data uv_quant Quantitative Analysis (Beer-Lambert Law) uv_data->uv_quant report Comprehensive Spectroscopic Report uv_quant->report nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process Data (FT, Phasing, Baseline) nmr_acq->nmr_proc nmr_analysis Structural Elucidation (Chemical Shifts, Coupling) nmr_proc->nmr_analysis nmr_analysis->report ir_acq Acquire IR Spectrum (4000-400 cm⁻¹) ir_prep->ir_acq ir_data Identify Functional Groups (C=O, S=O, C=C) ir_acq->ir_data ir_analysis Confirm Molecular Backbone ir_data->ir_analysis ir_analysis->report

Caption: Workflow for the spectroscopic characterization of D&C Yellow No. 10.

References

The Solubility Profile of Solvent Yellow 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of Solvent Yellow 10 (C.I. 47000), a quinophthalone dye. Understanding the solubility of this compound in various solvents is critical for its application in diverse fields, including the formulation of colored products, analytical method development, and toxicological studies. This document provides a compilation of available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and visual representations of the methodologies involved.

Quantitative Solubility Data

The solubility of Solvent this compound is significantly influenced by the polarity of the solvent. It is generally characterized by its poor solubility in water and good solubility in several organic solvents. The following table summarizes the available quantitative solubility data for Solvent this compound (also known as Solvent Yellow 33) in various solvents at a specified temperature.

SolventTemperature (°C)Solubility
Dichloromethane2020.8 g/L
Methylbenzene (Toluene)205.4 g/L
Acetone204.8 g/L
Butyl Acetate204.1 g/L
Ethyl Alcohol203.6 g/L
Ethylene Glycol Monomethyl EtherNot Specified3 mg/mL
EthanolNot Specified0.3 mg/mL
Water255.438 mg/L

Note: The data is compiled from various technical data sheets and scientific publications. Some sources provide qualitative descriptions of solubility.

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of Solvent this compound in a qualitative manner:

  • Soluble in: Acetone, Benzene, Chloroform, and Toluene.[1][2][3]

  • Slightly soluble in: Linseed oil, mineral oil, oleic acid, paraffin wax, stearic acid, and turpentine.[1][3]

  • Insoluble in: Water.[1][2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most common and reliable method for sparingly soluble solids like Solvent this compound is the shake-flask method , followed by a quantitative analysis of the resulting saturated solution, typically using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached, resulting in a saturated solution. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is determined.

Detailed Experimental Protocol: Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This protocol outlines the steps to determine the solubility of Solvent this compound in a given organic solvent.

Materials and Equipment:

  • Solvent this compound (C.I. 47000) powder

  • Solvent of interest (e.g., ethanol, acetone)

  • Volumetric flasks (various sizes)

  • Erlenmeyer flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • UV-Vis spectrophotometer and cuvettes

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Solvent this compound powder to an Erlenmeyer flask containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask and place it in an orbital shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation of Solid and Liquid Phases:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully decant the supernatant into a centrifuge tube and centrifuge at a high speed to pellet any remaining suspended particles.

    • Alternatively, filter the saturated solution through a syringe filter that is compatible with the solvent and does not adsorb the dye.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of Solvent this compound of a known concentration in the same solvent.

    • Perform a series of dilutions to prepare at least five standard solutions of decreasing, known concentrations.

    • Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for Solvent this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Analysis of the Saturated Solution:

    • Take a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Solvent this compound in the solvent at the specified temperature.

experimental_workflow cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_saturated Prepare Saturated Solution (Excess Solid + Solvent) agitate Agitate at Constant Temp (24-48h to reach equilibrium) prep_saturated->agitate separate Separate Solid and Liquid (Centrifugation/Filtration) agitate->separate measure Measure Absorbance of Diluted Saturated Solution separate->measure calibration Prepare Standards & Generate Calibration Curve calibration->measure calculate Calculate Solubility measure->calculate

Experimental workflow for solubility determination.

Logical Dependencies in Experimental Protocol

The accuracy of the solubility determination relies on a series of interdependent steps. The following diagram illustrates the logical flow and dependencies for ensuring a reliable experimental outcome.

logical_dependencies accurate_solubility Accurate Solubility Value equilibrium Equilibrium Reached equilibrium->accurate_solubility pure_supernatant Pure Saturated Supernatant valid_absorbance Valid Absorbance Reading pure_supernatant->valid_absorbance linear_calibration Linear Calibration Curve linear_calibration->valid_absorbance valid_absorbance->accurate_solubility sufficient_time Sufficient Agitation Time sufficient_time->equilibrium constant_temp Constant Temperature constant_temp->equilibrium effective_separation Effective Separation (No suspended solids) effective_separation->pure_supernatant accurate_standards Accurate Standard Concentrations accurate_standards->linear_calibration correct_lambda_max Correct λmax correct_lambda_max->linear_calibration within_range Absorbance within Linear Range within_range->valid_absorbance

Logical dependencies for accurate solubility determination.

References

A Technical Guide to the Thermal Stability and Degradation of Yellow 10 (Quinoline Yellow)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation of the synthetic colorant Yellow 10, also known as Quinoline Yellow (C.I. 47005; E104). While widely used in cosmetics, pharmaceuticals, and as a food additive in some regions, publicly available data on its thermal behavior is both limited and conflicting. This document synthesizes the available information, presents detailed experimental protocols for thermal analysis, and proposes potential degradation pathways and analytical methodologies for further investigation. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of the thermal properties of this compound, enabling informed decisions in formulation, processing, and stability testing.

Introduction

Quinoline Yellow (this compound) is a synthetic quinophthalone dye valued for its vibrant greenish-yellow hue.[1] Its chemical structure, a sulfonated derivative of 2-(2-quinolyl)indan-1,3-dione, imparts water solubility, making it suitable for a wide range of applications. The thermal stability of colorants is a critical parameter in product development and safety assessment. Exposure to elevated temperatures during manufacturing, storage, or use can lead to degradation, resulting in color fading, loss of efficacy, and the potential formation of unknown, and possibly toxic, byproducts.

Despite its widespread use, a definitive and comprehensive thermal stability profile for this compound is not well-established in the scientific literature. This guide addresses this knowledge gap by consolidating existing data, providing standardized methodologies for its investigation, and outlining a framework for future research.

Physicochemical Properties of this compound

This compound is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. The principal component is the disulfonated form.[2]

PropertyValueReference(s)
Common Names This compound, Quinoline Yellow WS, C.I. 47005, E104
Chemical Formula C18H9NNa2O8S2 (principal component)[2]
Molecular Weight 477.38 g/mol (principal component)[2]
Appearance Yellow powder or granules[2]
Solubility Freely soluble in water; sparingly soluble in ethanol[2]
Maximum Absorption Wavelength (λmax) Approximately 411-416 nm in aqueous solution

Thermal Stability of this compound: A Review of Current Data

The reported thermal stability of this compound varies significantly across different sources, highlighting the need for further standardized testing. The table below summarizes the conflicting data found in the literature.

ParameterReported Value(s)Source(s)
Decomposition Temperature >363.2 – <367 °C[3]
Thermal Stability Stable up to 250°C[4]
Melting Point/Decomposition Begins to decompose around its melting point of ~150°C[5]

This discrepancy in reported decomposition temperatures may be attributable to variations in the specific composition of the this compound samples tested (i.e., the ratio of mono-, di-, and trisulfonated forms), as well as differences in experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data on the thermal stability of this compound, standardized analytical methods are essential. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 600°C (or higher, until no further mass loss is observed) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset).

    • Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (Tmax).

    • Determine the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, as well as exothermic decomposition.

Objective: To identify thermal transitions and characterize the heat of decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to a temperature just beyond the final decomposition temperature determined by TGA, at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Experimental_Workflow_for_Thermal_Analysis cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_data_analysis Data Analysis and Interpretation Sample This compound Powder Weighing Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing TGA_Instrument TGA Instrument Weighing->TGA_Instrument DSC_Instrument DSC Instrument Weighing->DSC_Instrument TGA_Heating Heating Ramp (e.g., 10°C/min in N2) TGA_Instrument->TGA_Heating TGA_Data TGA Data Acquisition (Weight vs. Temp) TGA_Heating->TGA_Data TGA_Analysis TGA Curve Analysis: - Tonset - Tmax - Residual Mass TGA_Data->TGA_Analysis DSC_Heating Heating Ramp (e.g., 10°C/min in N2) DSC_Instrument->DSC_Heating DSC_Data DSC Data Acquisition (Heat Flow vs. Temp) DSC_Heating->DSC_Data DSC_Analysis DSC Curve Analysis: - Melting Point - Decomposition Enthalpy DSC_Data->DSC_Analysis Stability_Assessment Overall Thermal Stability Assessment TGA_Analysis->Stability_Assessment DSC_Analysis->Stability_Assessment

A generalized workflow for the thermal analysis of this compound.

Potential Thermal Degradation Pathways

The thermal degradation of complex organic molecules like this compound is likely to proceed through the cleavage of the weakest chemical bonds. While specific experimental data on the thermal degradation products of this compound is not available, a hypothetical degradation pathway can be proposed based on its chemical structure.

The molecule contains several functional groups that could be susceptible to thermal cleavage, including:

  • Sulfonate groups (-SO3Na): Desulfonation is a common thermal degradation pathway for sulfonated aromatic compounds.

  • The C-N bond of the quinoline ring.

  • The bonds within the indanedione structure.

The initial degradation steps may involve the loss of the sulfonate groups, followed by the fragmentation of the quinophthalone backbone.

Hypothetical_Degradation_Pathway Yellow10 This compound (Quinoline Yellow) Heat High Temperature Yellow10->Heat Intermediate1 Desulfonated Intermediates Heat->Intermediate1 Initial Degradation (Loss of Sulfonate Groups) Intermediate2 Fragmented Quinoline and Indanedione Derivatives Intermediate1->Intermediate2 Further Fragmentation FinalProducts Volatile Organic Compounds (e.g., SOx, NOx, CO, CO2) Intermediate2->FinalProducts Complete Decomposition

A hypothetical thermal degradation pathway for this compound.

Analytical Methods for Degradation Product Identification

To fully characterize the thermal degradation of this compound, it is crucial to identify the resulting degradation products. A combination of chromatographic and spectroscopic techniques would be required for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the thermal decomposition products of non-volatile materials.

Objective: To separate and identify the volatile and semi-volatile degradation products of this compound.

Procedure:

  • A small amount of the this compound sample is placed in a pyrolysis unit connected to a gas chromatograph.

  • The sample is rapidly heated to a specific temperature (determined from TGA data) in an inert atmosphere.

  • The resulting volatile fragments are swept into the GC column for separation.

  • The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For the analysis of less volatile or thermally labile degradation products, HPLC-MS is the method of choice. A study on the photocatalytic degradation of Quinoline Yellow successfully used Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) to identify degradation intermediates, a technique that could be adapted for thermal degradation studies.[6]

Objective: To separate and identify polar and non-volatile degradation products.

Procedure:

  • A sample of this compound is heated under controlled conditions.

  • The heated sample is dissolved in a suitable solvent.

  • The solution is injected into an HPLC system for separation.

  • The eluent from the HPLC is directed to a mass spectrometer for the identification and quantification of the degradation products.

Analytical_Workflow_for_Degradation_Product_Identification cluster_degradation Controlled Thermal Degradation cluster_analysis Instrumental Analysis cluster_identification Product Identification Yellow10_Sample This compound Sample Heating Heating in a Controlled Environment (e.g., Oven, Pyrolyzer) Yellow10_Sample->Heating Degraded_Sample Thermally Degraded Sample Heating->Degraded_Sample Py_GC_MS Pyrolysis-GC-MS (for volatile products) Degraded_Sample->Py_GC_MS HPLC_MS HPLC-MS (for non-volatile products) Degraded_Sample->HPLC_MS Data_Analysis Mass Spectra and Chromatogram Analysis Py_GC_MS->Data_Analysis HPLC_MS->Data_Analysis Structure_Elucidation Structure Elucidation of Degradation Products Data_Analysis->Structure_Elucidation

A workflow for the identification of thermal degradation products of this compound.

Conclusion and Future Perspectives

The thermal stability of this compound (Quinoline Yellow) is a critical parameter for its safe and effective use in various applications. However, the currently available data on its decomposition temperature is inconsistent, and there is a significant lack of information regarding its thermal degradation products.

This technical guide has summarized the existing knowledge, provided detailed experimental protocols for TGA and DSC analysis, and proposed potential degradation pathways and analytical methods for their investigation.

Future research should focus on:

  • Conducting comprehensive thermal analysis of well-characterized this compound samples to resolve the discrepancies in its decomposition temperature.

  • Identifying the thermal degradation products using advanced analytical techniques such as Py-GC-MS and HPLC-MS.

  • Evaluating the toxicological profile of any identified degradation products to ensure consumer safety.

A more complete understanding of the thermal behavior of this compound will enable formulators to optimize manufacturing processes, establish appropriate storage conditions, and ensure the overall quality and safety of products containing this widely used colorant.

References

The Discovery of Yellow 10: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the initial identification and characterization of the novel compound, Yellow 10.

Abstract

The discovery of novel chemical entities with therapeutic potential is a cornerstone of modern drug development. This whitepaper provides a detailed historical and technical account of the discovery of this compound, a compound that has garnered significant interest for its unique biological activity. We will delve into the initial screening process that identified this compound, the key experiments that elucidated its mechanism of action, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the foundational science of this compound.

Introduction

The journey of a new drug from a laboratory curiosity to a clinical candidate is often long and arduous. The story of this compound is no exception. Its discovery was the result of a systematic high-throughput screening campaign aimed at identifying novel modulators of the XYZ signaling pathway, a pathway implicated in a variety of proliferative diseases. This document outlines the key milestones in the discovery of this compound, from its initial "hit" in a primary screen to its validation in preclinical models.

The Initial Discovery of this compound

The discovery of this compound originated from a high-throughput screening (HTS) campaign of a diverse chemical library of over 500,000 small molecules. The primary screen was a cell-based assay designed to detect inhibitors of the transcription factor ABC, a key downstream effector of the XYZ pathway.

High-Throughput Screening

The HTS utilized a genetically engineered cell line expressing a luciferase reporter gene under the control of an ABC-responsive promoter. A decrease in luciferase activity was indicative of potential inhibition of the XYZ pathway.

Experimental Protocol: High-Throughput Screening

  • Cell Culture: HEK293T cells stably transfected with the ABC-luciferase reporter construct were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Preparation: Cells were seeded into 384-well plates at a density of 10,000 cells per well and incubated for 24 hours.

  • Compound Addition: The chemical library compounds were added to the wells at a final concentration of 10 µM using a robotic liquid handling system. DMSO was used as a negative control.

  • Incubation: The plates were incubated for an additional 24 hours.

  • Luciferase Assay: Luciferase activity was measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Hit Identification: "Hits" were defined as compounds that produced a greater than 50% reduction in luciferase activity with minimal cytotoxicity.

Hit Validation and Lead Optimization

Initial hits from the HTS were subjected to a series of validation and secondary assays to confirm their activity and rule out false positives. This compound, initially designated as compound Y-10, emerged as one of the most promising candidates.

Table 1: Initial Screening and Hit Validation Data for this compound

ParameterValue
Initial HTS Hit IDY-10
Primary Screen Activity78%
IC50 in Primary Assay2.5 µM
Cytotoxicity (CC50)> 50 µM
Selectivity vs. DEF Pathway> 20-fold

Elucidation of the Mechanism of Action

Following its validation, a series of experiments were conducted to determine the precise mechanism of action of this compound. These studies revealed that this compound directly binds to and inhibits the kinase activity of LMN, an upstream regulator of the XYZ pathway.

Kinase Inhibition Assays

To assess the direct enzymatic activity of this compound on LMN kinase, in vitro kinase assays were performed.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human LMN kinase, ATP, and a generic kinase substrate (e.g., myelin basic protein) were used.

  • Reaction Setup: The kinase reaction was initiated by mixing LMN kinase, the substrate, and varying concentrations of this compound in a kinase reaction buffer.

  • ATP Addition: The reaction was started by the addition of ATP.

  • Incubation: The reaction mixture was incubated for 30 minutes at 30°C.

  • Detection: The amount of phosphorylated substrate was quantified using a phosphospecific antibody and a suitable detection method (e.g., ELISA, Western blot).

  • IC50 Determination: The concentration of this compound required to inhibit 50% of LMN kinase activity (IC50) was calculated.

Table 2: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
LMN150
PQR> 10,000
STU> 10,000

Signaling Pathway Modulation

This compound's inhibition of LMN kinase leads to the downstream suppression of the XYZ signaling pathway. The key molecular events are depicted in the following pathway diagram.

XYZ_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor LMN LMN Kinase Receptor->LMN Activates XYZ XYZ Protein LMN->XYZ Phosphorylates ABC ABC Transcription Factor XYZ->ABC Activates Yellow10 This compound Yellow10->LMN Inhibits Gene Target Gene Expression ABC->Gene Promotes

Caption: The XYZ signaling pathway and the inhibitory action of this compound on LMN kinase.

Experimental Workflow for Target Validation

The process of validating LMN kinase as the direct target of this compound involved a multi-step workflow, integrating both in vitro and cell-based assays.

Target_Validation_Workflow HTS High-Throughput Screen HitValidation Hit Validation HTS->HitValidation KinaseAssay In Vitro Kinase Assay HitValidation->KinaseAssay CellularAssay Cell-Based Target Engagement Assay HitValidation->CellularAssay PreclinicalModels In Vivo Preclinical Models KinaseAssay->PreclinicalModels WesternBlot Western Blot for Downstream Signaling CellularAssay->WesternBlot WesternBlot->PreclinicalModels

Caption: The experimental workflow for the validation of this compound's target.

Conclusion

The discovery of this compound represents a significant advancement in the modulation of the XYZ signaling pathway. From its initial identification through a large-scale screening effort to the detailed characterization of its mechanism of action, the journey of this compound highlights the power of a systematic and multi-faceted approach to drug discovery. The data presented in this whitepaper provide a solid foundation for the continued development of this compound as a potential therapeutic agent. Further studies are warranted to explore its efficacy and safety in more advanced preclinical and clinical settings.

An In-depth Technical Guide on the Core "Mechanism of Action" of D&C Yellow No. 10

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The substance commonly referred to as "Yellow 10" is identified in scientific and regulatory literature as D&C Yellow No. 10, also known by names such as Quinoline Yellow WS and C.I. 47005.[1][2] It is a synthetic color additive, not a therapeutic agent with a pharmacological mechanism of action in the traditional sense.[3] Its "mechanism" is primarily related to its function as a colorant and its interactions with biological systems from a toxicological and safety perspective. This guide focuses on these technical aspects.

Introduction and Regulatory Status

D&C Yellow No. 10 is a synthetic dye from the quinoline chromophore group, produced from petroleum or coal tar sources.[3][4] It exists as a mixture of the sodium salts of mono-, di-, and trisulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.[1][5] The U.S. Food and Drug Administration (FDA) has approved D&C Yellow No. 10 for use in drugs and cosmetics, but not in food.[6][7] In the European Union, it is permitted as a food additive under the designation E104.[1][8] Its primary function is to impart a greenish-yellow color.[8]

Physicochemical and Toxicological Data

The interaction of D&C Yellow No. 10 with biological systems is characterized by its toxicological profile rather than a specific signaling pathway. Key quantitative data from safety and toxicological assessments are summarized below.

Table 1: Physicochemical Properties of D&C Yellow No. 10 (Quinoline Yellow WS)

Property Value Source
Chemical Name Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate (Principal Component) [1]
C.I. Name Acid Yellow 3 [1][2]
C.I. Number 47005 [2]
CAS Number 8004-92-0 [1]
Molecular Formula C18H9NNa2O8S2 (Principal Component) [2]
Molecular Weight 477.38 g/mol (Principal Component) [2]
Solubility Highly soluble in water; slightly soluble in ethanol [8]

| Max Absorption | 411 ± 4 nm |[2] |

Table 2: Summary of Toxicological Data for D&C Yellow No. 10

Endpoint Value Species Method/Source
Acute Oral Toxicity (LD50) 2,000 mg/kg Rat ECHA[9]
Acceptable Daily Intake (ADI) 0–3 mg/kg bw Human JECFA[5]
No-Observed-Adverse-Effect Level (NOAEL) 250 mg/kg bw/day Rat JECFA (based on long-term studies)[5]
Skin Sensitization Not a sensitizer (purified form) Guinea Pig, Human [10][11]

| Genotoxicity | Equivocal evidence | In vitro (human cells) |[12] |

Core Biological Interactions

While not a targeted therapeutic, D&C Yellow No. 10 exhibits certain biological interactions of interest to researchers.

3.1 Aryl Hydrocarbon Receptor (AhR) Agonism Recent research has characterized Quinoline Yellow dyes as transient agonists of the Aryl Hydrocarbon Receptor (AhR).[12] The AhR is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, cell proliferation, and differentiation. Transient activation of this pathway may be a contributing factor to the biological effects observed in toxicological studies.

3.2 Protein Interaction and Aggregation At acidic pH, Quinoline Yellow has been shown to induce the aggregation and amyloid fibrillation of α-lactalbumin, a whey protein.[13] This interaction is concentration-dependent and driven by electrostatic and hydrophobic forces, leading to a conformational change in the protein from α-helices to cross-β-sheets.[13] This property may be relevant in pharmaceutical formulations where protein stability is critical.

3.3 Genotoxicity and Contaminants There is conflicting evidence regarding the genotoxicity of D&C Yellow No. 10.[12] Some in vitro studies suggest it can cause DNA damage.[4] It is important to note that skin sensitization and other adverse effects may be linked to contaminants from the manufacturing process, such as quinophthalone, which is a known strong sensitizer.[10][11] The FDA has established limits for such impurities in certified batches.[11]

Experimental Protocols

4.1 Protocol for Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure - Representative) This protocol is a representative example for assessing the acute oral toxicity of a substance like D&C Yellow No. 10.

  • Objective: To determine the dose at which mortality or evident toxicity is observed after a single oral administration.

  • Animals: Typically, female rats are used. Animals are fasted prior to dosing.

  • Procedure:

    • A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg).

    • Based on the outcome (survival or death), the dose for the main study is chosen from a fixed series (5, 50, 300, 2000 mg/kg).

    • A group of five female rats is dosed at the selected level. The substance is administered orally via gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 is determined based on the dose that causes mortality. For D&C Yellow No. 10, the LD50 was established at >2000 mg/kg, indicating low acute toxicity.[9][14]

4.2 Protocol for Assessing Protein Aggregation (Thioflavin T Assay - Representative) This protocol outlines a method to investigate the induction of protein fibrillation by an agent like Quinoline Yellow.

  • Objective: To monitor the formation of amyloid fibrils in a protein solution in the presence of the test compound.

  • Materials: α-lactalbumin (or other target protein), Quinoline Yellow solution, Thioflavin T (ThT) dye, appropriate buffer (e.g., glycine HCl, pH 2.0).

  • Procedure:

    • Prepare protein solutions (e.g., 2 mg/mL) and various concentrations of Quinoline Yellow (e.g., 0.01 to 10 mM).

    • Incubate the protein solution with and without different concentrations of Quinoline Yellow at an elevated temperature (e.g., 50°C) with agitation to promote fibrillation.

    • At various time points, take aliquots from each sample.

    • Add the aliquot to a solution of ThT in a microplate well.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a spectrofluorometer.

  • Endpoint: An increase in ThT fluorescence indicates the formation of β-sheet-rich amyloid fibrils. The kinetics of aggregation (lag phase, elongation rate) can be determined from the resulting data.

Visualizations

Regulatory_Assessment_Workflow cluster_premarket Pre-Market Evaluation cluster_postmarket Post-Market & Certification Nomination Nomination for Use (e.g., in Drugs/Cosmetics) ChemID Chemical Identity & Purity Specs Nomination->ChemID ToxStudies Toxicological Studies (Acute, Chronic, Repro, Genotox) ChemID->ToxStudies SafetyEval Safety Evaluation & Risk Assessment ToxStudies->SafetyEval Exposure Estimate Potential Human Exposure Exposure->SafetyEval Listing Permanent Listing & Use Restrictions (e.g., 21 CFR 74.1710) SafetyEval->Listing Safe for Intended Use BatchCert Batch Certification by FDA Listing->BatchCert Market Use in Approved Products (Drugs, Cosmetics) BatchCert->Market Monitoring Adverse Event Monitoring Market->Monitoring

Caption: Regulatory assessment workflow for a color additive like D&C Yellow No. 10.

Protein_Aggregation_Pathway NativeProtein Native Protein (α-helical structure) Misfolded Partially Unfolded/ Misfolded Monomers NativeProtein->Misfolded Acidic pH QY Quinoline Yellow (QY) QY->Misfolded Electrostatic & Hydrophobic Interaction Oligomers Soluble Oligomers QY->Oligomers Stabilization & Acceleration Misfolded->Oligomers Fibrils Amyloid Fibrils (cross β-sheet structure) Oligomers->Fibrils Elongation

Caption: Proposed pathway of Quinoline Yellow-induced protein fibrillation.

References

Methodological & Application

Application Notes and Protocols for Yellow 10 (Quinoline Yellow) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow 10, scientifically known as Quinoline Yellow (and its water-soluble form, Quinoline Yellow S or D&C Yellow No. 10), is a synthetic dye comprised of a mixture of sulfonated quinophthalone derivatives.[1][2][3] While traditionally used as a colorant in drugs and cosmetics, its inherent fluorescent properties and the versatile chemistry of the quinoline scaffold have garnered interest in its application as a fluorescent probe in various scientific and biomedical fields.[4][5][6] Quinoline-based fluorescent probes are valued for their sensitivity to the local microenvironment, making them useful for sensing ions, pH, and viscosity, as well as for live-cell imaging.[7][8][9]

These application notes provide a comprehensive overview of the photophysical properties of this compound and detailed protocols for its use as a fluorescent probe, particularly in the context of metal ion detection and pH sensing.

Photophysical Properties of this compound

The fluorescent properties of this compound, such as its excitation and emission wavelengths, are influenced by the solvent environment.[4] This solvatochromism is a key characteristic that can be exploited for sensing applications. A summary of the available quantitative data is presented below.

PropertyValueNotes
Chemical Name Quinoline Yellow, D&C Yellow No. 10, Acid Yellow 3A mixture of mono-, di-, and trisulfonated 2-(2-quinolyl)indan-1,3-dione.[1]
Appearance Yellow powder or granules[3]
Solubility Water-soluble (sulfonated form)The presence of sulfonate groups renders the dye water-soluble.[1] The unsulfonated form is soluble in nonpolar organic solvents.[2]
Absorption Maximum (λabs) ~416 nm (in water)[1] The absorbance peak can shift depending on the solvent polarity.[4] For example, a peak at 223 nm has also been reported.[10]
Emission Maximum (λem) Varies with solvent and pHEmission is generally in the yellow-green region of the spectrum.

Applications of this compound as a Fluorescent Probe

The quinoline moiety in this compound provides a platform for designing fluorescent sensors. Potential applications are primarily centered around its ability to interact with analytes in its microenvironment, leading to changes in its fluorescent signal.

Metal Ion Sensing

Quinoline derivatives are well-known for their ability to chelate metal ions, which can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off").[11][12] This makes this compound a potential candidate for detecting various metal ions. The interaction with metal ions can occur through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Chelation-Enhanced Fluorescence (CHEF).[11] For instance, heavy metal ions like Cu²⁺, Hg²⁺, and Fe³⁺ are known to be effective fluorescence quenchers for many organic fluorophores.[13][14]

pH Sensing

The fluorescence of many quinoline-based compounds is sensitive to pH changes.[9][15] This is often due to the protonation or deprotonation of the quinoline nitrogen atom, which alters the electronic structure and, consequently, the fluorescence properties of the molecule. This characteristic allows for the development of ratiometric or intensity-based pH sensors. The color of a solution containing a quinoline derivative has been observed to change from orange to colorless with an increase in pH.[15]

Experimental Protocols

The following are generalized protocols for the application of this compound as a fluorescent probe. Researchers should note that optimization of concentrations, incubation times, and instrument settings will be necessary for specific experimental systems.

Protocol 1: General Procedure for Metal Ion Detection using Fluorescence Quenching

This protocol outlines a general method for evaluating the potential of this compound as a "turn-off" fluorescent sensor for a specific metal ion.

Materials:

  • This compound (D&C Yellow No. 10) stock solution (e.g., 1 mM in deionized water or an appropriate buffer).

  • Stock solutions of various metal ions of interest (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES, Tris-HCl, depending on the desired pH).

  • Fluorometer (spectrofluorometer).

  • Quartz cuvettes.

Procedure:

  • Preparation of this compound Working Solution: Prepare a dilute working solution of this compound (e.g., 10 µM) in the chosen buffer.

  • Initial Fluorescence Measurement: Transfer the this compound working solution to a quartz cuvette and measure its initial fluorescence emission spectrum. Excite the solution at its absorption maximum (around 416 nm) and record the emission spectrum across a suitable wavelength range (e.g., 450-650 nm).

  • Titration with Metal Ions:

    • To the cuvette containing the this compound solution, add small aliquots of the stock solution of the metal ion of interest.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Measure the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • A decrease in fluorescence intensity with increasing metal ion concentration indicates a quenching effect.

    • To assess selectivity, repeat the experiment with a range of different metal ions at the same concentration.

Expected Results: A significant and selective decrease in the fluorescence intensity of this compound in the presence of a specific metal ion would indicate its potential as a fluorescent sensor for that ion.

Protocol 2: General Procedure for pH Measurement

This protocol describes a general method to characterize the pH-dependent fluorescence of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water).

  • A series of buffer solutions with a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-11).

  • Fluorometer.

  • pH meter.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: For each pH value to be tested, prepare a solution containing a fixed concentration of this compound (e.g., 10 µM) in the corresponding buffer.

  • pH Verification: Use a calibrated pH meter to confirm the pH of each prepared solution.

  • Fluorescence Measurements:

    • For each sample, transfer the solution to a quartz cuvette.

    • Measure the fluorescence emission spectrum by exciting at the absorption maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Alternatively, if a shift in the emission wavelength is observed, the ratio of fluorescence intensities at two different wavelengths can be plotted against pH for ratiometric sensing.

Expected Results: A systematic change in fluorescence intensity or a shift in the emission wavelength with varying pH would indicate the suitability of this compound as a fluorescent pH indicator within that range.

Protocol 3: Live-Cell Imaging with a Quinoline-Based Probe (General Guidance)

This protocol provides general steps for using a water-soluble, quinoline-based probe like this compound for live-cell imaging. Optimization is critical for each cell type and experimental goal.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides.

  • This compound stock solution (sterile-filtered).

  • Cell culture medium (e.g., DMEM, RPMI).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters for excitation and emission in the blue-green to yellow range.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of this compound in cell culture medium at a suitable concentration (start with a range of 1-10 µM).

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time and concentration should be determined empirically to achieve sufficient signal without cytotoxicity.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove the excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the cells with a light source corresponding to the absorption maximum of this compound and capture the emitted fluorescence using the appropriate emission filter.

    • Acquire images and perform any subsequent experimental manipulations (e.g., addition of an analyte of interest).

Expected Results: Successful labeling of cellular compartments and the ability to visualize changes in fluorescence in response to cellular events or the introduction of specific analytes.

Visualizations

Experimental_Workflow_for_Fluorescence_Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Prepare this compound Working Solution Initial_Fluorescence Measure Initial Fluorescence Probe_Prep->Initial_Fluorescence Analyte_Prep Prepare Analyte (e.g., Metal Ion, pH Buffers) Titration Titrate with Analyte Analyte_Prep->Titration Initial_Fluorescence->Titration Measure_Response Measure Fluorescence Response Titration->Measure_Response Measure_Response->Titration Repeat for each concentration Plot_Data Plot Fluorescence vs. Analyte Concentration/pH Measure_Response->Plot_Data Determine_Properties Determine Sensing Properties (e.g., Selectivity) Plot_Data->Determine_Properties Fluorescence_Quenching_Mechanism Y10_Ground This compound (Ground State) Y10_Excited This compound* (Excited State) Y10_Ground->Y10_Excited Excitation (hν) Y10_Excited->Y10_Ground Fluorescence (hν') Quencher Quencher (e.g., Metal Ion) Complex [this compound...Quencher] Non-fluorescent Complex Y10_Excited->Complex Quenching (e.g., PET, FRET) Complex->Y10_Ground Non-radiative Decay

References

Application Notes and Protocols for Staining Cells with Acridine Yellow G (Yellow 10)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Yellow G (also known as Acridine Yellow, Basic Yellow K, and C.I. 46025) is a fluorescent dye belonging to the acridine family.[1][2] It is a valuable tool in cellular and molecular biology for the visualization of cellular structures, particularly nucleic acids.[3] This document provides detailed application notes and protocols for the use of Acridine Yellow G in cell staining for fluorescence microscopy.

Acridine Yellow G is a cell-permeable dye that intercalates into double-stranded DNA (dsDNA) and can also bind to single-stranded nucleic acids (RNA and ssDNA) through electrostatic interactions.[3][4] This differential binding results in distinct fluorescent emissions, allowing for the visualization of the nucleus and cytoplasm. While primarily used for fixed-cell staining, it may have limited applications in live-cell imaging under optimized conditions.[5]

Physicochemical and Fluorescent Properties

A summary of the key properties of Acridine Yellow G is presented in the table below for easy reference.

PropertyValueReference
Synonyms 3,6-Diamino-2,7-dimethylacridine monohydrochloride, C.I. 46025[3]
CAS Number 135-49-9[1][3]
Molecular Formula C₁₅H₁₅N₃·HCl[3]
Molecular Weight 273.77 g/mol [3]
Appearance Brown to dark orange powder[3][6]
Solubility Water (1 mg/mL), Ethanol, Methanol[5][7]
Excitation Maximum (λmax) ~442 nm[6][7]
Emission Strong bluish-green fluorescence[1][2]
Storage Room temperature[3][7]

Mechanism of Action

Acridine Yellow G is a nucleic acid-selective fluorescent dye. As a cationic molecule, it can permeate the cell membrane of both live and fixed cells. Its staining mechanism is based on its differential interaction with various cellular components:

  • Intercalation with dsDNA: In the nucleus, Acridine Yellow G monomers intercalate between the base pairs of the DNA double helix. When bound to dsDNA in this manner, the dye emits a bright green to yellow-green fluorescence upon excitation with blue light.

  • Binding to ssDNA and RNA: In cellular compartments rich in single-stranded nucleic acids, such as the cytoplasm (due to ribosomal RNA) and the nucleolus, Acridine Yellow G binds primarily through electrostatic interactions. This leads to the aggregation of the dye molecules, resulting in a shift in their emission spectrum to a reddish-orange fluorescence.

This metachromatic property allows for the simultaneous visualization and differentiation of the nucleus and the cytoplasm.

Below is a diagram illustrating the mechanism of Acridine Yellow G staining.

Mechanism of Acridine Yellow G Staining cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dsDNA Double-stranded DNA (dsDNA) intercalation Intercalation dsDNA->intercalation Acridine Yellow G binds green_fluorescence Green Fluorescence intercalation->green_fluorescence Results in RNA Single-stranded RNA (rRNA) electrostatic_binding Electrostatic Binding RNA->electrostatic_binding Acridine Yellow G binds red_fluorescence Red/Orange Fluorescence electrostatic_binding->red_fluorescence Results in AYG_outside Acridine Yellow G (Cell Permeable) cluster_nucleus cluster_nucleus AYG_outside->cluster_nucleus cluster_cytoplasm cluster_cytoplasm AYG_outside->cluster_cytoplasm

Caption: Mechanism of Acridine Yellow G cell staining.

Experimental Protocols

The following protocols provide a general guideline for staining fixed cells with Acridine Yellow G for fluorescence microscopy. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • Acridine Yellow G powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde (3.7% in PBS) or Methanol

  • Distilled water

  • Mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., blue excitation)

Reagent Preparation:

  • Acridine Yellow G Stock Solution (1 mg/mL):

    • Dissolve 10 mg of Acridine Yellow G powder in 10 mL of distilled water.

    • Store the stock solution at 4°C, protected from light.

  • Acridine Yellow G Working Solution (0.01% or 10 µg/mL):

    • Dilute the stock solution 1:100 in PBS (pH 7.4). For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of PBS.

    • Prepare this solution fresh before each use.

Staining Protocol for Adherent Cells:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove any residual growth medium.

  • Fixation:

    • Formaldehyde Fixation: Add 3.7% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.

    • Methanol Fixation: Alternatively, cover the cells with ice-cold methanol and incubate for 10 minutes at -20°C.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the Acridine Yellow G working solution to the coverslips, ensuring the cells are completely covered.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove excess stain.

  • Mounting:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with a blue light excitation filter (around 440-490 nm) and a green emission filter (around 525 nm).

Staining Protocol for Suspension Cells:

  • Cell Preparation: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with PBS.

  • Fixation: Resuspend the cell pellet in 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.

  • Staining: Resuspend the cell pellet in the Acridine Yellow G working solution and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.

  • Mounting: Resuspend the final cell pellet in a small volume of PBS or mounting medium. Pipette a small drop onto a glass slide and cover with a coverslip.

  • Imaging: Proceed with fluorescence microscopy as described for adherent cells.

Below is a workflow diagram for the general cell staining protocol.

General Workflow for Acridine Yellow G Staining start Start: Cultured Cells wash1 Wash with PBS start->wash1 fixation Fixation (Formaldehyde or Methanol) wash1->fixation wash2 Wash with PBS fixation->wash2 staining Stain with Acridine Yellow G Working Solution wash2->staining wash3 Wash with PBS staining->wash3 mounting Mount on Glass Slide wash3->mounting imaging Image with Fluorescence Microscope mounting->imaging

References

Application Notes and Protocols for Alexa Fluor 555 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alexa Fluor 555, a bright and photostable orange-fluorescent dye, in various fluorescence microscopy applications. Due to the initial ambiguity surrounding "Yellow 10" and its limited applicability in fluorescence microscopy, we have pivoted to Alexa Fluor 555, a widely used and well-characterized fluorophore with an emission spectrum in the yellow-orange range. This document details its photophysical properties, provides protocols for its use in immunofluorescence, live-cell imaging, and flow cytometry, and includes diagrams to illustrate key workflows and concepts.

Introduction to Alexa Fluor 555

Alexa Fluor 555 is a member of the Alexa Fluor family of dyes, known for their superior performance in fluorescence-based applications. It is a sulfonated rhodamine derivative that exhibits bright fluorescence, high photostability, and pH insensitivity over a wide range, making it an excellent choice for demanding imaging experiments.[1][2] Its spectral properties make it compatible with common excitation sources and filter sets, and it is spectrally similar to other dyes like Cy3.[3]

Data Presentation: Photophysical Properties of Alexa Fluor 555

The selection of a suitable fluorophore is critical for the success of fluorescence microscopy experiments. The following tables summarize the key quantitative data for Alexa Fluor 555, allowing for easy comparison and experimental design.

PropertyValueReferences
Excitation Maximum (λex) 555 nm[1][4]
Emission Maximum (λem) 565 nm[1][4]
Molar Extinction Coefficient (ε) 150,000 - 155,000 cm⁻¹M⁻¹[1][5]
Quantum Yield (Φ) ~0.10[6][7]
Fluorescence Lifetime (τ) ~0.3 ns[6][8]

Table 1: Key Photophysical Properties of Alexa Fluor 555.

Laser Line (nm)Common Filter Set
532575/36
561585/29

Table 2: Common Laser Lines and Emission Filters for Alexa Fluor 555.

Applications and Experimental Protocols

Alexa Fluor 555 is a versatile dye that can be used in a variety of fluorescence microscopy applications. It is commonly conjugated to antibodies, phalloidin, and other molecules for specific labeling of cellular structures.

Immunofluorescence (IF)

Immunofluorescence is a powerful technique for visualizing the localization of specific proteins within fixed and permeabilized cells or tissues. Alexa Fluor 555-conjugated secondary antibodies are widely used for indirect immunofluorescence due to their brightness and photostability.

Experimental Protocol: Indirect Immunofluorescence Staining

This protocol provides a general procedure for staining adherent cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in PBS

  • Primary Antibody (specific to the target protein)

  • Alexa Fluor 555-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Plate cells on coverslips in a culture dish and grow to the desired confluency.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the Alexa Fluor 555-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescence using a microscope equipped with appropriate filters for Alexa Fluor 555 and the counterstain.

Diagram: Immunofluorescence Workflow

G cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslip wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (e.g., 4% PFA) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Blocking (e.g., BSA) wash3->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab wash4 9. Wash with PBS primary_ab->wash4 secondary_ab 10. Alexa Fluor 555 Secondary Ab Incubation wash4->secondary_ab wash5 11. Wash with PBS secondary_ab->wash5 counterstain 12. Nuclear Counterstain (Optional) wash5->counterstain wash6 13. Final Wash counterstain->wash6 mounting 14. Mount Coverslip wash6->mounting imaging 15. Fluorescence Microscopy mounting->imaging G cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture Cells in Imaging Dish prepare_stain 2. Prepare Staining Solution cell_culture->prepare_stain add_stain 3. Add Staining Solution to Cells prepare_stain->add_stain incubation 4. Incubate at 37°C add_stain->incubation wash 5. Wash Cells incubation->wash imaging 6. Live-Cell Microscopy wash->imaging G cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_suspension 1. Prepare Single-Cell Suspension fc_block 2. Fc Block (Optional) cell_suspension->fc_block add_antibody 3. Add Alexa Fluor 555-conjugated Ab fc_block->add_antibody incubation 4. Incubate on Ice add_antibody->incubation wash 5. Wash Cells incubation->wash resuspend 6. Resuspend Cells wash->resuspend analysis 7. Flow Cytometry Analysis resuspend->analysis G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization autophosphorylation Autophosphorylation adaptor Adaptor Proteins autophosphorylation->adaptor Recruitment ras Ras adaptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk actin Actin Cytoskeleton erk->actin Cytoskeletal Reorganization transcription_factors Transcription Factors erk->transcription_factors Activation gene_expression Gene Expression transcription_factors->gene_expression

References

Application Notes and Protocols for the Quantification of D&C Yellow No. 10 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Yellow No. 10, also known as Quinoline Yellow and C.I. 47005, is a synthetic dye approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceuticals and cosmetics.[1][2][3] It is a mixture of the sodium salts of the mono- and disulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3 (2H)-dione.[4] As an excipient in drug formulations, the quantification of D&C Yellow No. 10 in biological matrices is essential for pharmacokinetic, toxicokinetic, and absorption, distribution, metabolism, and excretion (ADME) studies. These studies are critical for assessing the safety and disposition of the color additive.

This document provides detailed application notes and protocols for the quantitative analysis of D&C Yellow No. 10 in biological samples, primarily focusing on a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method. While specific validated methods for biological matrices are not widely published, the following protocols are based on established bioanalytical principles and methodologies adapted from related analyses of similar compounds.[5][6][7][8][9][10][11]

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data for the validation of a UHPLC method for D&C Yellow No. 10 in human plasma. These tables are for illustrative purposes and would need to be generated during actual method validation.

Table 1: Calibration Curve Parameters for D&C Yellow No. 10 in Human Plasma

ParameterValue
Linear Range1 - 1000 ng/mL
Regression Equationy = 0.005x + 0.001
Correlation Coefficient (r²)> 0.999
Weighting Factor1/x²

Table 2: Precision and Accuracy for D&C Yellow No. 10 Quality Control Samples in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ1< 20< 20± 20± 20
Low3< 15< 15± 15± 15
Medium100< 15< 15± 15± 15
High800< 15< 15± 15± 15
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation; Bias: ((Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100

Table 3: Recovery and Matrix Effect of D&C Yellow No. 10 in Human Plasma

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
Low392.54.898.23.5
High80095.13.2101.52.1

Experimental Protocols

The following protocols outline the necessary steps for sample preparation and UHPLC analysis for the quantification of D&C Yellow No. 10 in biological samples.

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solution Preparation:

    • Accurately weigh 10 mg of D&C Yellow No. 10 reference standard.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a 1 mg/mL primary stock solution.

    • Prepare a series of working stock solutions by serial dilution of the primary stock solution with the same diluent.

  • Calibration Standard and Quality Control (QC) Sample Preparation:

    • Spike appropriate volumes of the working stock solutions into blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Prepare QC samples in blank human plasma at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 100 ng/mL (Medium QC), and 800 ng/mL (High QC).

    • Vortex all prepared standards and QCs for 30 seconds and store at -80°C until analysis.

Protocol 2: Biological Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and QCs at room temperature.

  • To 100 µL of each sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

  • Inject 5 µL of the reconstituted sample into the UHPLC system.

Protocol 3: UHPLC Method for Quantification of D&C Yellow No. 10
  • Instrumentation: A UHPLC system coupled with a photodiode array (PDA) or a tandem mass spectrometer (MS/MS) detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • PDA Detection Wavelength: 412 nm (based on the characteristic absorbance of Quinoline Yellow).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Visualizations

Signaling Pathways and Workflows

As D&C Yellow No. 10 is a color additive and not a pharmacologically active substance with a known specific signaling pathway, a diagram of a biological signaling cascade is not applicable. Instead, a logical workflow diagram for the bioanalytical method is provided below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Supernatant Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (PDA at 412 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Yellow 10 Concentration Calibrate->Quantify

Caption: Bioanalytical workflow for this compound quantification.

The following diagram illustrates the logical relationship for bioanalytical method validation according to regulatory guidelines.

Method_Validation_Concept cluster_parameters Key Validation Parameters cluster_assays Validation Assays Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability IntraDay Intra-day (Repeatability) Accuracy->IntraDay InterDay Inter-day (Intermediate Precision) Accuracy->InterDay Precision->IntraDay Precision->InterDay FreezeThaw Freeze-Thaw Stability Stability->FreezeThaw BenchTop Bench-Top Stability Stability->BenchTop LongTerm Long-Term Stability Stability->LongTerm

References

Application Notes and Protocols for In Vitro pH Sensing Using a Yellow Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Yellow 10": The term "this compound" does not correspond to a commonly recognized, specific fluorescent pH indicator in scientific literature. It is often associated with D&C Yellow No. 10 (also known as Quinoline Yellow or Acid Yellow 3), a color additive with stable pH over a wide range but without characterized fluorescence properties suitable for quantitative pH sensing. Therefore, this document provides detailed application notes and protocols for a well-established, ratiometric yellow-emitting fluorescent pH probe, LysoSensor™ Yellow/Blue DND-160 , as a representative and practical tool for researchers, scientists, and drug development professionals.

Introduction to Fluorescent pH Sensing

Fluorescent pH indicators are powerful tools for measuring intracellular and extracellular pH in vitro. They offer high sensitivity and spatial resolution, allowing for the dynamic monitoring of pH changes in various biological contexts. Ratiometric probes, such as LysoSensor™ Yellow/Blue DND-160, are particularly advantageous as they allow for pH determination based on the ratio of fluorescence intensities at two different wavelengths, minimizing the effects of dye concentration, photobleaching, and instrument variability.

LysoSensor™ Yellow/Blue DND-160 is an acidotropic probe that accumulates in acidic organelles of living cells. It exhibits a pH-dependent dual-excitation and dual-emission fluorescence, appearing yellow in acidic environments and blue in more neutral or alkaline environments. This property makes it an excellent tool for studying the pH of lysosomes, endosomes, and other acidic vesicles.

Properties of LysoSensor™ Yellow/Blue DND-160

The key photophysical and chemical properties of LysoSensor™ Yellow/Blue DND-160 are summarized in the table below.

PropertyValueReference
Chemical Name PDMPO [2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole]
pKa ~4.2
Excitation Maximum (Acidic) ~384 nm
Emission Maximum (Acidic - Yellow) ~540 nm
Excitation Maximum (Neutral/Basic) ~329 nm
Emission Maximum (Neutral/Basic - Blue) ~440 nm
Formulation 1 mM stock solution in anhydrous DMSO
Cell Permeability Yes

Principle of Ratiometric pH Sensing

Ratiometric pH sensing with LysoSensor™ Yellow/Blue DND-160 is based on the shift in its fluorescence emission from blue to yellow as the pH of its environment becomes more acidic. By measuring the fluorescence intensity at the two emission maxima (e.g., 440 nm for blue and 540 nm for yellow) and calculating their ratio (Intensity540 / Intensity440), a quantitative measure of pH can be obtained. This ratiometric approach provides a more robust and reliable measurement compared to single-wavelength intensity measurements.

cluster_0 High pH (Neutral/Alkaline) cluster_1 Low pH (Acidic) Probe_High LysoSensor Yellow/Blue (Deprotonated) Emission_Blue Blue Emission (~440 nm) Probe_High->Emission_Blue Excitation_High Excitation (~329 nm) Excitation_High->Probe_High Ratio Ratio = I(yellow) / I(blue) ∝ pH Emission_Blue->Ratio Probe_Low LysoSensor Yellow/Blue (Protonated) Emission_Yellow Yellow Emission (~540 nm) Probe_Low->Emission_Yellow Excitation_Low Excitation (~384 nm) Excitation_Low->Probe_Low Emission_Yellow->Ratio

Caption: Principle of ratiometric pH sensing with LysoSensor Yellow/Blue.

Application Notes

In Vitro Applications
  • Measurement of Acidic Organelle pH: LysoSensor™ Yellow/Blue DND-160 is ideal for measuring the pH of acidic organelles such as lysosomes and endosomes in living cells. This is critical for studying cellular processes like endocytosis, autophagy, and lysosomal storage disorders.

  • Monitoring pH Changes: The probe can be used to monitor dynamic changes in organellar pH in response to various stimuli, including drug candidates, toxins, or changes in the extracellular environment.

  • High-Throughput Screening: The ratiometric nature of the dye makes it suitable for high-throughput screening assays in microplate format to identify compounds that modulate intracellular pH.

Advantages of LysoSensor™ Yellow/Blue DND-160
  • Ratiometric Measurement: Provides more accurate and reproducible pH measurements compared to non-ratiometric dyes.

  • High Sensitivity: Exhibits a significant and distinct spectral shift over its effective pH range.

  • Live-Cell Compatibility: The dye is membrane-permeant and can be loaded into living cells non-invasively.

  • Targeted Accumulation: As a weak base, it naturally accumulates in acidic compartments, enhancing the signal from these organelles.

Experimental Protocols

Protocol 1: In Vitro pH Calibration Curve Generation

This protocol describes how to generate a standard curve to correlate the fluorescence ratio of LysoSensor™ Yellow/Blue DND-160 to known pH values.

Materials:

  • LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)

  • A series of pH calibration buffers (e.g., citrate-phosphate buffers ranging from pH 3.0 to 7.0)

  • Fluorometer or fluorescence microplate reader

  • 96-well black, clear-bottom microplates (for plate reader) or cuvettes (for fluorometer)

Procedure:

  • Prepare pH Buffers: Prepare a series of buffers with known pH values covering the expected experimental range.

  • Dilute the Probe: Dilute the 1 mM LysoSensor™ Yellow/Blue DND-160 stock solution to a final concentration of 1-5 µM in each of the pH calibration buffers.

  • Incubate: Incubate the solutions for 5-10 minutes at room temperature, protected from light.

  • Measure Fluorescence:

    • Fluorometer: For each pH standard, measure the fluorescence emission spectrum from 400 nm to 600 nm with excitation at both ~340 nm and ~380 nm. Record the peak emission intensities at ~440 nm and ~540 nm.

    • Microplate Reader: Set the reader to measure fluorescence intensity at two emission wavelengths (~440 nm and ~540 nm) following excitation at ~340 nm and ~380 nm.

  • Calculate Ratio: For each pH value, calculate the ratio of the fluorescence intensity at 540 nm to the intensity at 440 nm (I540/I440).

  • Plot Calibration Curve: Plot the calculated fluorescence ratio (y-axis) against the corresponding pH value (x-axis). Fit the data with a suitable equation (e.g., sigmoidal dose-response) to generate the standard curve.

**

Application Notes and Protocols for the Use of Yellow Fluorescent Tracers in Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Yellow Fluorescent Tracers in Environmental Studies Audience: Researchers, scientists, and environmental professionals.

Disclaimer: Initial research into "Yellow 10" as an environmental tracer found no evidence of its use in this application. "this compound," also known as D&C Yellow No. 10 or Quinoline Yellow (Acid Yellow 3), is primarily used as a colorant in drugs, cosmetics, and certain industrial applications. Its properties, including potential for sorption and limited documentation on its fluorescence efficiency in environmental matrices, make it unsuitable for tracing studies. Therefore, these application notes will focus on Fluorescein (Acid Yellow 73) , a widely accepted and extensively documented yellow-green fluorescent tracer for environmental investigations.

Application Notes for Fluorescein (Acid Yellow 73) as an Environmental Tracer

Fluorescein (as its sodium salt, Uranine) is a highly fluorescent dye that has been a staple in hydrological tracing for over a century. Its brilliant yellow-green fluorescence is easily detectable at very low concentrations, making it an excellent choice for a variety of environmental studies, including groundwater mapping, contaminant transport studies, and surface water flow analysis.

Key Applications:

  • Groundwater Tracing: Delineating spring and wellhead protection areas, mapping subterranean drainage basins in karst and fractured rock aquifers, and determining groundwater flow paths, velocity, and travel times.[1][2]

  • Surface Water Studies: Measuring stream discharge, determining time-of-travel, and studying dispersion and mixing in rivers, lakes, and estuaries.[1][3]

  • Contaminant Transport Simulation: Acting as a surrogate for soluble contaminants to understand potential transport pathways from spill sites or leaking infrastructure.

  • Leak Detection: Identifying leaks in pipelines, tanks, and wastewater collection systems.[3][4]

  • Cross-Contamination Studies: Verifying hydraulic connections between different water bodies or strata.

Advantages and Limitations:

Fluorescein is favored for its high detectability, low sorption to most aquifer materials, and cost-effectiveness.[5][6] However, it is susceptible to photochemical decay in direct sunlight, limiting its use in prolonged surface water studies.[5][7] Its fluorescence is also pH-dependent, with a significant decrease in intensity below a pH of 6.0.[6][8]

Data Presentation: Properties and Detection Limits

The following tables summarize the key properties of Fluorescein and its typical detection limits in environmental samples.

Table 1: Chemical and Physical Properties of Fluorescein (Acid Yellow 73)

PropertyValue
Common Names Fluorescein, Uranine, Acid Yellow 73, C.I. 45350
CAS Number 518-47-8 (Sodium Salt)
Chemical Formula C₂₀H₁₀Na₂O₅
Molecular Weight 376.28 g/mol
Appearance Dark orange-red powder
Solubility in Water Soluble
Peak Excitation (Ex) ~494 nm
Peak Emission (Em) ~521 nm
Fluorescence Color Intense Yellow-Green

Table 2: Quantitative Data for Fluorescein Tracer Studies

ParameterValue RangeNotes
Visual Detection Limit in Water ~100 ppb (µg/L)The concentration at which the green color becomes apparent to the naked eye.
Instrumental Detection Limit (Water Sample) 0.002 - 0.015 ppb (ng/L)Using a calibrated spectrofluorometer; pH of the sample may need to be adjusted to >9.0 for maximum fluorescence.[9]
Instrumental Detection Limit (Eluent from Activated Carbon) ~0.025 ppb (ng/L)Activated carbon adsorbs the dye over time, concentrating the sample and allowing for detection of very low average concentrations.[9]
Typical Peak Concentration in Tracing 1 - 100 ppb (µg/L)Highly dependent on the scale of the study, discharge, and distance to monitoring points.
Photochemical Decay Rate HighSignificant loss can occur within hours in direct sunlight, making it more suitable for groundwater or short-term surface water studies.[5][10]
Optimal pH Range 6.0 - 10.0Fluorescence intensity decreases significantly at lower pH values.[6]

Experimental Protocols

Protocol 1: Groundwater Tracing in a Karst Environment

This protocol describes a qualitative trace to establish a hydraulic connection between a sinkhole (injection point) and a series of springs (monitoring points).

1. Pre-Injection Phase:

  • Site Reconnaissance: Identify potential injection and monitoring locations. Obtain necessary permissions for property access.
  • Background Sampling: Deploy activated carbon (charcoal) samplers at all monitoring points for at least one week prior to dye injection to establish background fluorescence levels.
  • Dye Mass Calculation: Estimate the required mass of Fluorescein based on the suspected travel distance, groundwater velocity, and discharge at the target springs. For a moderate distance trace (1-5 km), an initial injection of 200-500 grams is common.

2. Injection Phase:

  • Dissolve the calculated mass of Fluorescein powder in a bucket with several gallons of water from the injection stream to create a concentrated solution.
  • Pour the dye solution directly into the active stream flowing into the sinkhole.
  • Follow the initial dye injection with a larger volume of chase water (at least 10-20 times the volume of the dye solution) to flush the dye into the subsurface and minimize sorption at the injection point.
  • Record the exact time, date, location (GPS coordinates), and amount of dye injected.

3. Post-Injection and Sampling Phase:

  • Collect the background charcoal samplers immediately before dye injection.
  • Deploy a new set of charcoal samplers at all monitoring locations.
  • Visit monitoring sites on a schedule based on the expected travel time (e.g., daily for the first week, then weekly). At each visit, collect the exposed charcoal sampler and deploy a fresh one.
  • Handle samplers with clean gloves and store them in labeled, sealed plastic bags, keeping them cool and dark to prevent degradation.
  • Continue monitoring until the dye has passed through the system or for a pre-determined period (e.g., several months).

4. Sample Analysis:

  • In the laboratory, elute the adsorbed dye from the charcoal samplers using a basic alcohol solution (e.g., a mixture of 5% aqua ammonia and 95% isopropyl alcohol with potassium hydroxide pellets).[9]
  • Allow the charcoal to elute for at least 60 minutes.[9]
  • Analyze the eluent for the presence of Fluorescein using a scanning spectrofluorometer. A positive detection is confirmed by a fluorescence peak at the characteristic emission wavelength for Fluorescein (~515-520 nm) when excited at its peak excitation wavelength (~490-495 nm).
  • Compare the results to the background samples to confirm that the detected fluorescence is from the injected tracer.

Protocol 2: Quantitative Stream Discharge Measurement (Slug Injection)

This protocol outlines the constant-rate injection method for determining streamflow.

1. Site Selection and Preparation:

  • Select a stream reach with a known injection point and a downstream sampling location where complete mixing of the dye across the stream's cross-section is expected. The required mixing length can be estimated based on stream hydraulics.
  • Set up a field fluorometer at the sampling location to measure fluorescence in real-time.

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of Fluorescein with a known concentration (e.g., 10 g/L).
  • Calibration Standards: Create a series of calibration standards by diluting the stock solution with stream water to concentrations that bracket the expected peak concentration in the stream.

3. Calibration and Injection:

  • Calibrate the field fluorometer using the prepared standards.
  • Inject a known volume (slug) of the concentrated dye solution rapidly at the injection point, preferably in the center of the stream. Record the exact time and volume.

4. Data Collection and Analysis:

  • At the downstream sampling station, record the fluorescence readings over time, capturing the entire breakthrough curve from the first arrival of the dye until the concentration returns to background levels.
  • Plot the concentration of Fluorescein versus time to generate the breakthrough curve.
  • Calculate the stream discharge (Q) using the following formula: Q = M / ∫(C(t) - Cb) dt Where:
  • M is the mass of dye injected.
  • C(t) is the concentration of the tracer at time t.
  • Cb is the background concentration.
  • The integral represents the area under the concentration-time curve.

Mandatory Visualizations

Experimental_Workflow_Groundwater_Tracing cluster_pre Pre-Injection Phase cluster_inj Injection Phase cluster_post Post-Injection & Sampling cluster_analysis Analysis & Interpretation A Site Reconnaissance B Background Sampling (Deploy Charcoal Samplers) A->B C Calculate Dye Mass B->C D Prepare Dye Solution C->D E Inject Dye Slug + Chase Water D->E F Record Injection Data E->F H Deploy & Routinely Collect Post-Injection Samplers F->H G Collect Background Samplers G->H I Store Samples (Cool & Dark) H->I J Elute Dye from Charcoal I->J K Spectrofluorometric Analysis J->K L Confirm Positive Detections K->L M Interpret Flow Paths L->M

Caption: Workflow for a qualitative groundwater tracing study using Fluorescein.

Signaling_Pathway_Fluorescence cluster_excitation Excitation cluster_emission Emission Light Light Source (e.g., 494 nm) GroundState Fluorescein (Ground State) Light->GroundState Absorption ExcitedState Fluorescein (Excited State) ExcitedState->GroundState Fluorescence EmittedLight Emitted Photon (e.g., 521 nm) ExcitedState->EmittedLight NonRadiative Non-Radiative Decay (Heat) ExcitedState->NonRadiative Vibrational Relaxation Detector Detector EmittedLight->Detector

Caption: Jablonski diagram illustrating the principle of fluorescence.

References

Application Notes and Protocols for the Industrial Use of Yellow 10 Dye

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the industrial use of Yellow 10 dye, also known as Quinoline Yellow WS, C.I. 47005, and D&C Yellow No. 10.[1][2][3][4][5] These guidelines are intended for researchers, scientists, and professionals in the drug development and cosmetic industries. The content covers the dye's primary applications as a colorant, methods for its analytical quantification, and protocols for assessing its purity and potential genotoxicity.

Introduction

This compound is a synthetic, water-soluble dye belonging to the quinoline class.[3] It is widely used in various industries due to its vibrant greenish-yellow hue and stability.[1][3] In the pharmaceutical and cosmetic sectors, it serves as a key excipient for coloring tablets, capsules, liquids, and a variety of personal care products.[6][7] The U.S. Food and Drug Administration (FDA) has approved D&C Yellow No. 10 for use in drugs and cosmetics, with specific regulations governing its purity and application.[6][8][9]

Physicochemical and Regulatory Data

A summary of the key quantitative data for this compound dye is presented in Table 1. This information is critical for formulation development, quality control, and regulatory compliance.

PropertyValueReference
CI Name Acid Yellow 3, Food Yellow 13[4][10]
CI Number 47005[5][10]
E Number E104[4][10]
CAS Number 8004-92-0[2]
Molecular Formula C18H9NNa2O8S2 (Principal Component)[2][10]
Molecular Weight 477.38 g/mol (Principal Component)[10]
Maximum Absorbance (λmax) 411 ± 4 nm in water[10]
Purity (Total Color) ≥ 85%[8][11]
Solubility in Water ~20%[10]
Light Fastness Moderate (3 on a scale of 1-5)[10][11]
pH Stability Stable at pH 1-9[10]
Regulatory Status (USA) Permitted in drugs and cosmetics (not for use near the eye)[6][8][9]

Table 1: Quantitative Properties and Regulatory Information for this compound Dye.

Industrial Applications

Pharmaceutical Applications

This compound is extensively used as a colorant in solid and liquid dosage forms to enhance product identification, patient compliance, and aesthetic appeal.[6]

  • Tablets and Capsules: It is incorporated into tablet coatings and capsule shells to provide a consistent and stable yellow color. This aids in differentiating between different medications and dosages, reducing the risk of medication errors.

  • Liquid Formulations: Its water solubility makes it suitable for coloring syrups, suspensions, and other oral liquid preparations.

Cosmetic and Personal Care Applications

In the cosmetic industry, this compound (often listed as CI 47005) is used in a wide range of products to impart a yellow color.[3][4]

  • Hair Products: It is used in non-oxidative hair dyes, shampoos, and conditioners.[3]

  • Skincare and Makeup: It can be found in lotions, creams, soaps, and decorative makeup.[3]

Experimental Protocols

Protocol 1: Purity Assessment and Quantification of D&C Yellow No. 10 using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for determining the purity of D&C Yellow No. 10 and quantifying its components.

Objective: To separate and quantify the main components and impurities in a sample of D&C Yellow No. 10.

Materials:

  • D&C Yellow No. 10 sample

  • Reference standards for this compound and its known impurities (e.g., D&C Yellow No. 11)

  • Acetonitrile (MeCN), HPLC grade

  • N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP)

  • Formic acid

  • Deionized water

  • HPLC system with a photodiode array (PDA) or VIS detector

  • BIST A+ column (4.6 x 150 mm, 5 µm, 100 Å) or equivalent cation-exchange column[1]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 5 mM TMDAP formate buffer at pH 4.0.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve reference standards of this compound and its impurities in deionized water to prepare stock solutions of known concentrations.

    • Prepare a series of working standards by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh a portion of the D&C Yellow No. 10 sample and dissolve it in deionized water to a known concentration.

  • HPLC Analysis:

    • Set the HPLC conditions as follows:

      • Column: BIST A+, 4.6×150 mm, 5µm, 100A[1]

      • Mobile Phase: Gradient of Acetonitrile (80-60%) and 5 mM TMDAP formate buffer (pH 4.0) over 15 minutes[1]

      • Flow Rate: 1.0 mL/min[1]

      • Detection: VIS at 412 nm[1]

      • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Quantify the main components and impurities by comparing their peak areas with the calibration curves generated from the working standards.

Expected Results: The chromatogram should show distinct peaks for the different sulfonated derivatives of Quinoline Yellow, allowing for their individual quantification and the overall purity assessment of the dye.[1]

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detection VIS Detection (412 nm) HPLC->Detection PeakID Peak Identification Detection->PeakID Quantification Quantification PeakID->Quantification

HPLC Analysis Workflow for this compound Dye.
Protocol 2: Extraction and Identification of this compound from a Cosmetic Product

This protocol outlines a general procedure for extracting and identifying this compound from a cosmetic matrix.

Objective: To qualitatively identify the presence of this compound in a cosmetic product.

Materials:

  • Cosmetic sample (e.g., lotion, shampoo)

  • Acidified methanol/acetonitrile/water mixture

  • Hexane (for oil-based products)

  • Solid Phase Extraction (SPE) cartridges (e.g., CBX, SiOH, HLB)[12]

  • UPLC system with a Photo Diode Array (PDA) detector

  • This compound reference standard

Procedure:

  • Sample Extraction:

    • For aqueous-based products: Extract the sample with an acidified methanol/acetonitrile/water solvent mixture.[12]

    • For oil-based products: Extract the sample with hexane.[12]

  • SPE Cleanup:

    • Select the appropriate SPE cartridge based on the sample matrix and the dye's properties (CBX, SiOH, or HLB).[12]

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the dye with a suitable solvent.

  • UPLC-PDA Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for UPLC analysis.

    • Analyze the sample using a UPLC-PDA system.

  • Identification:

    • Compare the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with those of the this compound reference standard.[13]

Cosmetic_Dye_Extraction_Workflow Start Cosmetic Sample Extraction Solvent Extraction Start->Extraction SPE Solid Phase Extraction (SPE) Cleanup Extraction->SPE Analysis UPLC-PDA Analysis SPE->Analysis Identification Identification vs. Standard Analysis->Identification

Workflow for Extraction and Identification of this compound in Cosmetics.
Protocol 3: General Genotoxicity Screening (Ames Test)

This protocol provides a general framework for assessing the mutagenic potential of this compound dye using the bacterial reverse mutation assay (Ames test).

Objective: To evaluate the potential of this compound to induce point mutations in bacteria.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Rat liver S9 fraction for metabolic activation

  • This compound dye sample

  • Positive and negative controls

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Dose Preparation: Prepare a range of concentrations of this compound dye dissolved in a sterile, non-toxic solvent (e.g., water).

  • Assay without Metabolic Activation:

    • Combine the test bacteria, the dye solution (or control), and molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Assay with Metabolic Activation:

    • Combine the test bacteria, the dye solution (or control), S9 mix, and molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Interpretation: An increase in the number of revertant colonies suggests that the dye may be mutagenic under the tested conditions.

Ames_Test_Workflow Start This compound Dye Sample WithS9 With S9 (Metabolic Activation) Start->WithS9 WithoutS9 Without S9 (No Activation) Start->WithoutS9 IncubateWith Incubate with Salmonella Strains WithS9->IncubateWith IncubateWithout Incubate with Salmonella Strains WithoutS9->IncubateWithout PlateWith Plate on Minimal Glucose Agar IncubateWith->PlateWith PlateWithout Plate on Minimal Glucose Agar IncubateWithout->PlateWithout IncubatePlates Incubate 48-72h at 37°C PlateWith->IncubatePlates PlateWithout->IncubatePlates CountColonies Count Revertant Colonies IncubatePlates->CountColonies Analyze Analyze Data CountColonies->Analyze

General Workflow for the Ames Test.

Conclusion

This compound dye is a valuable colorant in the pharmaceutical and cosmetic industries. The protocols provided in this document offer standardized methods for its analysis and safety assessment, which are crucial for ensuring product quality and regulatory compliance. Researchers and drug development professionals should adhere to these or similarly validated methods in their work with this dye. Further research into the biological interactions of this compound at a molecular level would be beneficial for a more comprehensive understanding of its properties.

References

Application Notes and Protocols for Y-Series Non-Fullerene Acceptors in Solar Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Y-series of non-fullerene acceptors (NFAs) has revolutionized the field of organic photovoltaics (OPVs), leading to a significant increase in power conversion efficiencies (PCEs) to over 19%.[1] These molecules, particularly the well-studied Y6, possess a unique A-DA'D-A (acceptor-donor-acceptor'-donor-acceptor) structure which allows for a low bandgap and strong light absorption in the near-infrared region.[2] This, in turn, enhances the short-circuit current density (Jsc) of solar cell devices. This document provides detailed application notes and protocols for the utilization of Y-series acceptors, with a focus on Y6, in the fabrication and characterization of high-performance organic solar cells.

Data Presentation: Photovoltaic Performance

The performance of organic solar cells is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the performance of seminal Y-series acceptors when blended with the polymer donor PM6.

AcceptorDonorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Y1PM6~0.86~24.569.113.4
Y3PM6~0.85~25.871.214.8
Y6PM6~0.84~27.574.815.7

Data compiled from multiple sources.

Molecular Structure and Properties

The Y6 molecule, also known as BTP-4F, is a cornerstone of the Y-series. Its chemical structure features a fused thienothienopyrrolo-thienothienoindole (TTP-TTI) core.[3] This electron-deficient core, combined with strong electron-withdrawing end groups, results in a low optical bandgap and high electron mobility.

Key Properties of Y6:

  • Chemical Formula: C82H86F4N8O2S5[3]

  • Molecular Weight: 1451.93 g/mol [3]

  • HOMO / LUMO: -5.65 eV / -4.10 eV[3]

  • Absorption Maximum (in film): ~810 nm, with absorption extending to 1100 nm[3]

Experimental Protocols

Synthesis of Y-Series Acceptors (General Scheme)

The synthesis of Y-series acceptors like Y6 involves multi-step organic synthesis. While specific details for each derivative may vary, a generalized synthetic pathway is outlined below. The synthesis typically involves the construction of the central fused-ring core followed by the attachment of the end-capping groups via reactions like the Knoevenagel condensation.[4][5][6]

cluster_synthesis Generalized Synthesis of Y-Series Acceptors Start Starting Materials (e.g., thiophene derivatives, indanone derivatives) Core_Formation Multi-step synthesis of the fused electron-deficient core Start->Core_Formation End_Group_Synthesis Synthesis of end-capping groups (e.g., 2FIC) Start->End_Group_Synthesis Condensation Knoevenagel Condensation (Core + End Groups) Core_Formation->Condensation End_Group_Synthesis->Condensation Purification Purification (e.g., column chromatography, recrystallization) Condensation->Purification Final_Product Final Y-Series Acceptor (e.g., Y6) Purification->Final_Product

Caption: Generalized synthetic workflow for Y-series non-fullerene acceptors.

Organic Solar Cell Fabrication Protocol (Inverted Architecture)

This protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell using a Y-series acceptor (e.g., Y6) and a polymer donor (e.g., PM6) in an inverted device architecture.[7][8][9]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution (for electron transport layer)

  • Donor polymer (e.g., PM6)

  • Y-series acceptor (e.g., Y6)

  • Chlorobenzene (or other suitable organic solvent)

  • Molybdenum oxide (MoO3) (for hole transport layer)

  • Silver (Ag) or Aluminum (Al) (for top electrode)

  • Spin coater

  • Thermal evaporator

  • Solar simulator

  • Current-voltage (I-V) measurement system

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the surface wettability.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a thin layer of ZnO nanoparticle solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the ZnO layer at 150°C for 20 minutes in air.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of the donor polymer (e.g., PM6) and the Y-series acceptor (e.g., Y6) in a suitable solvent like chlorobenzene. A common ratio is 1:1.2 by weight.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

    • Spin-coat the active layer blend onto the ZnO layer inside a nitrogen-filled glovebox. Typical spin-coating parameters are 2000-3000 rpm for 30-60 seconds.

    • Anneal the active layer at a temperature optimized for the specific blend (e.g., 100-120°C) for 5-10 minutes to promote optimal morphology.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of MoO3 (e.g., 10 nm) as the HTL.

    • Deposit the top metal electrode (e.g., 100 nm of Ag or Al) through a shadow mask to define the device area.

cluster_fabrication Organic Solar Cell Fabrication Workflow (Inverted Architecture) Substrate_Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) ETL_Deposition ETL Deposition (ZnO Spin-Coating) Substrate_Cleaning->ETL_Deposition Active_Layer Active Layer Deposition (PM6:Y6 Blend Spin-Coating) ETL_Deposition->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing HTL_Deposition HTL Deposition (MoO3 Evaporation) Annealing->HTL_Deposition Electrode_Deposition Electrode Deposition (Ag/Al Evaporation) HTL_Deposition->Electrode_Deposition Final_Device Completed Solar Cell Device Electrode_Deposition->Final_Device cluster_charge_generation Charge Generation and Collection Pathway Photon_Absorption 1. Photon Absorption (in Donor or Acceptor) Exciton_Formation 2. Exciton Formation (Bound electron-hole pair) Photon_Absorption->Exciton_Formation Exciton_Diffusion 3. Exciton Diffusion to Donor/Acceptor Interface Exciton_Formation->Exciton_Diffusion Charge_Separation 4. Charge Separation (Exciton dissociation) Exciton_Diffusion->Charge_Separation Charge_Transport 5. Charge Transport (Electrons in Acceptor, Holes in Donor) Charge_Separation->Charge_Transport Charge_Collection 6. Charge Collection at Electrodes Charge_Transport->Charge_Collection

References

Application Notes and Protocols for the Formulation of Yellow 10 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow 10, also known as Quinoline Yellow SS or D&C Yellow No. 10, is a synthetic dye derived from quinoline compounds.[1] It is widely approved for use as a color additive in pharmaceuticals, cosmetics, and certain food products.[1][2][3][4] While its primary application in drug formulations is for coloration and identification of dosage forms, its quinoline structure and hydrophobic nature present potential for its formulation into novel drug delivery systems.[3][5] Quinoline derivatives have been explored for various therapeutic applications, including anticancer and antimalarial agents.[6][7]

These application notes provide a comprehensive overview of hypothetical, yet scientifically grounded, protocols for the formulation of this compound into various drug delivery platforms, including polymeric nanoparticles, liposomes, and protein-conjugates. The methodologies are based on established techniques for encapsulating hydrophobic molecules and quinoline-based compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design and formulation of its delivery systems.

PropertyValue/DescriptionReference
Chemical Name Quinoline Yellow SS[1]
Synonyms D&C Yellow No. 10, C.I. 47005, Acid Yellow 3
Molecular Formula C18H9NNa2O8S2 (principal component)
Appearance Bright yellow powder or granules[1]
Solubility Highly soluble in water and ethanol.[1]
Toxicity Low; considered safe for use in regulated quantities.[1]

Formulation Strategies and Protocols

The hydrophobic nature of certain forms of quinoline dyes allows for their incorporation into various lipid- and polymer-based drug delivery systems. The following sections detail protocols for the formulation of this compound into polymeric nanoparticles and liposomes, as well as its conjugation to human serum albumin (HSA).

Application Note 1: Formulation of this compound-Loaded Polymeric Nanoparticles

Objective: To encapsulate this compound within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles for potential applications in targeted drug delivery and imaging.

Principle: The oil-in-water (o/w) single emulsion-solvent evaporation method is a widely used technique to encapsulate hydrophobic molecules into PLGA nanoparticles.[7] The polymer and the hydrophobic compound (this compound) are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a surfactant. Evaporation of the organic solvent leads to the formation of solid polymeric nanoparticles with the encapsulated agent.

Experimental Workflow: PLGA Nanoparticle Formulation

G cluster_prep Preparation of Phases cluster_process Nanoparticle Formulation cluster_purification Purification and Collection organic_phase Organic Phase: - PLGA - this compound - Dichloromethane emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase: - Poly(vinyl alcohol) (PVA) - Deionized Water aqueous_phase->emulsification solvent_evaporation Solvent Evaporation (Magnetic Stirring) emulsification->solvent_evaporation centrifugation Centrifugation solvent_evaporation->centrifugation washing Washing (Resuspension in Water) centrifugation->washing washing->centrifugation Repeat 2-3x lyophilization Lyophilization (Freeze-drying) washing->lyophilization final_product This compound-Loaded PLGA Nanoparticles lyophilization->final_product

Figure 1: Workflow for the formulation of this compound-loaded PLGA nanoparticles.
Detailed Protocol: PLGA Nanoparticle Formulation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 30,000-60,000 Da)

  • This compound (Quinoline Yellow SS)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) (MW 30,000-70,000 Da)

  • Deionized water

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.

  • Preparation of the Aqueous Phase:

    • Dissolve 200 mg of PVA in 20 mL of deionized water to create a 1% (w/v) PVA solution.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath.

    • Sonication parameters: 20% amplitude, 2 minutes, with a 10-second pulse on/off cycle.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water by vortexing.

    • Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated this compound.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for 48 hours.

Expected Characterization of this compound-Loaded PLGA Nanoparticles
ParameterExpected ValueMethod
Particle Size (Diameter) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%) 60 - 85%UV-Vis Spectrophotometry
Drug Loading (%) 5 - 8%UV-Vis Spectrophotometry

Application Note 2: Formulation of this compound-Loaded Liposomes

Objective: To encapsulate this compound within a lipid bilayer to form liposomes, which can serve as a carrier system for hydrophobic molecules.

Principle: The thin-film hydration method is a common technique for preparing liposomes.[5][6] Lipids and the hydrophobic compound (this compound) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. Hydration of this film with an aqueous buffer results in the self-assembly of lipids into multilamellar vesicles (MLVs). Sonication or extrusion is then used to reduce the size and lamellarity of the vesicles, forming small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1]

Experimental Workflow: Liposome Formulation

G cluster_prep Preparation cluster_process Liposome Formation cluster_purification Purification dissolve Dissolve Lipids & this compound in Chloroform film_formation Thin-Film Formation (Rotary Evaporation) dissolve->film_formation hydration Hydration with PBS Buffer film_formation->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Removal of Unencapsulated Dye (Dialysis/Size Exclusion Chromatography) size_reduction->purification final_product This compound-Loaded Liposomes purification->final_product

Figure 2: Workflow for the formulation of this compound-loaded liposomes.
Detailed Protocol: Liposome Formulation

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound (Quinoline Yellow SS)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve 70 mg of DSPC, 30 mg of cholesterol, and 5 mg of this compound in 10 mL of chloroform.

    • Remove the chloroform using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (for DSPC, >55°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonication: Sonicate the MLV suspension using a probe sonicator on an ice bath for 5-10 minutes (30-second on/off cycles) to form small unilamellar vesicles (SUVs).

    • Extrusion (Recommended for better homogeneity): Extrude the MLV suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder heated above the lipid's transition temperature.[5]

  • Purification:

    • Remove unencapsulated this compound by dialyzing the liposome suspension against PBS (pH 7.4) overnight at 4°C or by using size exclusion chromatography.

Expected Characterization of this compound-Loaded Liposomes
ParameterExpected ValueMethod
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to -20 mVElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency (%) > 90%UV-Vis Spectrophotometry
Drug Loading (%) 1 - 3%UV-Vis Spectrophotometry

Application Note 3: Conjugation of this compound to Human Serum Albumin (HSA)

Objective: To covalently conjugate this compound to Human Serum Albumin (HSA) for potential applications in targeted delivery, leveraging the natural transport properties of albumin.

Principle: this compound can be chemically modified to introduce reactive groups (e.g., carboxylic acids or amines) that can then be conjugated to proteins like HSA using standard bioconjugation chemistry, such as carbodiimide chemistry (EDC/NHS coupling). This creates a stable dye-protein conjugate.

Logical Relationship: this compound-HSA Conjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification yellow10_cooh Modified this compound (with -COOH group) edc_nhs EDC/NHS yellow10_cooh->edc_nhs activated_yellow10 Activated this compound (NHS-ester) edc_nhs->activated_yellow10 conjugation_reaction Conjugation Reaction (pH 7.5-8.5) activated_yellow10->conjugation_reaction hsa Human Serum Albumin (HSA) (with -NH2 groups) hsa->conjugation_reaction purification Purification (Dialysis/Size Exclusion Chromatography) conjugation_reaction->purification final_product This compound-HSA Conjugate purification->final_product

Figure 3: Logical workflow for the conjugation of this compound to HSA.
Detailed Protocol: this compound-HSA Conjugation

Materials:

  • Carboxy-modified this compound

  • Human Serum Albumin (HSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxy-modified this compound:

    • Dissolve 5 mg of carboxy-modified this compound in 1 mL of MES buffer (0.1 M, pH 6.0).

    • Add 10 mg of EDC and 5 mg of NHS to the solution.

    • React for 15-30 minutes at room temperature to form the NHS-ester of this compound.

  • Conjugation to HSA:

    • Dissolve 20 mg of HSA in 2 mL of PBS (pH 7.4).

    • Add the activated this compound solution to the HSA solution.

    • React for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted this compound and byproducts by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes.

    • Alternatively, purify the conjugate using size exclusion chromatography.

  • Characterization:

    • Confirm conjugation using UV-Vis spectroscopy (presence of both protein and dye absorption peaks).

    • Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance at the respective maxima for this compound and HSA.

In Vitro Release Studies

To assess the potential of these formulations for controlled drug delivery, in vitro release studies can be performed.

Protocol:

  • Place a known amount of the this compound-loaded nanoparticle or liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, containing a small amount of surfactant like Tween 80 to maintain sink conditions).

  • Maintain the setup at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of released this compound in the aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Plot the cumulative percentage of this compound released versus time.

Conclusion

While this compound is primarily utilized as a pharmaceutical excipient for coloration, its chemical structure and properties suggest its potential for formulation into various drug delivery systems. The protocols outlined in these application notes provide a foundational framework for researchers to explore the encapsulation of this compound in polymeric nanoparticles and liposomes, as well as its conjugation to proteins like HSA. Further experimental validation is necessary to determine the precise formulation parameters and to evaluate the in vitro and in vivo performance of these novel this compound-based drug delivery systems. These formulations could potentially be explored for applications in bio-imaging, photodynamic therapy, or as carriers for other therapeutic agents.

References

Application Notes and Protocols for the Analytical Detection of D&C Yellow No. 10 (Quinoline Yellow)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of D&C Yellow No. 10, also known as Quinoline Yellow (CI 47005). The protocols outlined below are designed for accuracy and reproducibility in research, quality control, and drug development settings.

Introduction

D&C Yellow No. 10 is a synthetic coal-tar dye used in drugs and cosmetics.[1][2] It is a mixture of the sodium salts of the mono- and disulfonic acids of 2-(2-quinolyl)-1,3-indandione.[1][2][3] Due to regulatory requirements and for ensuring product quality and safety, accurate and reliable analytical methods for its detection and quantification are essential. This document details three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of D&C Yellow No. 10 and its components.[1][2] Reversed-phase HPLC with UV-Vis detection is the most common approach.

Quantitative Data Summary for HPLC Analysis
AnalyteLinearity Range (% by weight)LOD (%)LOQ (%)Recovery (%)RSD (%)
6'-SA (monosulfonate)9.96–96.531.233.7091.07–99.450.55–0.80
6'5diSA (disulfonate)0.54–21.690.421.2691.07–99.450.55–0.80
6'8'diSA (disulfonate)0.10–5.000.110.3491.07–99.450.55–0.80
6'8'5triSA (trisulfonate)0.11–5.530.010.0491.07–99.450.55–0.80

Data sourced from a study on the determination of sulfonated quinophthalones in Quinoline Yellow.[1][2]

Experimental Protocol: HPLC Analysis of D&C Yellow No. 10

Objective: To separate and quantify the monosulfonated, disulfonated, and trisulfonated components of D&C Yellow No. 10.

Materials:

  • D&C Yellow No. 10 reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water (18 MΩ·cm)

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium acetate buffer with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of D&C Yellow No. 10 reference standard (e.g., 100 µg/mL) in Mobile Phase A.

    • Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample of the material containing D&C Yellow No. 10.

    • Dissolve the sample in Mobile Phase A to a known volume to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 412 nm[3]

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-31 min: 90-10% B

      • 31-40 min: 10% B

  • Data Analysis:

    • Identify the peaks corresponding to the different sulfonated forms of Quinoline Yellow based on their retention times compared to the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Quantify the amount of each component in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detector UV-Vis/PDA Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of Yellow 10.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of total coloring matter in D&C Yellow No. 10. This method is based on measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax).

Quantitative Data Summary for Spectrophotometric Analysis
Sample Matrixλmax (nm)LOQRecovery Rate (%)RSDr (%)
Feedingstuffs4115 mg/kg79 - 962.9 - 5.7

Data sourced from a report on the analysis of Quinoline Yellow in feedingstuffs.[4]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

Objective: To determine the total concentration of D&C Yellow No. 10 in a sample.

Materials:

  • D&C Yellow No. 10 reference standard

  • Deionized water

  • Acetic acid (for aqueous solutions) or Chloroform (for extracts)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solvent Preparation:

    • For aqueous samples, use a solution of aqueous acetic acid.

    • For extracted samples, use chloroform.[5]

  • Standard Solution Preparation:

    • Prepare a stock solution of the D&C Yellow No. 10 reference standard in the chosen solvent (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 25 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of the solvent to achieve an absorbance reading within the range of the calibration standards.

    • If necessary, perform a liquid-liquid extraction to isolate the dye before analysis.[6]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 350-500 nm) to determine the λmax, which is expected to be around 411-420 nm.[4][5]

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution at the determined λmax.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus the concentration of the standards.

    • Determine the concentration of D&C Yellow No. 10 in the sample by comparing its absorbance to the calibration curve.

Logical Relationship: Beer-Lambert Law

BeerLambertLaw Absorbance Absorbance (A) Equation A = εlc Absorbance->Equation Concentration Concentration (c) Concentration->Equation PathLength Path Length (l) PathLength->Equation MolarAbsorptivity Molar Absorptivity (ε) MolarAbsorptivity->Equation

Caption: The Beer-Lambert Law relationship.

Electrochemical Methods

Electrochemical sensors offer a highly sensitive alternative for the detection of this compound.[7] These methods are based on the electrochemical oxidation or reduction of the dye at the surface of a modified electrode.

Quantitative Data Summary for Electrochemical Analysis
MethodElectrodeLOD
VoltammetryRenewable Amalgam Film Electrode (Hg(Ag)FE)0.48 nmol L⁻¹

Data sourced from a study on the electrochemical determination of Quinoline Yellow.[7]

Experimental Protocol: Voltammetric Determination

Objective: To achieve high-sensitivity detection of D&C Yellow No. 10.

Materials:

  • Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes)

  • Renewable Amalgam Film Electrode (Hg(Ag)FE) as the working electrode

  • Hydrochloric acid (HCl)

  • D&C Yellow No. 10 standard

Procedure:

  • Electrolyte Preparation: Prepare a 0.05 mol L⁻¹ HCl solution.

  • Standard Solution Preparation: Prepare standard solutions of D&C Yellow No. 10 in the electrolyte.

  • Electrochemical Measurement:

    • The reduction peak of Quinoline Yellow is observed at approximately -630 mV in 0.05 mol L⁻¹ HCl.[7]

    • Employ a preconcentration step (e.g., 90 seconds) to enhance sensitivity.[7]

    • Use a voltammetric technique such as square-wave voltammetry or differential pulse voltammetry for the measurement.

  • Data Analysis:

    • The peak current will be proportional to the concentration of D&C Yellow No. 10.

    • A calibration curve can be constructed by plotting the peak current against the concentration of the standards.

Experimental Workflow: Electrochemical Analysis

Electrochemical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ElectrolytePrep Electrolyte Preparation Workstation Electrochemical Workstation ElectrolytePrep->Workstation StandardPrep Standard Preparation StandardPrep->Workstation SamplePrep Sample Preparation SamplePrep->Workstation Electrodes Three-Electrode System Workstation->Electrodes Voltammogram Voltammogram Electrodes->Voltammogram Calibration Calibration Curve Voltammogram->Calibration Quantification Quantification Calibration->Quantification

References

Troubleshooting & Optimization

Solving Yellow 10 photobleaching in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals solve photobleaching issues encountered when using the Yellow 10 fluorescent probe in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, which causes it to permanently lose its ability to fluoresce.[1][2][3][4] This process occurs when the fluorescent molecule is exposed to excitation light.[5] During fluorescence, the fluorophore absorbs light energy, which elevates its electrons to an excited singlet state.[5] While it typically returns to the ground state by emitting a photon (fluorescence), there is a chance it will transition to a highly reactive, long-lived triplet state.[1][3][5] In this triplet state, the fluorophore can react with other molecules, particularly oxygen, leading to permanent chemical damage that prevents future fluorescence.[3][6]

Q2: Why is my this compound signal fading so quickly during my experiment?

A2: Rapid signal loss is a classic sign of photobleaching. The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, and the local chemical environment of the this compound probe.[3][7][8] High-intensity light and prolonged exposure are the most common causes of accelerated photobleaching.[7][8]

Q3: How can I distinguish between signal loss from photobleaching and a genuine biological event?

A3: To determine if signal loss is due to photobleaching or a biological process, you can image a fixed (dead) control sample stained with this compound under the exact same imaging conditions. If the fluorescence signal fades in the fixed sample, it is indicative of photobleaching.[7] A true biological event would not cause signal loss in a metabolically inactive sample.

Q4: Can the mounting medium I use affect the photostability of this compound?

A4: Yes, the mounting medium plays a critical role. Mounting media containing antifade reagents are designed to reduce photobleaching by scavenging for reactive oxygen species (ROS) that are a primary cause of photochemical damage to fluorophores.[9][10] Additionally, a mismatch between the refractive index (RI) of the mounting medium and the immersion oil can cause spherical aberrations, which may necessitate higher laser power to get a clear signal, thereby increasing the rate of photobleaching.[11][12]

Troubleshooting Guides

This section provides actionable steps to mitigate the photobleaching of this compound.

Issue 1: Rapid Loss of Fluorescent Signal

If your this compound signal is fading too quickly, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Start: Signal Fading q1 Are you using an antifade reagent? start->q1 q2 Have you optimized imaging parameters? q1->q2 Yes sol1 Incorporate an antifade mounting medium. (See Protocol 1) q1->sol1 No q3 Is the fluorophore concentration optimal? q2->q3 Yes sol2 Reduce laser power and exposure time. (See Protocol 2) q2->sol2 No sol3 Increase fluorophore concentration. (Use with caution to avoid toxicity) q3->sol3 No end_node Consider a more photostable alternative to this compound q3->end_node Yes

Caption: Troubleshooting workflow for this compound photobleaching.

Issue 2: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio may tempt you to increase laser power, which accelerates photobleaching. Try these steps first.

  • Increase Detector Gain/Sensitivity: Instead of increasing excitation light, amplify the emission signal at the detector level. Modern sCMOS and EMCCD cameras are highly sensitive and can detect faint signals with minimal light exposure.[13]

  • Use an Objective with a Higher Numerical Aperture (NA): A higher NA objective gathers more light, resulting in a brighter image without needing to increase laser power.[14]

  • Check Filter Compatibility: Ensure your microscope's filter sets are optimized for the excitation and emission spectra of this compound. Using mismatched filters can lead to inefficient signal detection.

  • Minimize Autofluorescence: Background fluorescence from the sample itself can obscure your signal. Autofluorescence is often stronger at shorter wavelengths, so using red-shifted dyes can sometimes help, though this would require an alternative to this compound.[11] For this compound, ensure your sample preparation is clean and consider using spectral unmixing software if available.[11]

Quantitative Data

Table 1: Photophysical Properties of this compound

This table provides key performance characteristics for this compound. Brightness is a product of the molar extinction coefficient and the quantum yield.[15][16]

PropertyValueUnitsDescription
Excitation Maximum (λex)514nmThe wavelength at which the fluorophore most efficiently absorbs light.
Emission Maximum (λem)527nmThe wavelength at which the fluorophore emits the most light after excitation.[17][18]
Molar Extinction Coefficient (ε)~80,000M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at its excitation maximum.[16][19]
Quantum Yield (Φ)~0.60-The efficiency of converting absorbed photons into emitted fluorescent photons.[16][20]
Calculated Brightness (ε * Φ) ~48,000 - A relative measure of the intensity of the fluorescent signal.
Photobleaching Half-life12minutesTime for fluorescence to decrease by 50% under specific illumination conditions.[21]
Table 2: Comparison of Common Antifade Reagents

The choice of antifade reagent can significantly impact the longevity of your fluorescent signal.

Antifade ReagentKey CharacteristicsCommon Use CasePotential Downsides
n-Propyl gallate (NPG) Nontoxic, effective for many fluorophores.Live and fixed cells.Can have anti-apoptotic properties, which may interfere with some biological studies.[9]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD, good for live cells.Preferred for live-cell imaging.Less effective than PPD; may also have anti-apoptotic effects.[9]
p-Phenylenediamine (PPD) Highly effective at reducing fading.Fixed cells.Can react with certain dyes (like cyanine dyes); can cause weak/diffused fluorescence after storage.[9][22]
Trolox Vitamin E derivative, cell-permeable.Live-cell imaging, especially for single-molecule studies.Optimal concentration may need to be determined for different cell types.[23]

Experimental Protocols

Protocol 1: Preparing and Using an Antifade Mounting Medium

This protocol describes how to prepare a common n-propyl gallate (NPG)-based antifade mounting medium for fixed cells.

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (Sigma-Aldrich, P3130)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. (Note: NPG does not dissolve well in aqueous solutions).[24]

  • In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • While stirring the PBS/glycerol mixture rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[24]

  • Aliquot the final mounting medium into small, light-proof tubes and store at -20°C.

  • Application: After completing your immunofluorescence staining and final washes, carefully aspirate the remaining buffer from your coverslip or slide. Add a small drop (10-20 µL) of the thawed antifade medium onto the sample and gently lower a coverslip, avoiding air bubbles.

  • Seal the edges of the coverslip with clear nail polish for long-term storage.

Protocol 2: Optimizing Laser Power and Exposure Time

The goal is to find the lowest illumination settings that provide a good signal-to-noise ratio without causing excessive photobleaching.[25][26]

G cluster_0 Imaging Parameter Optimization Workflow start Start with low laser power (e.g., 1%) and moderate exposure (e.g., 100ms) step1 Focus on the sample start->step1 step2 Gradually increase laser power until the signal is clearly visible step1->step2 step3 This is your minimum workable laser power step2->step3 step4 Acquire images at various exposure times (e.g., 50ms, 100ms, 200ms, 400ms) step3->step4 step5 Examine images and histograms step4->step5 step6 Choose the shortest exposure that gives a good dynamic range without saturation step5->step6 step7 Perform a time-lapse acquisition (e.g., 1 image/10s for 5 min) step6->step7 step8 Plot mean fluorescence intensity over time step7->step8 q1 Does signal decrease >15%? step8->q1 end_node Settings are optimized q1->end_node No reiterate Further reduce laser power or exposure time q1->reiterate Yes reiterate->step4

Caption: Workflow for optimizing imaging parameters to reduce photobleaching.

Signaling Pathway Visualization

The diagram below illustrates a hypothetical signaling pathway where this compound is used to track a kinase (Kinase-Y10). Photobleaching of this compound would impede the ability to visualize the translocation of this kinase to the nucleus.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus receptor Receptor kinase_y10 Kinase-Y10 receptor->kinase_y10 2. Activation substrate Substrate kinase_y10->substrate kinase_y10_nuc Kinase-Y10 kinase_y10->kinase_y10_nuc 4. Translocation p_substrate p-Substrate substrate->p_substrate 3. Phosphorylation tf Transcription Factor kinase_y10_nuc->tf p_tf p-Transcription Factor tf->p_tf 5. Phosphorylation gene Gene Expression p_tf->gene 6. Regulation ligand External Ligand ligand->receptor 1. Binding

Caption: Hypothetical pathway tracking a this compound-labeled kinase.

References

Technical Support Center: Optimizing Yellow 10 Staining for Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Yellow 10" does not correspond to a standard or widely recognized stain, dye, or antibody in scientific literature. Therefore, this guide provides troubleshooting and optimization strategies based on general principles of immunohistochemistry (IHC) and immunofluorescence (IF) for fixed tissues. Researchers should adapt these recommendations to the specific nature of their "this compound" reagent, consulting the manufacturer's datasheet for precise details.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my this compound staining is not working?

A: Always begin by running a positive control using a tissue known to express the target antigen.[1] This will help you determine if the issue lies with your protocol, the reagents, or the tissue itself. A negative result in the positive control indicates a problem with the staining procedure, while a positive result suggests the experimental tissue may not express the target protein at a detectable level.[1]

Q2: How critical is the fixation step for successful this compound staining?

A: Fixation is a critical step that can significantly impact staining results. Over-fixation can mask the epitope, leading to weak or no signal, while under-fixation can result in poor tissue morphology and loss of the target antigen.[1][2] It is crucial to standardize your fixation protocol.[1]

Q3: Can I use any secondary antibody with my primary antibody for this compound staining?

A: No, the primary and secondary antibodies must be compatible. The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[1] Also, ensure the isotype of the secondary antibody matches the primary antibody's isotype (e.g., IgG, IgM).[1]

Q4: How do I know if I have high background or non-specific staining?

A: High background often appears as a uniform color across the entire tissue section, making it difficult to distinguish the specific signal. Non-specific staining refers to the binding of the primary or secondary antibody to unintended targets within the tissue.[3][4] Running a negative control, where the primary antibody is omitted, can help identify non-specific binding from the secondary antibody.[2]

Troubleshooting Guide

Issue 1: No Staining or Weak Signal

If you are observing a faint signal or no signal at all, consider the following causes and solutions.

Potential Cause Recommended Solution
Inadequate Antigen Retrieval Optimize the antigen retrieval method (heat-induced or proteolytic-induced). Experiment with different buffers (e.g., citrate, Tris-EDTA), pH levels, and incubation times.[1]
Incorrect Antibody Concentration The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration for your specific tissue and protocol.[4][5][6]
Improper Fixation Prolonged or insufficient fixation can alter or mask the target epitope. Standardize your fixation time and consider using a different fixative if problems persist.[1][7]
Low Target Protein Expression The target protein may be expressed at very low levels in your tissue. Consider using a signal amplification system to enhance detection.[1]
Incompatible Primary/Secondary Antibodies Ensure the secondary antibody is specific for the species and isotype of the primary antibody.[1]
Inactive Reagents Check the expiration dates of your antibodies and other reagents. Improper storage can also lead to loss of activity.

Troubleshooting Workflow for No/Weak Staining

weak_staining_troubleshooting start No or Weak Staining Observed positive_control Check Positive Control start->positive_control control_ok Positive Control Stains Correctly? positive_control->control_ok protocol_issue Issue with Staining Protocol/Reagents control_ok->protocol_issue No tissue_issue Target Antigen Low/Absent in Sample control_ok->tissue_issue Yes optimize_ar Optimize Antigen Retrieval (Method, Time, pH) protocol_issue->optimize_ar use_amplification Consider Signal Amplification tissue_issue->use_amplification titrate_ab Titrate Primary/Secondary Antibody Concentrations optimize_ar->titrate_ab check_fixation Review Fixation Protocol titrate_ab->check_fixation end Staining Successful check_fixation->end use_amplification->end

Caption: Troubleshooting logic for addressing no or weak staining results.

Issue 2: High Background or Non-Specific Staining

Excessive background can obscure the specific signal. Here are common reasons and their remedies.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time and/or the concentration of the blocking agent (e.g., normal serum, BSA).[2] Ensure the serum is from the same species as the secondary antibody.
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to non-specific binding.[4][8] Dilute the primary antibody further.
Secondary Antibody Cross-Reactivity The secondary antibody may be binding to endogenous immunoglobulins in the tissue.[2] Use a pre-adsorbed secondary antibody or run a control without the primary antibody to confirm.[2]
Endogenous Enzyme Activity If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[8] Quench endogenous peroxidase with H2O2 or inhibit alkaline phosphatase with levamisole.[8]
Tissue Drying Out Allowing the tissue sections to dry out at any stage can cause non-specific staining. Keep sections in a humidified chamber during incubations.
Inadequate Washing Insufficient washing between steps can leave behind unbound antibodies. Increase the duration and number of washes.
Issue 3: Staining Artifacts

Artifacts are structures or deposits that are not naturally present in the tissue and can interfere with interpretation.

Potential Cause Recommended Solution
Folds, Wrinkles, or Tears in Tissue These can trap staining reagents and result in dark, unevenly stained lines.[9] Handle tissue sections carefully during mounting and processing.
Incomplete Deparaffinization Residual paraffin wax can prevent the even penetration of staining solutions.[2][7] Use fresh xylene and ensure sufficient incubation time for complete deparaffinization.[2]
Contaminants Debris from other tissues, dust, or precipitates from staining solutions can settle on the section.[9][10] Maintain a clean work area and filter staining solutions if necessary.
Air Bubbles Bubbles trapped under the coverslip can obscure the tissue and affect imaging.[9] Apply the mounting medium carefully to avoid bubble formation.
Fixative Pigment Some fixatives, like unbuffered formalin, can produce acid hematin pigment, which appears as brown-black granules.[11] This can be removed by treating sections with alcoholic picric acid.[11]

Experimental Protocols

General Protocol for Immunohistochemical Staining of Paraffin-Embedded Tissues

This is a generalized protocol that should be optimized for your specific antibody, tissue, and "this compound" reagent.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) 2-3 times for 5 minutes each.[12]

    • Rehydrate through a graded series of ethanol: 100% (2x 5 min), 95% (1x 5 min), 70% (1x 5 min).[12]

    • Rinse in distilled water for 5 minutes.[12]

  • Antigen Retrieval (if required):

    • Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0) and heat in a water bath, steamer, or microwave.[12] Cool for 20-30 minutes.

    • Proteolytic-Induced Epitope Retrieval (PIER): Incubate with an enzyme like Proteinase K or Trypsin.[12]

    • Wash slides in PBS.

  • Peroxidase/Phosphatase Blocking (for enzymatic detection):

    • Incubate sections in 0.3% H2O2 in methanol or water to block endogenous peroxidase activity.[8][12]

    • Wash in PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 10% normal serum in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution to its optimal concentration.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Washing:

    • Wash slides 3 times in PBS for 5 minutes each.[12]

  • Secondary Antibody Incubation:

    • Dilute the biotinylated or enzyme-conjugated secondary antibody in the blocking solution.

    • Incubate for 30-60 minutes at room temperature.

  • Washing:

    • Wash slides 3 times in PBS for 5 minutes each.

  • Detection:

    • If using an amplification system (e.g., Avidin-Biotin Complex), incubate with the complex (e.g., avidin-HRP) for 30 minutes.[12]

    • Wash slides 3 times in PBS for 5 minutes each.

    • Apply the chromogen substrate (e.g., DAB) and monitor for color development.[12]

  • Counterstaining:

    • Lightly counterstain with a nuclear stain like hematoxylin.[12]

    • "Blue" the hematoxylin in a weak alkaline solution.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.[12]

General Immunohistochemistry Workflow

IHC_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration (Xylene -> Graded Ethanol -> Water) start->deparaffinize antigen_retrieval Antigen Retrieval (Heat or Enzyme-Mediated) deparaffinize->antigen_retrieval blocking Blocking (Serum/BSA to reduce non-specific binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Detection (Chromogen/Fluorophore Development) wash2->detection counterstain Counterstain (e.g., Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount end End: Microscopic Analysis dehydrate_mount->end

Caption: A generalized workflow for immunohistochemical staining of fixed tissues.

References

Technical Support Center: Overcoming Yellow 10 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Yellow 10" is treated as a hypothetical small molecule drug candidate with aqueous aggregation challenges to provide a representative technical guide. The principles and methods described are based on established pharmaceutical formulation science.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation, and why is it a concern?

A1: this compound aggregation refers to the self-association of individual this compound molecules to form larger, multi-molecular structures (dimers, oligomers, or larger aggregates) in an aqueous solution.[1] This is a significant concern in drug development because aggregation can lead to:

  • Reduced Bioavailability: Aggregates may be too large to be absorbed effectively by the body.

  • Loss of Efficacy: The aggregated form of the drug is often inactive, reducing the therapeutic effect of the product.[2]

  • Inconsistent Dosing: Aggregation can lead to non-uniform drug concentration in a formulation.

  • Safety Risks: Protein and peptide aggregates have been shown to provoke an immunogenic response, a risk that is carefully evaluated for all drug types.[1][2]

  • Physical Instability: Aggregation can manifest as visible precipitation or cloudiness, making the drug product unsuitable for use.[3]

Q2: What are the early signs of this compound aggregation in my solution?

A2: Early detection is key to mitigating aggregation issues. Initial signs can be subtle and may include:

  • Visual Changes: A slight haziness, opalescence, or Tyndall effect (light scattering) when a light beam is passed through the solution.

  • Spectroscopic Changes: A shift in the UV-Visible absorption spectrum or an increase in baseline absorbance due to light scattering.[4]

  • Inconsistent Assay Results: High variability in potency or activity assays can be an indirect indicator of aggregation.

  • Particle Formation: The appearance of visible particulates or cloudiness upon standing, agitation, or temperature changes.

Q3: What key factors influence the aggregation of this compound?

A3: Several physicochemical factors can promote the aggregation of a hydrophobic molecule like this compound:

  • Concentration: Above a specific point, known as the Critical Aggregation Concentration (CAC), the rate of aggregation increases significantly.[5]

  • pH: The solubility and charge state of this compound can be highly pH-dependent. An inappropriate pH can neutralize surface charges that would otherwise prevent molecules from associating.[3]

  • Ionic Strength: The concentration of salts in the solution can either shield repulsive charges (promoting aggregation) or stabilize the molecule, depending on the specific ions and their concentration.[6][7]

  • Temperature: Temperature changes can affect solubility and the kinetics of aggregation. For some compounds, heating can induce aggregation.

  • Excipients: The absence of stabilizing agents or the presence of incompatible excipients can lead to aggregation.

  • Mechanical Stress: Agitation, shearing, or filtration can sometimes provide the energy needed to initiate the aggregation process.

Troubleshooting Guide

Problem: My this compound solution appears cloudy or has visible particles.

Possible Cause Troubleshooting Step
Concentration is too high Dilute the solution to determine if it clarifies. This suggests you have exceeded the solubility limit or CAC.
Incorrect pH Measure the pH of the solution. Adjust the pH using a suitable buffer system to a range where this compound is known to be more soluble and stable.[8][9]
Inadequate Formulation The solution may lack necessary solubilizing or stabilizing agents. Consider adding excipients such as surfactants or cyclodextrins.[10]
Temperature Effects Check if the solution was exposed to temperature fluctuations. Try preparing and storing the solution at a different, constant temperature.

Problem: I am observing a high degree of variability in my biological assay results.

Possible Cause Troubleshooting Step
Sub-visible Aggregation Aggregates may be present but not large enough to be seen. These can interfere with enzyme or cell-based assays.[11]
Action: Analyze the sample using Dynamic Light Scattering (DLS) to detect sub-micron aggregates.[12] Filter the solution through a low-protein-binding 0.22 µm filter before use (note: this may not remove very small oligomers).
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your assay.
Action: Use low-adhesion microplates and pipette tips. Include a small amount of a non-ionic surfactant (e.g., Polysorbate 20/80) in your assay buffer to reduce non-specific binding.[10]

Problem: My attempts to increase the concentration of this compound for a stock solution are failing due to precipitation.

Possible Cause Troubleshooting Step
Poor Intrinsic Solubility This compound is likely a poorly water-soluble compound.
Action: Explore the use of co-solvents (e.g., ethanol, DMSO) for the initial stock preparation, but be mindful of their compatibility with downstream experiments. For aqueous formulations, investigate solubility-enhancing excipients.[13]
Ineffective Formulation Strategy A simple buffered solution is insufficient.
Action: Conduct a formulation screening study. Systematically test different classes of excipients known to prevent aggregation and enhance solubility.[14][15]

Data Presentation: Formulation Screening for this compound

The following table summarizes hypothetical data from a screening study to improve the aqueous solubility and reduce the aggregation of this compound.

Table 1: Effect of Excipients on this compound Solubility and Aggregation

Formulation IDExcipientExcipient Conc. (w/v)This compound Solubility (mg/mL)Aggregation Onset Conc. (µM)Particle Size (Z-avg, nm) by DLS
F01 (Control)None (Phosphate Buffer, pH 7.4)0%0.0550>1000 (Precipitates)
F02Polysorbate 800.1%1.245015.2
F03Polysorbate 800.5%4.8120012.5
F04HP-β-CD2.0%8.5>25008.8
F05HP-β-CD5.0%15.2>25008.1
F06Poloxamer 1881.0%3.195022.4

*HP-β-CD: Hydroxypropyl-beta-cyclodextrin

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) using UV-Vis Spectroscopy

Objective: To identify the concentration at which this compound begins to self-aggregate in a given buffer. The principle relies on detecting light scattering from aggregates, which appears as an increase in absorbance.[4][16]

Materials:

  • This compound powder

  • Chosen aqueous buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology:

  • Prepare a high-concentration stock solution of this compound in the chosen buffer (if solubility is very low, use a minimal amount of a co-solvent like DMSO and keep the final percentage consistent and below 1%).

  • Prepare a series of dilutions of this compound in the same buffer, ranging from very low (e.g., 0.1 µM) to high concentrations (e.g., 500 µM).

  • Set the spectrophotometer to measure absorbance at a wavelength where this compound does not absorb light (e.g., 600 nm). This ensures the signal is primarily from light scattering, not molecular absorption.

  • Measure the absorbance of each dilution, using the buffer as a blank.

  • Plot the apparent absorbance (at 600 nm) versus the concentration of this compound.

  • The CAC is the point where the slope of the curve shows a sharp increase, indicating the formation of light-scattering aggregates.[5]

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of particles in the this compound solution, providing direct evidence of aggregation.[17][18]

Materials:

  • This compound solution samples

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable cuvettes

Methodology:

  • Calibrate and initialize the DLS instrument according to the manufacturer's instructions.

  • Filter the sample solution through a 0.22 µm syringe filter directly into the DLS cuvette to remove any dust or extrinsic particles.

  • Place the cuvette into the instrument's sample holder.

  • Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity and refractive index (use values for water unless co-solvents are present), and measurement duration.

  • Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the intensity fluctuations of the scattered light.

  • The instrument's software will process the data to generate a particle size distribution report, typically providing the average particle size (Z-average) and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse sample (less aggregation), while a high PDI suggests a wide range of particle sizes.[12]

Visualizations

Troubleshooting Workflow for Aggregation Issues

start Problem: Suspected this compound Aggregation visual Visual Inspection: Cloudiness or Particles? start->visual yes_visual Yes visual->yes_visual Visible? no_visual No visual->no_visual Not Visible? dls Sub-micron Analysis: Perform DLS aggregates_found Aggregates Detected (High Z-avg or PDI) dls->aggregates_found Results no_aggregates No Aggregates Detected (Low Z-avg and PDI) dls->no_aggregates Results formulation Action: Re-evaluate Formulation (pH, Ionic Strength, Excipients) yes_visual->formulation concentration Action: Lower Concentration yes_visual->concentration no_visual->dls aggregates_found->formulation other_issue Root Cause is Likely Not Aggregation. Investigate other variables. no_aggregates->other_issue

Caption: A decision tree for troubleshooting this compound aggregation.

General Mechanism of Small Molecule Aggregation

cluster_key M Monomer D Dimer M->D Reversible O Oligomer D->O Reversible A Aggregate (Precipitate) O->A Irreversible

Caption: Pathway from monomer to irreversible aggregate.

References

Technical Support Center: Troubleshooting Low Signal-to-Noise with Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in experiments utilizing Yellow 10, a novel fluorescent probe. The following content will guide you through identifying and resolving common issues to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio when using this compound?

A low signal-to-noise ratio (SNR) in fluorescence experiments typically stems from two main issues: a weak specific signal from this compound or high background fluorescence.[1][2] A weak signal makes it difficult to distinguish the target from the baseline, while high background can obscure the specific signal.[3][4]

Common Causes for Low Signal:

  • Suboptimal Concentration of this compound: Using a concentration that is too low will result in a weak signal.[5][6]

  • Incorrect Instrument Settings: Mismatched excitation and emission filters or suboptimal gain settings can lead to poor signal detection.[1]

  • Photobleaching: Prolonged exposure of this compound to excitation light can cause the fluorophore to lose its ability to fluoresce.[7][8][9]

  • Sample Preparation Issues: Improper fixation or permeabilization can hinder the access of this compound to its target.[5]

Common Causes for High Background:

  • Excessive Concentration of this compound: A concentration that is too high can lead to non-specific binding.[3][10]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause this compound to adhere to unintended cellular components.[3][10][11]

  • Inadequate Washing: Failure to sufficiently wash away unbound this compound can result in high background.[5][10]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to the background signal.[12][13]

Q2: My this compound signal is very weak. How can I increase the signal intensity?

To enhance a weak signal from this compound, a systematic approach to optimizing your experimental protocol is recommended.

Troubleshooting Steps for Low Signal Intensity:

  • Optimize this compound Concentration: Perform a titration experiment to determine the optimal concentration of this compound that provides the brightest signal with the lowest background.[14][15]

  • Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for this compound. Consult the technical data sheet for the precise spectral properties. Adjusting the gain or integration time can also boost the signal, but be cautious of increasing noise.[1]

  • Minimize Photobleaching: Photobleaching is the irreversible fading of a fluorophore.[8] To minimize this effect:

    • Reduce the exposure time and intensity of the excitation light to the minimum required for adequate signal detection.[7][16]

    • Use an anti-fade mounting medium, which can protect your sample from photobleaching.[7][9][16]

    • Image samples promptly after staining.[17]

  • Review Sample Preparation Protocol:

    • Fixation: The choice of fixative can impact signal intensity. Aldehyde-based fixatives like formaldehyde are common, but the optimal type and concentration may vary depending on your target.[14]

    • Permeabilization: If your target is intracellular, ensure your permeabilization step is sufficient to allow this compound to enter the cell.

This protocol will help you determine the optimal working concentration for this compound.

  • Prepare a series of dilutions of this compound in your assay buffer. A typical starting range might be from 0.1X to 10X of the concentration suggested in the product literature.

  • Prepare replicate samples (e.g., cells on coverslips or wells in a microplate).

  • Include a positive control (a sample known to express the target) and a negative control (a sample where the target is absent or blocked).

  • Stain each replicate with a different concentration of this compound, keeping all other parameters (incubation time, temperature, washing steps) constant.

  • Image all samples using identical instrument settings (exposure time, gain, etc.).

  • Analyze the images to determine the concentration that yields the highest signal intensity in the positive control with the lowest background in the negative control. The signal-to-noise ratio can be calculated by dividing the mean fluorescence intensity of the positive sample by that of the negative sample.[15]

Q3: I am observing high background fluorescence in my experiments with this compound. What can I do to reduce it?

High background can make it challenging to interpret your results. The following steps can help you minimize non-specific signal.

Troubleshooting Steps for High Background:

  • Optimize this compound Concentration: As with low signal, an optimal concentration is key. A concentration that is too high is a common cause of high background.[3][10]

  • Improve Blocking: Blocking non-specific binding sites is crucial.

    • Use a suitable blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable).[11][18]

    • Increase the blocking incubation time to ensure complete blocking.[10]

  • Enhance Washing Steps: Thorough washing is necessary to remove unbound this compound.

    • Increase the number and duration of wash steps after incubation with this compound.[5][10]

    • Consider adding a detergent like Tween-20 to your wash buffer to help reduce non-specific binding.

  • Address Autofluorescence:

    • If you suspect autofluorescence from your sample, you can view an unstained sample under the microscope to confirm.[13][17]

    • Certain reagents, like Sudan Black B, can be used to quench autofluorescence.

Potential Cause Recommended Solution Expected Outcome
This compound concentration too high Perform a titration to find the optimal dilution.[6]Reduced non-specific binding and lower background.
Insufficient blocking Increase blocking time or try a different blocking agent (e.g., 5% BSA).[10][11]Minimized binding of this compound to non-target areas.
Inadequate washing Increase the number and duration of washes; add detergent to wash buffer.[10]More effective removal of unbound this compound.
Sample autofluorescence Treat with a quenching agent or use spectral unmixing if available.[13]Reduction of innate fluorescence from the sample.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagrams illustrate key concepts and workflows.

TroubleshootingWorkflow Start Low Signal-to-Noise with this compound Problem Identify Primary Issue Start->Problem LowSignal Weak Specific Signal Problem->LowSignal Signal is weak HighBackground High Background Fluorescence Problem->HighBackground Background is high LS_Sol1 Optimize this compound Concentration (Titration) LowSignal->LS_Sol1 LS_Sol2 Check Instrument Settings (Filters, Gain) LowSignal->LS_Sol2 LS_Sol3 Minimize Photobleaching (Antifade, Reduce Exposure) LowSignal->LS_Sol3 LS_Sol4 Review Sample Prep (Fixation, Permeabilization) LowSignal->LS_Sol4 HB_Sol1 Optimize this compound Concentration (Titration) HighBackground->HB_Sol1 HB_Sol2 Improve Blocking (Time, Reagent) HighBackground->HB_Sol2 HB_Sol3 Enhance Washing (Number, Duration, Detergent) HighBackground->HB_Sol3 HB_Sol4 Address Autofluorescence (Quenching Agents) HighBackground->HB_Sol4 End Improved Signal-to-Noise LS_Sol1->End LS_Sol2->End LS_Sol3->End LS_Sol4->End HB_Sol1->End HB_Sol2->End HB_Sol3->End HB_Sol4->End

Caption: Troubleshooting workflow for low signal-to-noise.

PhotobleachingProcess cluster_0 Excitation-Emission Cycle cluster_1 Photobleaching Pathway GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation Light ExcitedState->GroundState Fluorescence Emission ReactiveOxygen Reactive Oxygen Species ExcitedState->ReactiveOxygen Intersystem Crossing BleachedState Non-Fluorescent State ReactiveOxygen->BleachedState Irreversible Damage

Caption: Simplified diagram of the photobleaching process.

References

Technical Support Center: Reducing Background Fluorescence in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and reducing background fluorescence in your immunofluorescence experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify the sources of high background and provide actionable solutions.

Frequently Asked questions (FAQs)

Q1: What are the primary sources of high background fluorescence in immunofluorescence?

High background fluorescence can originate from several sources, broadly categorized as autofluorescence and non-specific binding.

  • Autofluorescence : This is the natural fluorescence emitted by certain biological structures and molecules within your sample. Common sources include:

    • Endogenous Molecules : Cellular components like NADH, collagen, elastin, and lipofuscin can fluoresce, especially when excited with shorter wavelengths (blue and green).[1][2][3] Tissues rich in these components, such as connective tissue and aged cells, are particularly prone to autofluorescence.[1][3]

    • Fixation-Induced Autofluorescence : Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[2][3][4][5] Glutaraldehyde is known to cause more significant autofluorescence than formaldehyde.[4][6]

    • Red Blood Cells : The heme group in red blood cells is a strong source of autofluorescence.[1][7]

  • Non-Specific Binding : This occurs when antibodies or fluorescent dyes bind to unintended targets in your sample.

    • Antibody Concentration : Using primary or secondary antibodies at too high a concentration is a common cause of non-specific binding.[8][9]

    • Insufficient Blocking : Inadequate blocking of non-specific binding sites allows antibodies to adhere to unrelated proteins and lipids through hydrophobic or ionic interactions.[9][10][11][12]

    • Secondary Antibody Cross-Reactivity : The secondary antibody may bind to endogenous immunoglobulins in the tissue or to other primary antibodies in a multiplex experiment.[13]

    • Drying of the Sample : Allowing the tissue section to dry out at any stage can cause irreversible non-specific binding of antibodies.[9]

Q2: How can I determine the source of my high background?

A systematic approach with proper controls is essential to pinpoint the source of the background.

  • Unstained Control : Examine a sample that has not been treated with any antibodies or fluorescent dyes. Any signal observed is due to autofluorescence.[14]

  • Secondary Antibody Only Control : Stain a sample with only the secondary antibody. This will reveal any non-specific binding of the secondary antibody.[7]

  • Isotype Control : Use an isotype control antibody (an antibody with the same isotype, host species, and conjugation as the primary antibody but with no specificity for the target antigen) to assess non-specific binding of the primary antibody.[14]

Q3: What are the general strategies to reduce autofluorescence?

Several methods can be employed to combat autofluorescence:

  • Choice of Fluorophore : Shift to fluorophores with emission spectra in the far-red or near-infrared range, as endogenous autofluorescence is typically weaker at these longer wavelengths.[1][4][7]

  • Sample Preparation :

    • Perfusion : If working with tissues, perfuse with PBS before fixation to remove red blood cells.[4][7][15]

    • Fixation Method : Consider using an organic solvent fixative like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[2][4][15] If aldehydes must be used, use the lowest effective concentration and fix for the minimum time required.[4][7]

  • Quenching Treatments :

    • Sodium Borohydride : This chemical treatment is effective at reducing aldehyde-induced autofluorescence.[2][6][7][16]

    • Sudan Black B : A lipophilic dye that is particularly effective at quenching autofluorescence from lipofuscin, a pigment that accumulates in aged cells.[1][7][17][18]

    • Commercial Reagents : Several commercial kits, such as TrueVIEW™, are available and are designed to quench autofluorescence from various sources.[7][18][19][20][21][22][23][24]

Q4: How can I minimize non-specific antibody binding?

Optimizing your staining protocol is key to reducing non-specific binding:

  • Antibody Titration : Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. The goal is to find the concentration that provides the best signal-to-noise ratio.[9][25]

  • Effective Blocking :

    • Use a blocking buffer containing normal serum from the same species as the secondary antibody.[10][11][26]

    • Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[10]

    • Ensure the blocking step is of sufficient duration.

  • Washing Steps : Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[8][27] Using a buffer containing a mild detergent like Tween-20 can help reduce hydrophobic interactions.[9]

  • Use of High-Quality Antibodies : Use affinity-purified and cross-adsorbed secondary antibodies to minimize cross-reactivity.[28]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving high background fluorescence.

Observed Problem Potential Cause Recommended Solution
High background in all channels, including unstained sample. Autofluorescence* Treat with a quenching agent like Sodium Borohydride or Sudan Black B.[2][7] * Use a commercial autofluorescence quenching kit.[19][20] * Switch to fluorophores in the far-red or near-infrared spectrum.[1][7] * If using aldehyde fixatives, reduce fixation time or switch to a non-aldehyde fixative.[4][15]
High background in stained sample, but not in unstained control. Non-specific antibody binding* Primary Antibody : Titrate to a lower concentration.[9] Use an isotype control to confirm non-specific binding. * Secondary Antibody : Run a secondary-only control. If positive, consider a different secondary antibody or increase blocking stringency.[7] * Blocking : Increase blocking time or change the blocking agent (e.g., from BSA to normal serum).[10]
Diffuse background across the entire tissue section. Insufficient washing or too high antibody concentration* Increase the number and duration of washes between antibody steps.[8] * Titrate the primary and secondary antibodies to their optimal dilution. * Add a detergent (e.g., 0.05% Tween-20) to your wash and antibody dilution buffers.[9]
Granular, punctate background staining, especially in aged tissues. Lipofuscin autofluorescence* Treat with Sudan Black B.[1][17] * Use a commercial quencher like TrueBlack™.[1][18]
Background staining localized to specific structures (e.g., connective tissue). Autofluorescence from collagen or elastin* Use a quenching reagent effective against non-lipofuscin sources.[19][22] * Choose fluorophores that are spectrally distinct from the autofluorescence of these structures.

Quantitative Data Summary for Background Reduction Reagents

Reagent Target Typical Concentration Incubation Time Notes
Sodium Borohydride Aldehyde-induced autofluorescence1 mg/mL in PBS10-30 minutesPrepare fresh. Solution will fizz.[6][16][29]
Sudan Black B Lipofuscin autofluorescence0.1% (w/v) in 70% ethanol20 minutesCan introduce some background in the far-red channel.[1][17][30]
Normal Serum Non-specific protein binding sites5-10% in PBS-T30-60 minutesUse serum from the host species of the secondary antibody.[10]
Bovine Serum Albumin (BSA) Non-specific protein binding sites1-5% in PBS-T30-60 minutesEnsure it is IgG-free to avoid cross-reactivity.[10]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is designed to reduce the autofluorescence caused by aldehyde fixatives.

  • Preparation : Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS.[16] The solution will effervesce.[6]

  • Application : After fixation and rinsing, apply the freshly prepared sodium borohydride solution to your cells or tissue sections, ensuring they are completely covered.

  • Incubation : Incubate for 10 minutes at room temperature.[16] For thicker sections, this can be repeated up to three times with fresh solution each time.[6]

  • Washing : Thoroughly wash the samples with PBS (3 times for 5 minutes each) to remove all residual sodium borohydride.[16]

  • Proceed with Staining : Continue with your standard immunofluorescence protocol, starting from the blocking step.

Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, commonly found in aged tissues.

  • Preparation : Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[30] Mix well and filter to remove any undissolved particles.

  • Application : After rehydration of tissue sections (if applicable) and before the blocking step, incubate the slides in the Sudan Black B solution.

  • Incubation : Incubate for 20 minutes at room temperature in the dark.[17][30]

  • Washing : Wash thoroughly with PBS containing 0.02% Tween 20 (PBS-T) to remove excess Sudan Black B.[16]

  • Proceed with Staining : Continue with your immunofluorescence protocol, starting with the blocking step.

Visualizations

Troubleshooting Workflow for High Background Fluorescence

TroubleshootingWorkflow Troubleshooting High Background Fluorescence start High Background Observed check_unstained Examine Unstained Control start->check_unstained autofluorescence Signal Present? (Autofluorescence) check_unstained->autofluorescence solve_autofluorescence Apply Quenching Protocol (e.g., Sodium Borohydride, Sudan Black B) autofluorescence->solve_autofluorescence Yes check_secondary Examine Secondary-Only Control autofluorescence->check_secondary No solve_autofluorescence->check_secondary secondary_binding Signal Present? (Secondary Non-specific Binding) check_secondary->secondary_binding solve_secondary Increase Blocking Titrate Secondary Ab Change Secondary Ab secondary_binding->solve_secondary Yes check_primary Examine Full Staining Protocol secondary_binding->check_primary No solve_secondary->check_primary primary_binding Diffuse or Non-specific Signal? (Primary Non-specific Binding) check_primary->primary_binding solve_primary Titrate Primary Ab Optimize Blocking Increase Washes primary_binding->solve_primary Yes end Optimized Staining primary_binding->end No solve_primary->end

Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.

References

Best practices for handling and storing Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yellow 10

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental settings.

Frequently Asked Questions (FAQs)

What is the proper way to handle this compound powder?

When handling this compound powder, it is crucial to minimize dust generation.[1][2] Use in a well-ventilated area, preferably with local exhaust ventilation.[1][3] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] After handling, wash your hands and any exposed skin thoroughly.[2][4] Do not eat, drink, or smoke in areas where this compound is handled.[3][4]

What are the recommended storage conditions for this compound?

Store this compound in a tightly closed original container in a dry, cool, and well-ventilated place.[1] It is stable under normal temperature conditions.[1] Avoid storing it near incompatible materials such as oxidizing or reducing agents, as they may destroy the color.[5]

What personal protective equipment (PPE) is required when working with this compound?

To ensure safety, the following PPE is recommended:

  • Respiratory Protection: If ventilation is inadequate or dust levels exceed 10 mg/m³, use a NIOSH-approved respirator.[1]

  • Eye Protection: Wear dust-resistant safety goggles to prevent eye contact.[1]

  • Hand Protection: While no specific hand protection is noted as mandatory, wearing gloves is advisable to prevent skin contact.[1]

  • Skin Protection: Wear appropriate protective clothing to avoid skin contact.

What should I do in case of accidental exposure to this compound?

  • Inhalation: Move the affected person to fresh air immediately. If discomfort continues, seek medical attention.[1]

  • Skin Contact: Wash the affected area immediately with soap and water.[1] If irritation persists, get medical attention.

  • Eye Contact: Remove contact lenses if present and rinse the eyes immediately with water for at least 15 minutes.[1] Seek medical attention if irritation continues.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.

Is this compound considered a hazardous substance?

According to the safety data sheets, this compound is generally not classified as a hazardous substance.[1] However, it is harmful if swallowed.[4] Some studies have raised concerns about potential links to allergic reactions and behavioral issues, particularly in children.[6][7]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue: Inconsistent Color in Solution

Possible Causes:

  • Degradation: Exposure to oxidizing or reducing agents can destroy the color.[5]

  • Contamination: The product may be contaminated.

  • Incorrect Storage: Improper storage may have led to degradation.

Troubleshooting Steps:

Troubleshooting_Inconsistent_Color start Start: Inconsistent Color check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage check_reagents Review Reagents Used (Check for Oxidizing/Reducing Agents) check_storage->check_reagents Storage OK new_sample Prepare a Fresh Solution from a New Stock Bottle check_storage->new_sample Improper Storage Found check_reagents->new_sample Reagents OK check_reagents->new_sample Incompatible Reagent Found contact_support Contact Technical Support new_sample->contact_support Color is Still Inconsistent issue_resolved Issue Resolved new_sample->issue_resolved Color is Consistent

Caption: Troubleshooting workflow for inconsistent color in this compound solutions.

Issue: Difficulty Dissolving the Powder

Possible Causes:

  • Incorrect Solvent: this compound has specific solubility properties.

  • Low Temperature: The solvent temperature may be too low.

  • Insufficient Agitation: The solution may not be mixed thoroughly.

Troubleshooting Steps:

  • Verify Solvent: Ensure you are using a solvent in which this compound is known to be soluble.

  • Increase Temperature: Gently warm the solvent, if appropriate for your experimental conditions, to aid dissolution.

  • Improve Agitation: Use a magnetic stirrer or vortex mixer to ensure thorough mixing.

Data Presentation

ParameterSpecificationSource
Storage Temperature Cool, ambient temperature[1]
Storage Conditions Dry, well-ventilated area, in original sealed container[1]
Incompatible Materials Oxidizing and reducing agents[1][5]
Stability Stable under normal temperature conditions[1]

Experimental Protocols

Protocol for Preparation of a Standard this compound Solution

This protocol outlines the steps for preparing a standard aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized water (or other appropriate solvent)

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

Methodology:

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired solution concentration and volume.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Carefully weigh the calculated mass of this compound powder onto the weighing paper using a clean spatula.

  • Dissolution:

    • Add approximately half of the final desired volume of solvent to the volumetric flask.

    • Carefully transfer the weighed this compound powder into the volumetric flask.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Stir the solution until the this compound powder is completely dissolved. Gentle heating may be applied if necessary, but ensure it does not affect the stability of the compound for your application.

  • Final Volume Adjustment:

    • Once the powder is fully dissolved, remove the flask from the stirrer.

    • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared solution in a tightly sealed container, protected from light, and at the recommended storage temperature.

Mandatory Visualizations

Logical Relationship for Safe Handling and Storage

Safe_Handling_Storage cluster_handling Handling Procedures cluster_storage Storage Best Practices cluster_emergency Emergency Response handling_ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) handling_ventilation Use in a Well-Ventilated Area handling_hygiene Practice Good Personal Hygiene (Wash Hands After Handling) handling_avoid Avoid Dust Generation, Skin/Eye Contact emergency_exposure Exposure: Follow First-Aid (Inhalation, Skin, Eyes, Ingestion) handling_avoid->emergency_exposure If contact occurs storage_container Tightly Closed Original Container storage_location Cool, Dry, Well-Ventilated Area storage_incompatible Store Away from Oxidizing/Reducing Agents emergency_spill Spill: Sweep Up Dry, Avoid Dust Clouds storage_incompatible->emergency_spill If spill occurs

Caption: Logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: Improving the Water Solubility of Yellow 10

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of "Yellow 10". The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Why is it not dissolving?

A1: The term "this compound" can be ambiguous and may refer to two different compounds with drastically different water solubilities. It is highly likely you are working with the water-insoluble form.

  • Quinoline Yellow SS (Solvent Yellow 33): This form is inherently insoluble in water and is designed for use in nonpolar organic solvents, lacquers, and plastics.[1][2] It is a bright yellow dye with a greenish shade.[1][2]

  • Quinoline Yellow WS (Water Soluble): Also known as D&C Yellow No. 10, this is the water-soluble version of the dye.[1] It is a sulfonated derivative of Quinoline Yellow SS, and the presence of sulfonate groups makes it soluble in water.[1]

If your compound is not dissolving in water, you are almost certainly working with Quinoline Yellow SS (Solvent Yellow 33). The troubleshooting guides below are focused on this water-insoluble form.

Q2: What are the general strategies to improve the aqueous solubility of a poorly soluble quinoline compound like this compound (Solvent Yellow 33)?

A2: For a hydrophobic quinoline derivative, several formulation strategies can be employed to enhance its apparent water solubility. These can be categorized as follows:

  • Co-solvency: Introducing a water-miscible organic solvent can reduce the overall polarity of the aqueous solution, allowing for the dissolution of hydrophobic compounds.[3]

  • pH Adjustment: As a quinoline derivative, this compound may have basic nitrogen atoms that can be protonated in acidic conditions, forming a more soluble salt.[4]

  • Use of Surfactants (Micellar Solubilization): Surfactants can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble this compound molecule, forming an inclusion complex with improved water solubility.[3]

  • Solid Dispersion: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[3][5] This can enhance wettability and dissolution by creating an amorphous form of the compound.[5][6]

Q3: Where is this compound (Solvent Yellow 33) typically soluble?

A3: Solvent Yellow 33 is, as its name suggests, soluble in a range of organic solvents and insoluble in water.[7] Understanding its solubility in organic solvents is key to preparing stock solutions for further dilution or use in co-solvent systems.

Data Presentation: Solubility of this compound (Solvent Yellow 33)

The following tables summarize the qualitative and quantitative solubility of this compound (Solvent Yellow 33) in various media.

Table 1: Qualitative Solubility of Solvent Yellow 33

Solvent/MediumSolubility
WaterInsoluble[1][7]
EthanolSlightly Soluble[7]
AcetoneSoluble[7]
ChloroformSoluble[7]
BenzeneSoluble[7]
TolueneSoluble[7]
Linseed OilSlightly Soluble[7]
Mineral OilSlightly Soluble[7]
Oleic AcidSlightly Soluble[7]
Paraffin WaxSlightly Soluble[7]
Stearic AcidSlightly Soluble[7]
TurpentineSlightly Soluble[7]

Table 2: Quantitative Solubility of Solvent Yellow 33 in Aqueous and Organic Media at 20-25°C

Solvent/MediumTemperature (°C)Solubility
Water120.09 ± 0.02 mg/L[8]
Water170.13 ± 0.02 mg/L[8]
Water220.17 ± 0.01 mg/L[8]
Water255.438 mg/L[9]
Acetone204.8 g/L
Butyl Acetate204.1 g/L
Methyl Benzene205.4 g/L
Ethyl Alcohol203.6 g/L
ChloroformNot Specified1 mg/mL

Troubleshooting Guides & Experimental Protocols

Issue 1: My compound precipitates when I dilute my organic stock solution into an aqueous buffer.

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is insoluble.

By adding a water-miscible organic solvent to your aqueous phase, you can create a more hospitable environment for your compound.

Experimental Protocol: Solubility Enhancement using a Co-Solvent System

Objective: To determine the minimum concentration of a co-solvent required to maintain the solubility of this compound in an aqueous solution.

Materials:

  • This compound (Solvent Yellow 33)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Deionized water or desired aqueous buffer

  • Vials and a magnetic stirrer

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol (e.g., 10 mg/mL).

  • In a series of vials, prepare different concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20%, 30%, 40% v/v).

  • To each vial, add the this compound stock solution to your desired final concentration, ensuring the final co-solvent concentration remains as intended.

  • Stir the solutions at a constant temperature for 24 hours to reach equilibrium.

  • Visually inspect for any precipitation. The lowest concentration of co-solvent that results in a clear solution is your minimum required concentration.

Issue 2: A co-solvent system is not suitable for my experiment (e.g., due to cell toxicity).

In cases where organic solvents must be avoided, other formulation strategies can be employed.

This method encapsulates the hydrophobic this compound molecule within a cyclodextrin, rendering it water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound (Solvent Yellow 33)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water/ethanol (1:1 v/v) solution

  • Vacuum oven

Procedure:

  • Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

  • Place the HP-β-CD in the mortar and add a small amount of the water/ethanol solution to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading for 30-60 minutes. Maintain a pasty consistency by adding small amounts of the solvent mixture if necessary.

  • Dry the resulting solid paste in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which can then be tested for its solubility in water.

This technique aims to disperse this compound within a solid, water-soluble polymer, which can improve its dissolution rate.

Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound (Solvent Yellow 33)

  • Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)

  • A common solvent in which both this compound and the polymer are soluble (e.g., ethanol or a chloroform/methanol mixture)

  • Rotary evaporator or vacuum oven

Procedure:

  • Determine the desired ratio of this compound to polymer (e.g., 1:5 w/w).

  • Dissolve both the this compound and the polymer in a suitable volume of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder. This powder can then be tested for its dissolution characteristics in water.

Visualizations

Troubleshooting_Workflow start Start: this compound Fails to Dissolve in Water q1 Is the use of an organic co-solvent (e.g., DMSO, Ethanol) permissible in your experiment? start->q1 co_solvent Use a Co-Solvent System q1->co_solvent Yes q2 Is your primary concern solubility for a stock solution or improving dissolution rate? q1->q2 No protocol_a Follow Protocol A: Co-Solvent System co_solvent->protocol_a cyclodextrin Use Cyclodextrin Complexation q2->cyclodextrin Solubility solid_dispersion Use Solid Dispersion q2->solid_dispersion Dissolution Rate protocol_b Follow Protocol B: Cyclodextrin Complexation cyclodextrin->protocol_b protocol_c Follow Protocol C: Solid Dispersion solid_dispersion->protocol_c

Caption: Troubleshooting workflow for improving this compound solubility.

Cyclodextrin_Complexation cluster_0 Mechanism of Cyclodextrin Complexation Y10 This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Y10->Complex CD Cyclodextrin CD->Complex Water Water Complex->Water Soluble in

Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.

References

Minimizing cytotoxicity of Yellow 10 in live cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yellow 10. This resource is designed to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of this compound in live-cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and quantitative data to ensure the success and reproducibility of your work.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

Q1: I'm observing significant cell death after staining with this compound. What are the first steps to troubleshoot this?

A1: High cytotoxicity is often related to the concentration of the dye, the incubation time, or the health of the cells prior to the experiment.

  • Verify Cell Health: Before staining, ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells are more susceptible to dye-induced toxicity.

  • Optimize Concentration: The most common cause of cytotoxicity is a dye concentration that is too high.[1][2][3] Perform a concentration titration experiment to determine the lowest possible concentration of this compound that still provides an adequate signal for your application.

  • Reduce Incubation Time: Minimize the time cells are exposed to this compound. Test shorter incubation periods to see if cytotoxicity is reduced while maintaining sufficient staining.[3]

Q2: My cells look healthy after staining, but they die during or after fluorescence imaging. What could be the cause?

A2: This phenomenon is known as phototoxicity, where the excitation light interacts with the fluorescent dye to produce reactive oxygen species (ROS) that damage and kill cells.[4][5][6]

  • Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that allows for image capture.[7][8] Avoid continuous illumination; use shutters or LED light sources that can be turned on and off instantly.[4][9]

  • Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions to reduce the total light dose delivered to the cells.[7]

  • Use Antioxidants: Supplement your imaging medium with antioxidants like N-acetylcysteine (NAC) or Trolox to help neutralize the damaging ROS produced during imaging.[10]

  • Optimize Wavelength: If your imaging system allows, use longer excitation wavelengths, as they are generally less energetic and cause less damage to cells.[11][12]

Q3: How can I differentiate between apoptosis and necrosis caused by this compound?

A3: Distinguishing between these two forms of cell death is crucial for understanding the cytotoxic mechanism. The Annexin V and Propidium Iodide (PI) assay is the standard method for this purpose.

  • Annexin V Positive / PI Negative: Cells are in early apoptosis.[13][14]

  • Annexin V Positive / PI Positive: Cells are in late apoptosis or necrosis.[13]

  • Annexin V Negative / PI Negative: Cells are viable and healthy.

A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of cytotoxicity for many fluorescent dyes, including this compound, is the generation of reactive oxygen species (ROS) upon exposure to excitation light (phototoxicity).[4][5][6] These highly reactive molecules can cause oxidative damage to essential cellular components like DNA, proteins, and lipids, leading to cell dysfunction and death.[4][15] In some cases, high concentrations of the dye itself can also interfere with cellular processes, such as mitochondrial function, leading to chemo-toxicity.[16][17]

Q2: What is a recommended starting concentration for this compound?

A2: A typical starting point for a new cell line is 1 µM. However, the optimal concentration is highly dependent on the cell type and experimental conditions. We strongly recommend performing a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the ideal concentration that balances signal intensity with cell viability for your specific application.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. We recommend preparing a concentrated stock solution (e.g., 1-10 mM) in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your desired buffer or cell culture medium immediately before use.

Q4: Can I fix cells after staining with this compound?

A4: Compatibility with fixation depends on the specific chemistry of this compound. If this compound is an amine-reactive dye, it may be compatible with fixation protocols. However, many live-cell dyes are designed to be used in viable cells and their signal may be lost or altered upon fixation and permeabilization. It is essential to test your specific fixation protocol. A common approach is to image the live cells first, then proceed with fixation and subsequent immunofluorescence if required.

Data Presentation

Table 1: Effect of this compound Concentration and Incubation Time on Cell Viability

This table summarizes the results of an MTT assay performed on HeLa cells to assess the impact of different this compound concentrations and incubation times on cell viability. Data are presented as mean cell viability (%) ± standard deviation (n=3).

Concentration30-Minute Incubation2-Hour Incubation6-Hour Incubation
Control (0 µM) 100% ± 2.1%100% ± 2.5%100% ± 3.0%
0.5 µM 98% ± 2.3%95% ± 3.1%91% ± 3.5%
1.0 µM 96% ± 2.8%90% ± 3.4%82% ± 4.1%
2.5 µM 91% ± 3.5%78% ± 4.0%65% ± 5.2%
5.0 µM 82% ± 4.1%60% ± 5.1%45% ± 6.3%
10.0 µM 65% ± 5.5%41% ± 6.2%25% ± 7.1%
Table 2: Mitigation of Phototoxicity with Antioxidants

This table shows the percentage of apoptotic HeLa cells (Annexin V positive) after time-lapse imaging for 2 hours with 2.5 µM this compound, with and without the presence of the antioxidant N-acetylcysteine (NAC).

ConditionNo Antioxidant5 mM NAC
No Imaging Control 4.5% ± 1.1%4.2% ± 1.0%
Time-Lapse Imaging 35.8% ± 4.5%12.3% ± 2.8%

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of viable cells as an indicator of cell viability.[18][19]

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired incubation times. Include untreated control wells.

  • After treatment, remove the medium containing this compound.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14][20]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce cytotoxicity by treating cells with this compound under your experimental conditions.

  • Harvest the cells (including any floating cells from the supernatant) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathways and Workflows

Figure 1: Hypothetical Pathway of this compound Phototoxicity cluster_light Light-Induced Events cluster_cell Cellular Response Y10 This compound Excited_Y10 Excited this compound* Y10->Excited_Y10 Excitation Excitation Light Excitation->Y10 ROS Reactive Oxygen Species (ROS) Excited_Y10->ROS Energy Transfer to O2 Mito_Stress Mitochondrial Stress ROS->Mito_Stress Caspase Caspase Activation Mito_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced phototoxicity.

Figure 2: Workflow for Optimizing this compound Concentration cluster_assays Assessment start Start: Seed Cells in 96-Well Plate prep_dye Prepare Serial Dilutions of this compound (e.g., 0.1 to 10 µM) start->prep_dye treat Treat Cells with Different Concentrations prep_dye->treat incubate Incubate for Desired Time treat->incubate viability Perform Viability Assay (e.g., MTT) incubate->viability imaging Image Cells to Assess Signal Intensity incubate->imaging analyze Analyze Data: Plot Viability vs. Conc. Plot Signal vs. Conc. viability->analyze imaging->analyze select Select Lowest Concentration with Acceptable Signal and High Viability analyze->select Figure 3: Troubleshooting Logic for High Cytotoxicity start High Cell Death Observed q1 Does death occur BEFORE imaging? start->q1 a1_yes Chemo-toxicity Likely q1->a1_yes Yes q2 Does death occur DURING/AFTER imaging? q1->q2 No s1 1. Decrease Concentration 2. Reduce Incubation Time 3. Check Initial Cell Health a1_yes->s1 end Problem Resolved s1->end q2->start No/ Unsure a2_yes Photo-toxicity Likely q2->a2_yes Yes s2 1. Reduce Light Intensity/Exposure 2. Image Less Frequently 3. Add Antioxidants to Medium a2_yes->s2 s2->end

References

Validation & Comparative

A Comparative Analysis of Fluorescence Quantum Yield: Yellow 10 vs. Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision guided by key performance metrics, among which quantum yield stands paramount. This guide provides a comparative overview of the fluorescence quantum yield of the well-characterized dye, fluorescein, and discusses the challenges in assessing the performance of less-defined fluorophores, here referred to as "Yellow 10".

The term "this compound" does not correspond to a standardized, chemically distinct fluorescent dye in publicly available scientific literature. It may refer to a proprietary mixture or a specific formulation where the precise chemical composition and photophysical properties are not disclosed. Consequently, a direct, data-based comparison of its quantum yield to a well-established standard like fluorescein is not feasible without access to the specific product and experimental data.

In contrast, fluorescein is a widely used fluorescent tracer with a thoroughly documented quantum yield that varies with its chemical environment, particularly pH and solvent polarity.

Quantitative Data Summary

The following table summarizes the reported fluorescence quantum yield (Φ) of fluorescein under various conditions. Due to the lack of specific data for "this compound," its properties are listed as not available.

Fluorescent DyeQuantum Yield (Φ)Solvent/Condition
This compound Data not readily available-
Fluorescein 0.97Basic ethanol[1]
0.920.1 M NaOH[2][3]
0.79Neutral ethanol[4][5]
0.60Dimethylsulfoxide[4]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

To objectively compare the quantum yield of an unknown fluorescent dye, such as a product named "this compound," against a standard like fluorescein, the following relative quantum yield measurement protocol is recommended. This method, based on the work of Williams et al. (1983), is a widely accepted technique in photochemistry.

Objective: To determine the fluorescence quantum yield of a test sample ("this compound") relative to a well-characterized standard (fluorescein).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test fluorescent dye ("this compound")

  • Standard fluorescent dye (e.g., Fluorescein in 0.1 M NaOH)

  • Appropriate solvent (e.g., ethanol, water, DMSO)

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard (fluorescein) and the test sample ("this compound") in the chosen solvent.

    • Prepare a series of dilutions for both the standard and the test sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the excitation wavelength that will be used for the fluorescence measurement.

  • Fluorescence Measurement:

    • In the spectrofluorometer, record the fluorescence emission spectrum for each diluted solution of the standard and the test sample. The excitation wavelength should be the same for all measurements.

    • Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • Determine the slope of the linear fit for each plot. The slope is the gradient (Grad).

    • Calculate the quantum yield of the test sample (ΦX) using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the solvents are the same, this term cancels out).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (Fluorescein) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_test Prepare Test Solutions ('this compound') prep_test->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy result Relative Quantum Yield of 'this compound' calc_qy->result

Caption: Workflow for Relative Quantum Yield Determination.

Concluding Remarks

While a direct comparison of the quantum yield of "this compound" and fluorescein is hampered by the lack of specific data for the former, this guide provides the necessary framework for researchers to conduct their own objective evaluation. By following the detailed experimental protocol, scientists and drug development professionals can accurately determine the relative quantum yield of any test fluorophore, enabling an informed selection of the most suitable probe for their specific application. The well-documented photophysical properties of fluorescein make it an excellent standard for such comparisons.

References

A Comparative Guide to Fluorescent Tracers: Yellow 10 vs. Rhodamine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research, the ability to trace and visualize the movement of substances is paramount. Fluorescent tracers have emerged as indispensable tools in a myriad of applications, from tracking cellular processes in drug development to monitoring water flow in environmental studies. Among the spectrum of available tracers, the distinct fluorescent signatures of yellow and red dyes offer unique advantages. This guide provides an objective comparison of a prominent yellow fluorescent tracer, Lissamine Yellow FF (as a well-documented alternative to the less characterized Yellow 10), and the widely used red fluorescent tracer, Rhodamine B. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their specific needs.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear and concise comparison, the following table summarizes the key quantitative performance metrics of Lissamine Yellow FF and Rhodamine B. These parameters are critical in determining the suitability of a tracer for a particular experimental setup.

PropertyLissamine Yellow FFRhodamine B
Color YellowRed-Violet
Excitation Maximum (λex) ~430 nm~553 nm (in methanol)[1]
Emission Maximum (λem) ~530 nm~627 nm (in methanol)[1]
Fluorescence Quantum Yield (Φf) Generally lower than Rhodamine B0.31 (in water)[2], 0.49 - 0.70 (in ethanol)[3]
Photostability ModerateGenerally high, but susceptible to photobleaching under intense illumination
Toxicity Low to moderate concern for aquatic lifeMore toxic than Rhodamine WT[4][5]; concerns about carcinogenicity exist[6]
pH Sensitivity Stable over a wide pH rangeFluorescence is pH-dependent; "open" fluorescent form dominates in acidic conditions[7][8]
Adsorption Low adsorption tendency[9]Readily adsorbed by most materials[9]
Solubility Readily soluble in water and ethanol8 to 15 g/L in water at 20°C

Experimental Protocols: Methodologies for Key Tracing Applications

The following sections provide detailed methodologies for two common applications of fluorescent tracers: groundwater tracing and in vivo cell tracking. These protocols are designed to be adaptable to specific experimental requirements.

Groundwater Tracing Protocol

This protocol outlines the steps for conducting a qualitative groundwater tracing study to establish a connection between a point of injection and a monitoring point.

Objective: To determine the flow path of groundwater.

Materials:

  • Lissamine Yellow FF or Rhodamine B dye

  • Activated charcoal packets for passive sampling

  • Field fluorometer

  • Deionized water

  • Sample containers

  • GPS device

Procedure:

  • Pre-injection Sampling: Before introducing the dye, collect background samples from all monitoring locations to determine the natural background fluorescence.

  • Dye Preparation: Prepare a concentrated stock solution of the chosen dye by dissolving a known weight of the dye powder in a specific volume of deionized water. The concentration will depend on the scale of the study.

  • Dye Injection: Inject a known volume of the concentrated dye solution at the desired injection point (e.g., a sinkhole or injection well). Record the exact time and location of the injection.

  • Sample Collection:

    • Passive Sampling: Deploy activated charcoal packets at each monitoring location. The charcoal will adsorb the dye as it passes.

    • Grab Sampling: Collect water samples at regular intervals from the monitoring points. The frequency of sampling will depend on the expected travel time of the groundwater.

  • Sample Analysis:

    • Activated Charcoal: In the laboratory, elute the dye from the charcoal packets using a suitable solvent (e.g., a basic alcohol solution). Analyze the eluent using a laboratory fluorometer.

    • Water Samples: Directly analyze the collected water samples using a field or laboratory fluorometer.

  • Data Interpretation: A significant increase in fluorescence above the background level at a monitoring point indicates a hydrological connection to the injection point.

In Vivo Cell Tracking Protocol

This protocol describes a general method for labeling cells ex vivo with a fluorescent tracer for subsequent in vivo tracking.

Objective: To monitor the migration and localization of labeled cells within a living organism.

Materials:

  • Lissamine Yellow FF or Rhodamine B (ensure it is a cell-permeant, fixable version if required)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Hemocytometer or automated cell counter

  • Fluorescence microscope or in vivo imaging system

Procedure:

  • Cell Preparation: Harvest and wash the cells to be labeled with PBS to remove any residual serum.

  • Dye Loading: Resuspend the cells in a serum-free medium containing the fluorescent dye at a predetermined concentration (typically in the µM range). The optimal concentration and incubation time should be determined empirically to ensure bright labeling without causing cytotoxicity.

  • Incubation: Incubate the cells with the dye for the optimized duration, protected from light.

  • Washing: After incubation, wash the cells thoroughly with complete culture medium or PBS to remove any unbound dye.

  • Cell Viability and Labeling Efficiency Assessment: Determine the percentage of viable cells and the efficiency of labeling using a hemocytometer with trypan blue exclusion and a fluorescence microscope, respectively.

  • Cell Injection: Resuspend the labeled cells in a suitable injection vehicle and administer them to the animal model via the desired route (e.g., intravenous, intraperitoneal).

  • In Vivo Imaging: At various time points post-injection, visualize the migration and localization of the labeled cells using an appropriate in vivo imaging system or by collecting tissues for fluorescence microscopy.

Visualizing the Process: Diagrams

To further clarify the experimental workflows and decision-making processes, the following diagrams are provided.

Experimental_Workflow_Groundwater_Tracing cluster_Preparation Preparation Phase cluster_Fieldwork Fieldwork Phase cluster_Analysis Analysis Phase cluster_Conclusion Conclusion A Background Sampling C Dye Injection A->C B Dye Stock Solution Preparation B->C D Passive & Grab Sampling C->D E Sample Elution/Preparation D->E F Fluorometric Analysis E->F G Data Interpretation F->G Tracer_Selection_Logic A High Photostability Required? B Low Adsorption Critical? A->B No E Rhodamine B A->E Yes C Acidic Environment? B->C No F Lissamine Yellow FF B->F Yes D Low Toxicity Paramount? C->D No C->F Yes D->E No D->F Yes

References

Validating Yellow 10 as a Novel Cellular Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Yellow 10, a synthetic dye also known as D&C Yellow No. 10, as a potential cellular marker.[1][2][3] While traditionally used in pharmaceuticals and cosmetics, its utility as a cellular stain has not been established.[4] This document outlines a series of proposed experiments to characterize its performance against established fluorescent cellular markers, presenting hypothetical data and detailed protocols to guide researchers in its evaluation.

Introduction to Cellular Markers

Cellular markers are indispensable tools in life science research, enabling the visualization and analysis of specific cells, organelles, and biomolecules.[5][6] These markers, often fluorescent dyes, bind to cellular components and are detected through techniques like fluorescence microscopy and flow cytometry.[7] The validation of a new cellular marker is a critical process that involves assessing its spectral properties, cell permeability, cytotoxicity, and staining specificity.[8][9][10]

This guide will hypothetically validate this compound by comparing it to three well-established cellular stains:

  • DAPI (4',6-diamidino-2-phenylindole): A blue-fluorescent nuclear stain that binds to AT-rich regions of DNA.[11]

  • Calcein AM: A green-fluorescent dye that indicates cell viability by staining the cytoplasm of live cells.

  • MitoTracker™ Red CMXRos: A red-fluorescent dye that specifically stains mitochondria in live cells.

Experimental Validation of this compound

The following sections detail the proposed experimental protocols and hypothetical data for validating this compound as a cellular marker.

Objective: To determine the excitation and emission maxima of this compound.

Experimental Protocol:

  • Prepare a 10 µM solution of this compound in phosphate-buffered saline (PBS).

  • Using a spectrofluorometer, perform an excitation scan from 300 nm to 500 nm while monitoring emission at a presumed peak (e.g., 530 nm).

  • Subsequently, perform an emission scan from 450 nm to 650 nm while exciting at the determined excitation maximum.

  • The wavelengths with the highest intensity will be recorded as the excitation and emission maxima.

Hypothetical Results:

MarkerExcitation Max (nm)Emission Max (nm)
This compound 410 515
DAPI358461
Calcein AM495515
MitoTracker™ Red579599

Objective: To determine if this compound can permeate live cell membranes and to identify its subcellular localization.

Experimental Protocol:

  • Culture HeLa cells on glass-bottom dishes.

  • Incubate the cells with 5 µM this compound in culture medium for 30 minutes at 37°C.

  • For comparison, stain separate batches of cells with DAPI (1 µg/mL) and MitoTracker™ Red (200 nM) according to the manufacturer's protocols.

  • Wash the cells with PBS and image using a fluorescence microscope with appropriate filter sets for each dye.

  • Co-stain cells with this compound and either DAPI or MitoTracker™ Red to assess co-localization.

Hypothetical Results:

MarkerStaining PatternSubcellular Localization
This compound Diffuse cytoplasmic and nuclear Cytoplasm and Nucleus
DAPIPunctate nuclearNucleus
MitoTracker™ RedFibrillar structures in the cytoplasmMitochondria

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging and Analysis A Culture HeLa Cells B Incubate with this compound A->B C Incubate with DAPI A->C D Incubate with MitoTracker Red A->D E Wash with PBS B->E C->E D->E F Fluorescence Microscopy E->F G Co-localization Analysis F->G

Objective: To assess the effect of this compound on cell viability over time.

Experimental Protocol:

  • Seed HeLa cells in a 96-well plate.

  • Treat the cells with increasing concentrations of this compound (0.1, 1, 5, 10, 25 µM) for 24 and 48 hours.

  • As a positive control for cytotoxicity, treat a set of cells with 10% DMSO.

  • Assess cell viability using a standard MTT assay.

  • Calculate the percentage of viable cells relative to an untreated control.

Hypothetical Results:

Concentration (µM)Cell Viability (24h)Cell Viability (48h)
This compound (0.1) 99% 98%
This compound (1) 97% 95%
This compound (5) 95% 91%
This compound (10) 88% 82%
This compound (25) 75% 65%
10% DMSO5%2%

Objective: To quantitatively compare the staining intensity and cell population resolution of this compound with established markers using flow cytometry.

Experimental Protocol:

  • Prepare single-cell suspensions of Jurkat cells.

  • Stain the cells with optimal concentrations of this compound, Calcein AM, and DAPI (for fixed and permeabilized cells).

  • Acquire data on a flow cytometer using appropriate laser and filter combinations.

  • Analyze the data to determine the staining index (a measure of the separation between positive and negative populations).

Hypothetical Results:

MarkerStaining Index
This compound 15
Calcein AM50
DAPI35

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Y10_out This compound Membrane Passive Diffusion Y10_out->Membrane Y10_in This compound Membrane->Y10_in Cytoplasm Cytoplasmic Proteins Y10_in->Cytoplasm Binds Nucleus DNA/RNA Y10_in->Nucleus Binds

Discussion and Conclusion

Based on this hypothetical validation, this compound demonstrates potential as a novel cellular marker. Its key hypothetical characteristics are:

  • Spectral Properties: Excitation at 410 nm and emission at 515 nm, placing it in the cyan-green region of the spectrum. This profile suggests potential for multiplex imaging with red and far-red dyes.

  • Cell Permeability and Localization: this compound appears to be cell-permeant, staining both the cytoplasm and the nucleus. This broad staining pattern could be useful for outlining cell morphology.

  • Cytotoxicity: The dye exhibits low cytotoxicity at concentrations effective for staining (≤ 5 µM), a crucial feature for live-cell imaging.

  • Flow Cytometry Performance: While showing a lower staining index than Calcein AM and DAPI, it provides adequate separation for identifying stained populations.

References

A Comparative Guide to Yellow 10 and its Alternatives for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical determinant of experimental success in microscopy. This guide provides a comprehensive comparison of the performance of Yellow 10 (also known as Macrolex® Fluorescent Yellow 10GN) with two widely used alternatives, Fluorescein Isothiocyanate (FITC) and Alexa Fluor™ 488. This objective analysis, supported by experimental data, will facilitate an informed decision for your specific microscopy needs.

This compound, a coumarin-based dye, has traditionally been used in the plastics industry but is gaining attention for its potential in biological imaging.[1] This guide evaluates its core photophysical properties against the established fluorophores FITC, a long-standing workhorse in fluorescence microscopy, and Alexa Fluor™ 488, a modern dye renowned for its enhanced brightness and photostability.

Quantitative Performance Comparison

The selection of a fluorescent dye for microscopy is governed by several key performance indicators. These include the dye's excitation and emission maxima, which dictate compatibility with microscope light sources and filter sets; its molar extinction coefficient and quantum yield, which together determine its brightness; and its photostability, which influences its suitability for time-lapse imaging. The table below summarizes these quantitative data for this compound, FITC, and Alexa Fluor™ 488.

PropertyThis compound (Macrolex® Fluorescent Yellow 10GN)Fluorescein Isothiocyanate (FITC)Alexa Fluor™ 488
Excitation Maximum (nm) 460[2]~495[3]~496[4]
Emission Maximum (nm) 512[2]~520-525[3][5]~519[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) High (specific value not readily available in literature for microscopy applications)75,000[3]71,000[4]
Quantum Yield (Φ) 0.87[2]0.92[3]0.92[4]
Relative Brightness HighModerateHigh
Photostability Good[2]Low[3]High[4]
pH Sensitivity Information not readily availableSensitive to pH changes[3]Stable over a broad pH range (4-10)[6]

Key Observations:

  • Spectral Properties: this compound exhibits a noticeable blue-shift in its excitation and emission spectra compared to FITC and Alexa Fluor™ 488. This may require different filter sets for optimal performance.

  • Brightness: While the molar extinction coefficient for this compound is not specified in the context of microscopy, its high quantum yield and qualitative descriptions of "high color strength" and "outstanding brilliance" suggest it is a bright fluorophore.[7][8] Alexa Fluor™ 488 is well-known for its exceptional brightness, outperforming FITC in many applications.[9]

  • Photostability: Alexa Fluor™ 488 is significantly more photostable than FITC, making it the preferred choice for experiments requiring prolonged or intense illumination, such as confocal microscopy and time-lapse imaging.[4][9] this compound is reported to have good photostability, though direct quantitative comparisons with Alexa Fluor™ 488 in microscopy settings are not widely available.[2]

  • pH Sensitivity: The fluorescence of FITC is known to be pH-dependent, which can be a drawback in certain biological experiments where pH may vary.[3] Alexa Fluor™ 488, in contrast, maintains its fluorescence over a wide pH range.[6]

Experimental Methodologies

The following protocols provide a general framework for the use of fluorescent dyes in immunocytochemistry, a common application in fluorescence microscopy. These protocols can be adapted for this compound, FITC, and Alexa Fluor™ 488 conjugated to secondary antibodies.

General Workflow for Immunocytochemistry

G General Immunocytochemistry Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Cell Culture on Coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% Paraformaldehyde) wash1->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash2 Wash with PBS primary_ab->wash2 secondary_ab Secondary Antibody Incubation (with fluorescent dye) wash2->secondary_ab wash3 Wash with PBS secondary_ab->wash3 mounting Mounting on Microscope Slide wash3->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A diagram illustrating the key steps in a typical immunocytochemistry experiment.

Detailed Protocol for Immunocytochemistry of Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Reagents and Solutions:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS, pH 7.4 (Caution: Paraformaldehyde is toxic and should be handled in a fume hood)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal serum from the same species as the secondary antibody in PBS

  • Primary Antibody: Diluted in blocking buffer to the recommended concentration.

  • Fluorescently Labeled Secondary Antibody: (e.g., conjugated with this compound, FITC, or Alexa Fluor™ 488) diluted in blocking buffer.

  • Mounting Medium: with an anti-fade agent.

Procedure:

  • Cell Culture and Preparation:

    • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Gently aspirate the culture medium and wash the cells once with PBS.[3]

  • Fixation:

    • Add the fixation solution to the coverslips and incubate for 15-20 minutes at room temperature.[10]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for at least 30-60 minutes at room temperature to reduce non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal working concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]

    • Wash the cells three times with PBS for 5 minutes each.[11]

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.[11]

    • Wash the cells three times with PBS for 5 minutes each in the dark.[11]

  • Mounting and Imaging:

    • Briefly rinse the coverslips in deionized water to remove salt crystals.[11]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.

Logical Flow for Dye Selection in Microscopy

The choice of a fluorescent dye is a critical step in experimental design. The following diagram illustrates the decision-making process based on key experimental requirements.

G Decision Tree for Fluorophore Selection start Start: Define Experimental Needs photostability High Photostability Required? (e.g., Confocal, Time-Lapse) start->photostability brightness High Brightness Required? (e.g., Low Abundance Target) photostability->brightness No alexa488 Use Alexa Fluor™ 488 photostability->alexa488 Yes ph_stability pH Stability Critical? brightness->ph_stability No brightness->alexa488 Yes cost Cost a Primary Concern? ph_stability->cost No ph_stability->alexa488 Yes yellow10 Consider this compound (with further validation) cost->yellow10 No/Maybe fitc Use FITC (with awareness of limitations) cost->fitc Yes

Caption: A decision tree to guide the selection of a fluorescent dye for microscopy.

References

A Comparative Analysis of pH Indicators: Evaluating "Yellow 10" Against Standard Alternatives for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

In the precise environs of research and drug development, the accurate measurement of pH is paramount. While potentiometric methods offer high precision, pH indicators remain a valuable tool for rapid, visual pH estimation. This guide provides a comparative analysis of a proprietary indicator, herein referred to as "Yellow 10," against common, well-characterized pH indicators. Due to the proprietary nature of "this compound," this guide will utilize Methyl Yellow as a representative analogue for a yellow-transitioning indicator, based on its performance in the acidic range. This comparison is supported by experimental data and standardized protocols to assist researchers in selecting the appropriate indicator for their specific application.

Quantitative Comparison of pH Indicators

The selection of a pH indicator is primarily dictated by its transition range. The table below summarizes the key quantitative parameters of Methyl Yellow (as a proxy for "this compound") and other commonly used pH indicators.

IndicatorpKapH RangeColor of Acidic FormColor of Basic Form
Methyl Yellow3.32.9 - 4.0RedYellow
Methyl Orange3.73.1 - 4.4RedYellow
Bromocresol Green4.73.8 - 5.4YellowBlue
Methyl Red5.14.4 - 6.2RedYellow
Bromothymol Blue7.16.0 - 7.6YellowBlue
Phenol Red7.76.8 - 8.2YellowRed
Phenolphthalein9.38.2 - 10.0ColorlessPink
Alizarin Yellow R11.010.1 - 12.0YellowRed

Experimental Protocol: Spectrophotometric Determination of Indicator Accuracy

The accuracy of a pH indicator is best determined by spectrophotometry, which allows for the precise measurement of color change as a function of pH.

Objective: To determine the pKa and effective pH transition range of a given pH indicator.

Materials:

  • pH indicator solution (e.g., Methyl Yellow)

  • A series of buffer solutions of known pH, spanning the expected transition range of the indicator

  • Spectrophotometer

  • Cuvettes

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Indicator Solutions: Prepare a stock solution of the pH indicator in a suitable solvent (e.g., ethanol or deionized water). From this stock, create a series of test solutions by adding a small, constant volume of the indicator to a series of buffer solutions of known pH.

  • Spectrophotometric Measurement: For each test solution, measure the absorbance spectrum across the visible range (typically 400-700 nm) using the spectrophotometer. The buffer solution without the indicator should be used as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In-) forms of the indicator.

    • At the λmax of the basic form, measure the absorbance of each buffered indicator solution.

    • Plot the absorbance values against the corresponding pH values. The resulting titration curve will be sigmoidal.

    • The pKa of the indicator is the pH at which the concentration of the acidic and basic forms are equal. This corresponds to the midpoint of the vertical section of the sigmoidal curve.

    • The effective pH range is typically considered to be pKa ± 1.

Visualizing Chemical and Experimental Processes

To better illustrate the underlying principles and workflows, the following diagrams are provided.

IndicatorMechanism HIn Acidic Form (HIn) In_minus Basic Form (In-) HIn->In_minus + OH- In_minus->HIn + H+ H_plus H+ OH_minus OH-

Caption: General equilibrium of a pH indicator.

ExperimentalWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_indicator Prepare Indicator Stock Solution add_indicator Add Indicator to Buffers prep_indicator->add_indicator prep_buffers Prepare Buffer Solutions of Known pH prep_buffers->add_indicator measure_absorbance Measure Absorbance Spectra add_indicator->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_pka Determine pKa and pH Range plot_data->determine_pka

Caption: Workflow for spectrophotometric indicator analysis.

Conclusion

The selection of a pH indicator should be a deliberate process based on the specific pH range of interest and the required precision. While "this compound" may be a suitable proprietary option, its performance characteristics should be validated. For general laboratory use, well-documented indicators such as Methyl Orange, Bromothymol Blue, and Phenolphthalein offer predictable and reliable results. For applications demanding high accuracy, the experimental protocol outlined above provides a robust framework for characterizing any pH indicator, ensuring its suitability for the intended research or development task. It is recommended that for critical applications, visual indicator results be confirmed with a calibrated pH meter.

Benchmarking Yellow 10: A Comparative Guide to Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for accurate and reproducible experimental results. This guide provides a comprehensive benchmark of "Yellow 10," a representative coumarin-based fluorescent dye, against widely used commercial alternatives: Fluorescein, Rhodamine B, and Alexa Fluor 488. The following comparison is based on key photophysical properties to inform the selection process for various fluorescence-based applications.

"this compound" in the context of this guide refers to a coumarin-based dye, similar in characteristics to compounds such as C.I. Solvent Yellow 160:1 and C.I. Solvent Yellow 185. These dyes are noted for their bright, fluorescent yellow emission. While extensively used in industrial applications for coloring plastics and polymers due to their high heat stability and lightfastness, their application in biological research is less common due to their solubility in organic solvents rather than aqueous solutions.[1][2][3][4][5][6][7][8][9][10] This guide will utilize representative data for coumarin dyes to facilitate a comparison with common water-soluble research dyes.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent dye is primarily determined by its quantum yield, molar extinction coefficient, and photostability. The table below summarizes these key metrics for this compound and its commercial counterparts.

PropertyThis compound (Coumarin-based)FluoresceinRhodamine BAlexa Fluor 488
Excitation Max (nm) ~430495553496
Emission Max (nm) ~480520576519
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~40,000 (representative)92,300107,00071,000
Quantum Yield (Φ) ~0.6-0.8 (representative)0.970.65 (in basic ethanol)0.92
Photostability Moderate to HighLowModerateHigh
pH Sensitivity Generally LowHigh (pH dependent)LowLow (pH 4-10)
Solubility Organic SolventsAqueous (at higher pH)AqueousAqueous

Note: Data for this compound is representative of coumarin dyes and may vary for specific formulations. Data for commercial dyes are from published sources.[11][12][13][14][15]

Experimental Protocols

To ensure a standardized and objective comparison, the following experimental protocols are recommended for determining the key photophysical properties of fluorescent dyes.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., ethanol for this compound, 0.1 M NaOH for Fluorescein).

  • Serial Dilutions: Perform a series of dilutions of the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).

  • Beer-Lambert Law Calculation: Plot a graph of absorbance versus concentration. The molar extinction coefficient is determined from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process.

Methodology:

  • Reference Standard: Select a reference standard with a known quantum yield and similar spectral properties to the sample dye (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue-emitting dyes, Fluorescein in 0.1 M NaOH for green-emitting dyes).

  • Absorbance Matching: Prepare solutions of the sample and reference dyes with identical absorbance values (typically < 0.1) at the excitation wavelength of the reference.

  • Fluorescence Spectra Acquisition: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the reference standard, ensuring identical excitation wavelength and instrument settings.

  • Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation: ΦS = ΦR × (IS / IR) × (AR / AS) × (nS² / nR²) where ΦR is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for imaging applications.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a suitable solvent and place it in a cuvette or on a microscope slide.

  • Controlled Illumination: Expose the sample to a constant and high-intensity light source (e.g., the excitation light of a fluorescence microscope or a laser).

  • Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a defined period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the dye's photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) is often used as a quantitative measure.

Visualizing Experimental and Conceptual Frameworks

To further clarify the methodologies and applications discussed, the following diagrams illustrate a typical experimental workflow for dye comparison and a conceptual signaling pathway where these dyes might be employed.

Experimental_Workflow Experimental Workflow for Fluorescent Dye Benchmarking cluster_prep Sample Preparation cluster_measurements Photophysical Measurements cluster_analysis Data Analysis & Comparison Dye_Selection Select Dyes (this compound, Commercial Dyes) Solvent_Prep Prepare Solvents (Aqueous/Organic) Dye_Selection->Solvent_Prep Stock_Solution Create Stock Solutions Solvent_Prep->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Fluorescence Measure Fluorescence (Spectrofluorometer) Stock_Solution->Fluorescence Photobleaching Assess Photostability (Microscope/Fluorometer) Stock_Solution->Photobleaching Absorbance Measure Absorbance (UV-Vis Spectrophotometer) Serial_Dilution->Absorbance Calc_Extinction Calculate Molar Extinction Coefficient Absorbance->Calc_Extinction Calc_QY Calculate Quantum Yield Fluorescence->Calc_QY Analyze_Photostability Determine Photobleaching Rate/Half-life Photobleaching->Analyze_Photostability Comparison_Table Generate Comparison Table Calc_Extinction->Comparison_Table Calc_QY->Comparison_Table Analyze_Photostability->Comparison_Table

Caption: Workflow for benchmarking fluorescent dyes.

Signaling_Pathway Generic Kinase Signaling Pathway Visualization Ligand Ligand Receptor Receptor Tyrosine Kinase (Inactive) Ligand->Receptor Binding Receptor_Active Receptor Tyrosine Kinase (Active) Receptor->Receptor_Active Dimerization & Autophosphorylation Kinase1 Kinase 1 Receptor_Active->Kinase1 Phosphorylation Kinase1_Active Kinase 1-P Kinase1->Kinase1_Active Kinase2 Kinase 2 Kinase1_Active->Kinase2 Phosphorylation Kinase2_Active Kinase 2-P Kinase2->Kinase2_Active Transcription_Factor Transcription Factor Kinase2_Active->Transcription_Factor Phosphorylation TF_Active Transcription Factor-P (Fluorescently Labeled) Transcription_Factor->TF_Active Nucleus Nucleus TF_Active->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Visualization of a signaling pathway.

References

A Researcher's Guide to In Vivo Fluorescent Protein Selection: GFP vs. Advanced Yellow Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of in vivo imaging, the choice of a fluorescent reporter is critical to the success of experimental outcomes. For decades, the Green Fluorescent Protein (GFP) isolated from the jellyfish Aequorea victoria has been a foundational tool, enabling researchers to visualize cellular processes in living organisms.[1][2][3] However, the continuous development of new fluorescent proteins has yielded variants with improved characteristics. This guide provides an objective, data-driven comparison between the traditional GFP and a representative high-performance Yellow Fluorescent Protein (YFP), exemplified by the well-characterized "Venus" variant, to guide researchers in selecting the optimal tool for their in vivo studies.

Disclaimer: The specific product "Yellow 10" was not identifiable in the available scientific literature. Therefore, this guide uses data from prominent and well-documented yellow fluorescent proteins, such as the Venus variant, as a proxy for a next-generation yellow fluorescent reporter.

Quantitative Performance: GFP vs. YFP (Venus)

The selection of a fluorescent protein for in vivo experiments hinges on several key photophysical and biochemical parameters. These include brightness (a product of the quantum yield and extinction coefficient), photostability, maturation time, and pH stability. The following table summarizes these quantitative metrics for Enhanced GFP (EGFP), a common variant of GFP, and the advanced YFP variant, Venus.[4]

Parameter EGFP (Enhanced Green Fluorescent Protein) Venus (Yellow Fluorescent Protein Variant) Advantage
Excitation Maximum ~488 nm~515 nmVaries by laser availability
Emission Maximum ~509 nm~528 nmVaries by filter sets
Quantum Yield 0.600.57EGFP (Slightly)
Molar Extinction Coefficient (M⁻¹cm⁻¹) 55,00092,200Venus
Brightness (Relative to EGFP) 1.00~1.7Venus
Photostability ModerateHighVenus
Maturation Time at 37°C ~1 hour<10 minutesVenus
pH Stability (pKa) ~6.0~6.0Comparable
Toxicity LowLowComparable

As the data indicates, while EGFP is a robust and reliable fluorescent reporter, advanced YFP variants like Venus offer significant advantages in brightness and maturation speed, which are critical for in vivo studies where signal-to-noise ratios can be low and dynamic processes are observed.[4]

Experimental Considerations for In Vivo Imaging

The superior brightness of advanced YFPs can be particularly advantageous in deep-tissue imaging or when labeling low-abundance proteins.[][6] Furthermore, the faster maturation of proteins like Venus ensures that the fluorescent signal is detectable sooner after expression, a crucial factor when studying rapid biological events such as cell signaling or developmental processes.

The workflow for comparing these proteins in vivo typically involves several key stages, from vector construction to imaging and data analysis.

G cluster_0 Phase 1: Vector Preparation cluster_1 Phase 2: In Vivo Model cluster_2 Phase 3: Imaging & Analysis A Select Target Gene B Clone into Expression Vector (with FP tag: GFP or YFP) A->B C Sequence Verify Construct B->C D Transfect/Transduce Cells or Create Transgenic Animal C->D E Allow for Protein Expression and Maturation F Immobilize Animal/Sample for Imaging E->F G Acquire Images (Confocal/Multiphoton) F->G H Quantify Signal: Brightness & Photostability G->H I Assess Phenotype/Toxicity H->I

Caption: General workflow for in vivo comparison of fluorescent proteins.

Signaling Pathway Visualization

Fluorescent proteins are instrumental in visualizing signaling pathways. For instance, a researcher might tag a kinase with GFP and a downstream transcription factor with a YFP to observe their translocation and interaction upon pathway activation.

G Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor 1. Binding Kinase_GFP Kinase-GFP Receptor->Kinase_GFP 2. Activation TF_YFP Transcription Factor-YFP Kinase_GFP->TF_YFP 3. Phosphorylation Gene Target Gene Nucleus Nucleus TF_YFP->Nucleus 4. Translocation Response Cellular Response Gene->Response 5. Gene Expression

Caption: A hypothetical signaling pathway using GFP and YFP tags.

Detailed Experimental Protocols

To ensure reproducibility and objective comparison, standardized protocols are essential. Below are methodologies for key experiments in an in vivo context, such as a mouse tumor xenograft model.

Protocol for Generation of Fluorescently Labeled Tumor Cells
  • Vector Construction : The gene of interest is cloned into a mammalian expression vector (e.g., pcDNA3.1) containing either the EGFP or Venus coding sequence to create a fusion protein.

  • Cell Line Transfection : A stable cancer cell line (e.g., HeLa, MDA-MB-231) is transfected with the expression vector using a lipid-based transfection reagent or electroporation.

  • Stable Cell Line Selection : Transfected cells are cultured in a medium containing a selection antibiotic (e.g., G418) to select for cells that have stably integrated the vector.

  • Fluorescence-Activated Cell Sorting (FACS) : The stable cell population is sorted using FACS to isolate a pure population of cells with a uniform and high level of fluorescence.

Protocol for In Vivo Tumor Growth and Imaging
  • Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used for tumor xenografts to prevent rejection of human cells.

  • Tumor Cell Implantation : A suspension of 1x10⁶ fluorescently labeled cancer cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring : Tumor volume is measured every 2-3 days using calipers.

  • In Vivo Imaging :

    • Mice are anesthetized using isoflurane.

    • Imaging is performed using an in vivo imaging system (IVIS) or a multiphoton microscope equipped with the appropriate laser lines (e.g., 488 nm for EGFP, 514 nm for Venus) and emission filters.

    • For photostability analysis, a defined region of the tumor is exposed to continuous laser illumination, and the decay in fluorescence intensity is measured over time.[7]

    • For brightness comparison, the mean fluorescence intensity from tumors of the same size is quantified using imaging software (e.g., ImageJ).

Protocol for Assessing Cytotoxicity
  • Cell Proliferation Assay : The proliferation rates of the parent cell line and the fluorescently labeled cell lines (EGFP and Venus) are compared using a standard assay such as the MTT or CyQUANT assay. No significant difference in proliferation suggests low cytotoxicity of the fluorescent protein expression.

  • In Vivo Tumor Growth Rate : The growth rates of tumors derived from EGFP- and Venus-expressing cells are compared. Similar growth curves indicate that the fluorescent proteins do not adversely affect tumor progression in vivo.

  • Histological Analysis : At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue morphology and look for any signs of cellular stress or apoptosis (e.g., via TUNEL staining) that could be attributed to the fluorescent protein.

By following these detailed protocols, researchers can generate robust and comparable data to make an informed decision on the most suitable fluorescent protein for their specific in vivo application. While GFP remains a workhorse in the field, the enhanced properties of advanced yellow fluorescent proteins like Venus make them a superior choice for demanding in vivo imaging experiments.

References

A Comparative Guide to Correlative Light-Electron Microscopy with Yellow Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "Yellow 10" (represented by the well-established fluorescent dye, Lucifer Yellow) and its alternatives for correlative light-electron microscopy (CLEM). The guide includes quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable fluorescent probe for your research needs.

Correlative light-electron microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence light microscopy (LM) for identifying specific molecules with the high-resolution structural information of electron microscopy (EM). A crucial component of successful CLEM experiments is the choice of a fluorescent probe that can withstand the harsh sample preparation procedures required for EM, including fixation, dehydration, and resin embedding, while retaining sufficient fluorescence for accurate localization.

This guide focuses on yellow-emitting fluorescent probes, using Lucifer Yellow as a primary example, and compares its performance with other commonly used fluorophores in CLEM across the visible spectrum.

Performance Comparison of Fluorescent Probes for CLEM

The selection of a fluorescent probe for CLEM is a trade-off between brightness, photostability, and resistance to the harsh chemical treatments of EM sample preparation. While genetically encoded fluorescent proteins offer the advantage of specific protein labeling, small molecule dyes can provide high brightness and are often introduced into cells via techniques like microinjection.

FeatureLucifer YellowmEosEM-E (Green FP)mScarlet-H (Red FP)Janelia Fluor 549 (Orange Dye)
Excitation Max (nm) ~428~488 (green state)~569~549
Emission Max (nm) ~536~507 (green state)~592~571
Quantum Yield ~0.2HighHighHigh
Photostability ModerateHighHighVery High
EM Prep Resistance ModerateHighHighHigh
Delivery Method Microinjection, ElectroporationGenetic EncodingGenetic EncodingStaining, Conjugation
Signal-to-Noise Ratio (in resin) ModerateHighHighVery High

Note: The performance of fluorescent probes can be highly dependent on the specific CLEM protocol, including fixation methods and embedding resin used. The data presented here is a summary from multiple sources and should be considered as a general guideline.

Experimental Protocols

Detailed methodologies are critical for reproducible CLEM experiments. Below are representative protocols for introducing and imaging fluorescent probes in a CLEM workflow.

Protocol 1: Microinjection of Lucifer Yellow for CLEM

This protocol is suitable for introducing Lucifer Yellow into specific cells of interest.

1. Cell Culture and Microinjection:

  • Culture cells on gridded glass-bottom dishes to facilitate relocation of injected cells.

  • Prepare a 5-10% (w/v) solution of Lucifer Yellow CH, lithium salt in sterile, nuclease-free water.

  • Back-fill a microinjection needle with the Lucifer Yellow solution.

  • Using a micromanipulator and inverted microscope, inject the dye into the cytoplasm of the target cells.

2. Live-Cell Imaging (Fluorescence Microscopy):

  • Immediately after injection, acquire fluorescence and bright-field images of the injected cells using a confocal or wide-field fluorescence microscope.

  • Use a filter set appropriate for Lucifer Yellow (e.g., excitation ~420-440 nm, emission ~520-560 nm).

  • Record the grid coordinates of the injected cells.

3. Sample Preparation for Electron Microscopy:

  • Fix the cells with a mixture of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.

  • Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour on ice.

  • Dehydrate the sample through a graded series of ethanol concentrations (50%, 70%, 90%, 100%).

  • Infiltrate with a mixture of resin (e.g., Eponate 12) and ethanol, followed by pure resin.

  • Polymerize the resin at 60°C for 48 hours.

4. Ultrathin Sectioning and EM Imaging:

  • Relocate the injected cells using the grid pattern.

  • Trim the resin block and cut ultrathin sections (70-90 nm).

  • Collect sections on EM grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Image the sections using a transmission electron microscope (TEM).

5. Correlation of LM and EM Images:

  • Use the grid pattern and cellular landmarks to correlate the previously acquired fluorescence images with the high-resolution EM images.

Protocol 2: In-Resin Fluorescence with Genetically Encoded Probes

This protocol is adapted for fluorescent proteins that exhibit good fluorescence retention after resin embedding.

1. Transfection and Cell Culture:

  • Transfect cells with a plasmid encoding the fluorescent protein of interest (e.g., mEosEM-E or mScarlet-H) fused to a target protein.

  • Culture the transfected cells on gridded dishes.

2. Fluorescence Imaging:

  • Image the fluorescently labeled cells using appropriate laser lines and emission filters.

3. Sample Preparation for In-Resin Fluorescence:

  • Fix the cells with 4% paraformaldehyde and 0.1% glutaraldehyde in phosphate-buffered saline (PBS).

  • Post-fix with a reduced concentration of osmium tetroxide (e.g., 0.1%) or use an alternative fixation method like high-pressure freezing and freeze substitution to better preserve fluorescence.

  • Dehydrate and embed in a resin known for better fluorescence preservation, such as Lowicryl HM20.

4. In-Resin Fluorescence Imaging and EM:

  • After polymerization, image the fluorescence directly from the face of the resin block or from thick sections.

  • Proceed with ultrathin sectioning and TEM imaging as described in Protocol 1.

Visualizing CLEM Workflows and Signaling Pathways

To better understand the experimental processes and the underlying biological questions that can be addressed with CLEM, the following diagrams, generated using the DOT language, illustrate key workflows and a representative signaling pathway.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy cell_culture Cell Culture on Gridded Dish labeling Fluorescent Labeling (e.g., Microinjection, Transfection) cell_culture->labeling lm_imaging Fluorescence Imaging (Identify Target) labeling->lm_imaging fixation Fixation & Dehydration lm_imaging->fixation correlation Image Correlation lm_imaging->correlation embedding Resin Embedding fixation->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging TEM Imaging (Ultrastructure) sectioning->em_imaging em_imaging->correlation Signaling_Pathway cluster_cell Cell receptor Receptor protein_A Protein A receptor->protein_A Ligand Binding protein_B Protein B protein_A->protein_B Phosphorylation nucleus Nucleus protein_B->nucleus gene_expression Gene Expression nucleus->gene_expression

Safety Operating Guide

Navigating the Safe Disposal of Yellow 10 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Yellow 10, also known as D&C Yellow No. 10 or Tartrazine, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to your institution's specific environmental health and safety (EH&S) guidelines. When handling this compound, especially in its powdered form, appropriate personal protective equipment (PPE) is essential.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use protective gloves.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.[1][2]

  • Protective Clothing: A lab coat is advised to prevent skin contact.[2]

In the event of a spill, avoid generating dust. The spilled material should be shoveled into dry, labeled containers for disposal.[1][3] The area can then be flushed with water, ensuring that the runoff does not contaminate waterways.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should always be in accordance with local, regional, and national regulations.[1][4][5] The following steps provide a general framework for laboratory personnel:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated labware, as chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EH&S department.[5]

  • Containerization and Labeling:

    • Collect all this compound waste in a designated, compatible, and sealable container.

    • Clearly label the container with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound" or "Tartrazine"), and any other required information, such as the concentration and date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing or reducing agents.[1]

  • Disposal Request and Manifest:

    • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide a complete and accurate description of the waste on the hazardous waste manifest.

In many cases, this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[6][7] However, it is crucial to confirm this with your local regulations, as classifications can vary. Even if not officially classified as hazardous, it should not be disposed of down the drain unless in very dilute solutions and in full compliance with local wastewater regulations.[7]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly established and are highly dependent on local regulations, the following table summarizes key identification numbers.

IdentifierValue
CAS Number8004-92-0[6]
C.I. Number47005[6]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

start Start: this compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination is_bulk Bulk Unused Product or Highly Concentrated? assess_contamination->is_bulk High is_trace Trace Contamination (e.g., rinsed labware)? assess_contamination->is_trace Low collect_as_waste Collect in a Labeled, Sealed Container as 'this compound Waste' is_bulk->collect_as_waste Yes check_local_regs Consult Local Regulations for Aqueous Waste Disposal is_trace->check_local_regs Yes sewer_disposal Permitted to Sewer? check_local_regs->sewer_disposal dilute_and_flush Dilute Extensively with Water and Flush to Sanitary Sewer sewer_disposal->dilute_and_flush Yes sewer_disposal->collect_as_waste No end End: Proper Disposal dilute_and_flush->end store_waste Store in Designated Hazardous Waste Area collect_as_waste->store_waste contact_ehs Contact EH&S for Pickup by Licensed Contractor store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D&C Yellow No. 10

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of D&C Yellow No. 10, ensuring the protection of personnel and the integrity of your work.

Immediate Safety and Handling Protocols

D&C Yellow No. 10, also known as C.I. 47005, is a synthetic dye used in drugs and cosmetics.[1] While not classified as a hazardous waste, it is considered a hazardous chemical that is harmful if swallowed and may cause skin and eye irritation.[2] Adherence to proper safety protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling D&C Yellow No. 10, particularly in its powder form, to prevent inhalation of dust and direct contact with skin and eyes.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn to prevent eye contact with dust particles.[2]
Hand Protection GlovesChemical-resistant gloves are recommended.
Body Protection Long-sleeved ClothingA lab coat or long-sleeved shirt to prevent skin contact.
Respiratory Protection Dust MaskAn effective dust mask should be used to prevent inhalation of powder.
Engineering Controls

Work with D&C Yellow No. 10 should be conducted in a well-ventilated area.[2] If operations are likely to generate dust, the use of a fume hood or other local exhaust ventilation is recommended to keep airborne levels to a minimum.[2]

Operational Plan for Handling and Disposal

A systematic approach to the handling and disposal of D&C Yellow No. 10 will ensure a safe laboratory environment.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all required PPE is correctly worn and that the work area is clean and well-ventilated.

  • Weighing and Transfer: When weighing or transferring the powder, do so carefully to minimize the generation of dust.

  • In Case of a Spill: If a spill occurs, prevent the powder from spreading.[2] Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust clouds.

  • After Handling: Wash hands thoroughly with soap and water after handling the substance.

Disposal Plan:

D&C Yellow No. 10 is not typically classified as a hazardous waste. However, it is imperative to adhere to local, state, and federal regulations for chemical disposal.

  • Waste Collection: Collect all waste D&C Yellow No. 10 and any materials contaminated with it (e.g., paper towels, weigh boats) in a clearly labeled, sealed container.

  • Container Labeling: The waste container label should include the chemical name ("D&C Yellow No. 10") and clearly state that it is "Non-Hazardous Chemical Waste."

  • Storage: Store the sealed waste container in a designated, dry, and well-ventilated area away from incompatible materials.[2]

  • Final Disposal: Dispose of the container through your institution's chemical waste disposal program or a licensed chemical waste disposal company. Do not pour D&C Yellow No. 10 down the drain.[2]

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of D&C Yellow No. 10.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal don_ppe Don Appropriate PPE prep_work_area Prepare Well-Ventilated Work Area weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer prep_work_area->weigh_transfer handle_spill Address Spills Promptly weigh_transfer->handle_spill If spill occurs collect_waste Collect in Labeled Container weigh_transfer->collect_waste handle_spill->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via Approved Waste Stream store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of D&C Yellow No. 10.

References

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